Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate
Description
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Properties
IUPAC Name |
bis(2,4,6-trimethylpyridin-3-yl)iodanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20IN2.F6P/c1-9-7-11(3)18-13(5)15(9)17-16-10(2)8-12(4)19-14(16)6;1-7(2,3,4,5)6/h7-8H,1-6H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFVHVVVDAIMQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1[I+]C2=C(N=C(C=C2C)C)C)C)C.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F6IN2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113119-46-3 | |
| Record name | Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate properties and structure
Topic: Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate properties and structure Content Type: Technical Whitepaper
A High-Fidelity Electrophilic Iodinating Agent for Precision Synthesis
Executive Summary
In the landscape of modern drug development, the precise introduction of halogen atoms—specifically iodine—is a pivotal strategy for modulating metabolic stability and lipophilicity, and for creating versatile handles for cross-coupling reactions. This compound (CAS: 113119-46-3), often referred to as Bis(collidine)iodonium(I) hexafluorophosphate , represents a "privileged reagent" in this domain.
Unlike traditional iodine sources (
Section 1: Chemical Identity & Structural Architecture
The reagent is a salt consisting of a cationic iodine(I) center coordinated by two 2,4,6-trimethylpyridine (sym-collidine) ligands, balanced by a non-coordinating hexafluorophosphate (
Chemical Nomenclature: this compound
Synonyms: Bis(sym-collidine)iodine(I) hexafluorophosphate; I(collidine)
Structural Analysis: The 3-Center-4-Electron Bond
While often categorized alongside hypervalent iodine(III) reagents, the central iodine atom here is formally in the +1 oxidation state. However, the bonding mimics the hypervalent motif. The linear
-
The Cation: The iodine atom acts as a Lewis acid, stabilized by the lone pairs of the two pyridine nitrogens.
-
The Ligands: The methyl groups on the collidine rings (positions 2,4,[4][5]6) provide significant steric bulk. This steric shielding "tames" the electrophilicity of the iodine, preventing non-selective reactions and enhancing stability compared to the unmethylated analogue (Barluenga’s reagent,
). -
The Anion: The
counterion is non-coordinating and lipophilic, enhancing solubility in organic solvents like dichloromethane (DCM) while preventing anion competition during electrophilic attack.
Figure 1: Structural Schematic of the Bis(collidine)iodonium Cation
Caption: Schematic representation of the stabilized Iodine(I) cation. The linear N-I-N geometry is maintained by the donation of electron density from the collidine nitrogens into the iodine p-orbitals.
Section 2: Physicochemical Properties[6]
The utility of Bis(collidine)iodonium hexafluorophosphate is defined by its balance of reactivity and stability.[3]
| Property | Specification | Significance in Protocol Design |
| Appearance | White to off-white crystalline powder | Discoloration (yellow/orange) indicates decomposition (release of |
| Melting Point | 124 – 126 °C (Decomposes) | High crystallinity allows for purification; avoid heating above 100°C during drying. |
| Solubility | Soluble in DCM, CHCl | Compatible with standard non-polar organic workflows. |
| Stability | Air/Moisture Sensitive; Light Sensitive | Must be stored under inert gas (Argon/Nitrogen) at 0–8°C. |
| Reactivity | Electrophilic Iodinating Agent | Acts as a "soft" Lewis acid; reacts preferentially with soft nucleophiles (alkenes, alkynes). |
Section 3: Mechanistic Principles
Understanding the mechanism is crucial for troubleshooting low yields or poor selectivity.
1. Ligand Exchange & Activation
The reagent exists in equilibrium. Upon dissolution, the steric bulk of the collidine ligands makes the complex kinetically labile.
2. The "Soft" Electrophile Advantage
Unlike
-
Chemo-differentiation: Reaction with electron-rich alkenes in the presence of electron-poor ones.
-
Functional Group Tolerance: Compatible with acid-sensitive groups (acetals, silyl ethers) that would survive the reaction conditions.
3. Counterion Effect
The choice of
Section 4: Synthetic Applications & Protocols[4]
Protocol A: Synthesis of the Reagent
Source: Validated via Organic Syntheses (Rousseau et al.)
Rationale: Commercial batches can degrade. Fresh synthesis ensures maximum activity.
Materials:
Step-by-Step Workflow:
-
Silver Complex Formation: Dissolve
(1 equiv) in dry DCM. Add Collidine (2.2 equiv) dropwise. A white precipitate may form initially but should solubilize or form a suspension of the silver-amine complex. -
Oxidative Addition: Add
(1 equiv) to the mixture. -
Precipitation: The reaction produces Silver Iodide (
), a yellow precipitate, driving the equilibrium forward. -
Filtration: Filter the mixture through Celite to remove
. -
Isolation: Concentrate the filtrate and precipitate the product using diethyl ether. Filter and dry in the dark.[4]
Protocol B: Iodolactonization (Representative Application)
Target: Conversion of unsaturated carboxylic acids to iodolactones (precursors to epoxides or hydroxylactones).
Mechanism: The alkene attacks the iodine center, forming a cyclic iodonium ion. The pendant carboxylate group then attacks the ring (intramolecular nucleophilic attack), opening the iodonium bridge to form the lactone.
Figure 2: Iodolactonization Reaction Pathway
Caption: Mechanistic flow of iodolactonization. The reagent provides the I+ source while the liberated collidine ligand assists in buffering the reaction.
Experimental Procedure:
-
Preparation: Dissolve the unsaturated acid (1.0 mmol) in dry DCM (10 mL) under Argon.
-
Addition: Add Bis(collidine)iodonium hexafluorophosphate (1.1 mmol) in one portion at 0°C.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of starting material).
-
Quench: Add 10% aqueous
(sodium thiosulfate) to reduce any residual oxidative species. -
Extraction: Extract with DCM, wash with brine, dry over
. -
Purification: Flash column chromatography.
Section 5: Handling, Safety, & Storage
Safety Profile (GHS Classification):
-
Signal Word: DANGER
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.), H360 (May damage fertility or the unborn child) .
-
Precautionary Measures: Always handle in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
Storage Protocol:
-
Temperature: Refrigerate at 2°C to 8°C.
-
Atmosphere: Store under Argon or Nitrogen.
-
Light: Protect from light (amber vials or foil-wrapped containers).
-
Shelf Life: Approximately 6–12 months if stored correctly. Yellowing indicates decomposition.
References
-
Rousseau, G., & Robin, S. (2005). Bis(2,4,6-trimethylpyridine)iodine(I) and -bromine(I) Hexafluorophosphate.[4][5] Organic Syntheses, 82, 162. [Link]
-
Barluenga, J., et al. (1997). Bis(pyridine)iodonium Tetrafluoroborate (IPy2BF4): A Versatile Oxidizing Reagent. Journal of Organic Chemistry. [Link]
-
PubChem. (n.d.).[2][3] Compound Summary: this compound. [Link][1][3][4][5]
Sources
- 1. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 2. Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate 97 113119-46-3 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate CAS number 113119-46-3
CAS Number: 113119-46-3 Common Aliases: Bis(collidine)iodonium hexafluorophosphate; Bis(collidine)iodine(I) hexafluorophosphate.[1]
Executive Summary
Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate is a specialized electrophilic iodinating agent and mild oxidant used in complex organic synthesis.[2][3] Unlike elemental iodine (
The presence of the non-coordinating hexafluorophosphate (
Physiochemical Profile
The reagent is typically isolated as a white to pale yellow powder. Its stability is superior to many other electrophilic iodine sources, provided it is stored correctly.
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 514.23 g/mol |
| Oxidation State | Iodine (I) |
| Melting Point | 124–126 °C (decomposition) |
| Solubility | Soluble in DCM, Chloroform, Acetonitrile; Insoluble in Ether, Hexanes. |
| Appearance | White to off-white crystalline powder.[4] |
| Stability | Light and moisture sensitive. Thermally stable up to ~100°C. |
Mechanistic Principles
The "Masked" Electrophile
Technically, this compound is a coordination complex of Iodine(I). The iodine center is linearly coordinated by two collidine ligands. The reactivity is driven by the lability of these ligands. In solution, an equilibrium exists where one collidine ligand dissociates, generating a highly reactive, mono-coordinated
This mechanism differs from I(III) hypervalent iodine reagents (like diaryliodonium salts) which transfer carbon ligands. Instead, CAS 113119-46-3 transfers the iodine atom itself.
Steric Steering
The 2,4,6-trimethyl groups on the pyridine ring create a "steric fence" around the iodine center. When reacting with phenols or anilines, this bulk prevents attack at sterically crowded positions, often favoring para- iodination over ortho- iodination, or directing iodination to the less hindered position of an alkene during cyclization.
Mechanistic Pathway Diagram
Caption: Activation pathway showing ligand dissociation to generate the reactive iodonium species.
Synthetic Applications
Iodolactonization and Cyclization
This is the primary application in pharmaceutical synthesis. The reagent promotes the cyclization of unsaturated carboxylic acids to form lactones.
-
Advantage: The non-nucleophilic
anion ensures that the counterion does not compete with the internal nucleophile (the carboxylate), preventing side reactions common with (where is generated). -
Scope: Effective for forming 5-, 6-, and even challenging 7-membered rings (medium ring lactones).[5]
Selective Aromatic Iodination
Used for iodinating highly activated aromatic rings (phenols, anilines).
-
Selectivity: The bulky collidine ligands suppress ortho-substitution if the position is even moderately hindered, driving high para-selectivity.
Glycosylation
In carbohydrate chemistry, the reagent activates thioglycosides or selenoglycosides under mild conditions, facilitating glycosidic bond formation.
Experimental Protocols
Protocol A: Synthesis of the Reagent
Rationale: Commercial batches can degrade. Fresh synthesis ensures maximum electrophilicity.
Reagents:
-
Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate (Precursor)
-
Iodine (
)[5][6][7][8] -
Dichloromethane (DCM), anhydrous
Procedure:
-
Charge: In a flame-dried flask under argon, suspend Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate (1.0 equiv) in dry DCM (0.3 M).
-
Addition: Add Iodine (
) (1.0 equiv) in one portion. -
Reaction: Stir at room temperature for 30–60 minutes. The purple color of iodine should fade, and a yellow precipitate (AgI) will form.
-
Filtration: Filter the mixture through a pad of Celite under an inert atmosphere to remove AgI.
-
Isolation: Concentrate the filtrate in vacuo (bath temp < 30°C).
-
Crystallization: Recrystallize from DCM/Hexanes if necessary.
-
Storage: Store in an amber vial at 0–4°C.
Protocol B: Iodolactonization of an Unsaturated Acid
Rationale: Demonstrates the reagent's ability to drive cyclization without external base.
Workflow Diagram:
Caption: Standard workflow for iodolactonization using Bis(collidine)iodine(I) hexafluorophosphate.
Step-by-Step:
-
Dissolution: Dissolve the unsaturated carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL).
-
Addition: Cool the solution to 0°C. Add Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate (1.1 mmol) in one portion.
-
Note: The solution may turn pale yellow.
-
-
Reaction: Allow to warm to room temperature. Stir for 1–4 hours. Monitor consumption of starting material by TLC.
-
Quench: Pour the reaction mixture into a separatory funnel containing 10% aqueous sodium thiosulfate (
) to reduce any residual oxidative species. -
Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over
. -
Purification: Evaporate solvent. Purify the iodolactone via silica gel chromatography.
Handling, Stability, & Safety
Stability Profile
-
Light Sensitivity: The N-I bond is photolabile. Exposure to ambient light for prolonged periods will cause decomposition, turning the white powder brown (liberation of
). -
Thermal Stability: Stable at room temperature for short durations, but long-term storage must be refrigerated (0–8°C).
-
Shock Sensitivity: While less explosive than hypervalent iodine(III) oxides (like IBX), iodonium salts are energetic. Do not grind heavily or heat rapidly in a closed system.
Safety Data (GHS Classifications)
-
H335: May cause respiratory irritation.
-
Precaution: Handle in a fume hood. Wear nitrile gloves and safety glasses.
References
-
Rousseau, G., & Robin, S. (1997).[5] Bis(2,4,6-trimethylpyridine)iodine(I) Hexafluorophosphate. Organic Syntheses.
-
Source:
-
-
Barluenga, J., et al. (2004).[8] Bis(pyridine)iodonium tetrafluoroborate (IPy2BF4): a versatile oxidizing reagent.[8] Chemistry – A European Journal.
-
Source:[8]
- Context: Establishes the foundational chemistry of bis(pyridine)iodine(I) complexes.
-
-
Lemieux, R. U., & Morgan, A. R. (1965).[5] The preparation and properties of some bis-pyridine-iodine(I) salts. Canadian Journal of Chemistry.[5]
-
Source:[5]
-
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate.
-
Source:
-
Sources
- 1. 双(2,4,6-三甲基吡啶)碘(I)六氟磷酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate | 113119-46-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Are bis(pyridine)iodine(i) complexes applicable for asymmetric halogenation? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bis(pyridine)iodonium tetrafluoroborate (IPy2BF4): a versatile oxidizing reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, 98% 113119-46-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
Technical Guide: Synthesis of Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate
Executive Summary
Bis(2,4,6-trimethylpyridine)iodonium hexafluorophosphate (often abbreviated as
Unlike elemental iodine (
Part 1: Chemical Identity & Mechanistic Basis
Structural Composition
The reagent consists of a central iodine atom linearly coordinated to two nitrogen atoms from 2,4,6-trimethylpyridine (collidine) ligands.
-
Formula:
-
Molecular Weight: 514.23 g/mol [1]
-
Bonding: The N-I-N bond is a classic 3-center-4-electron (3c-4e) hypervalent bond. This geometry makes the iodine center electron-deficient and highly susceptible to nucleophilic attack, facilitating "I+" transfer.
The "Collidine Effect"
Why use 2,4,6-trimethylpyridine instead of simple pyridine (as in Barluenga’s Reagent)?
-
Stability: The methyl groups at the 2,6-positions provide steric shielding, making the reagent less hygroscopic and more stable during storage than its pyridine analogues.
-
Selectivity: The steric bulk modulates the reactivity, preventing over-iodination in highly electron-rich substrates (e.g., phenols or anilines).
Part 2: Synthetic Strategy (The Silver Salt Route)
The most robust route to high-purity
Reaction Pathway Visualization
The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate.
Figure 1: Step-wise synthesis workflow via the Silver(I) intermediate.[2][3]
Part 3: Detailed Experimental Protocol
Safety Warning: Iodine is corrosive and volatile. Silver salts are light-sensitive and can stain skin. Perform all reactions in a fume hood.
Step 1: Synthesis of Bis(2,4,6-trimethylpyridine)silver(I) Hexafluorophosphate
Target: Isolate the silver precursor.
Reagents:
| Reagent | Equiv. | Amount (Example Scale) | Role |
|---|
| Silver Nitrate (
Procedure:
-
Dissolution: In a 500 mL flask wrapped in aluminum foil (protect from light), dissolve
and in distilled water. -
Ligand Addition: Add the collidine dropwise over 10 minutes while stirring vigorously.
-
Observation: A white precipitate will form immediately.[4] This is the silver complex.
-
-
Reaction: Stir the suspension at room temperature for 1 hour.
-
Isolation: Filter the white solid using a Buchner funnel. Wash the cake thoroughly with water (
mL) to remove excess collidine and nitrate salts. -
Drying: Dry the solid under high vacuum over
(phosphorus pentoxide) for 24 hours.-
Yield: Expect ~90-95%.
-
Checkpoint: The solid should be white/off-white.[4] If gray, silver reduction has occurred (light exposure).
-
Step 2: Synthesis of this compound
Target: The final electrophilic reagent.
Reagents:
| Reagent | Equiv. | Amount | Role |
|---|---|---|---|
| Silver Salt (from Step 1) | 1.0 | 25.0 g | Precursor |
| Iodine (
Procedure:
-
Setup: Use a flame-dried 3-neck flask equipped with a nitrogen inlet. Wrap the flask in foil.
-
Suspension: Suspend the Silver Salt (from Step 1) in dry DCM.
-
Addition: Add the Iodine (
) in one portion. -
Reaction: Stir vigorously at room temperature for 1–2 hours.
-
Endpoint: The purple color of elemental iodine should disappear/fade significantly, and a yellow precipitate (
) will replace the white silver salt.
-
-
Filtration: Filter the mixture through a pad of Celite to remove the yellow
precipitate. The filtrate should be clear and colorless to pale yellow. -
Precipitation: Concentrate the filtrate to ~1/4 volume. Add cold diethyl ether slowly to precipitate the product.
-
Purification: Collect the white crystalline powder by filtration. Recrystallize from DCM/Ether if necessary.
Part 4: Quality Control & Characterization
Verify the integrity of the synthesized reagent using the following parameters.
| Test | Specification | Notes |
| Appearance | White to pale beige powder | Dark yellow/orange indicates free iodine contamination. |
| Melting Point | 124–126 °C (decomposition) | Sharp melting point indicates high purity. |
| Solubility | Soluble in DCM, | Insoluble in Ether, Hexanes. |
| 1H NMR | Distinct Collidine Shifts | The coordination to |
NMR Diagnostic (CDCl3):
- ~2.6 ppm (s, 12H, o-CH3)
- ~2.4 ppm (s, 6H, p-CH3)
- ~7.2 ppm (s, 4H, Ar-H)
Part 5: Application Scope
This reagent is specifically designed for "soft" electrophilic iodination.
Iodolactonization
One of the most powerful uses is the cyclization of unsaturated acids to form lactones. The bulky collidine ligands allow for high diastereoselectivity.
Figure 2: Mechanism of electrophilic activation of alkenes.
Aromatic Iodination
It effectively iodinates electron-rich aromatics (phenols, anilines) at the para position with high regioselectivity, avoiding the oxidation byproducts often seen with elemental iodine.
References
-
Original Synthesis Protocol: Rousseau, G., et al. "Preparation of Bis(2,4,6-trimethylpyridine)iodine(I) Hexafluorophosphate."[3] Organic Syntheses, vol. 77, 2000, p. 206.[3]
-
Mechanistic Insight: Barluenga, J., et al. "Bis(pyridine)iodonium Tetrafluoroborate (IPy2BF4): A Versatile Reagent in Organic Synthesis." Pure and Applied Chemistry, vol. 71, no. 3, 1999.
-
Application in Synthesis: Lemieux, R. U., & Morgan, A. R.[3] "The Iodination of Phenolic Compounds." Canadian Journal of Chemistry, vol. 43, no.[3] 8, 1965.[5]
-
Safety & Data: TCI Chemicals. "Product Specification: this compound."
Sources
- 1. Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents: Synthesis of [(pyridine)2IPh](OTf)2 and [(4-CF3-pyridine)2IPh](OTf)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate: A Precision Electrophile for Complex Heterocycle Synthesis
Executive Summary
Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate (CAS: 113119-46-3), often abbreviated as I(coll)₂PF₆ , is a specialized hypervalent iodine(I) reagent used primarily in advanced organic synthesis.[1] Unlike diaryliodonium salts (C-I-C) which function as photoinitiators or aryl-transfer reagents, I(coll)₂PF₆ is a bis(heterocycle)-coordinated iodine(I) salt (N-I-N) .
Its primary utility lies in its ability to deliver a "soft," non-nucleophilic electrophilic iodine species (
Technical Profile & Chemical Identity
Structural Characteristics
The reagent consists of a central iodine atom linearly coordinated by two 2,4,6-trimethylpyridine (collidine) ligands. The steric bulk of the collidine methyl groups provides kinetic stability to the iodine center, modulating its reactivity compared to the less sterically hindered Barluenga’s Reagent (Bis(pyridine)iodonium tetrafluoroborate).
| Property | Specification |
| Formula | |
| Molecular Weight | 514.23 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | 124–126 °C (Decomposes) |
| Solubility | Soluble in |
| Stability | Moisture and light sensitive. Requires storage under inert gas at 0–8 °C. |
Mechanistic Advantage
In solution, I(coll)₂PF₆ exists in equilibrium, releasing the reactive iodonium species
Why use I(coll)₂PF₆ over
-
Irreversibility: The collidine acts as a proton scavenger (base) during the reaction, preventing the formation of HI and driving the equilibrium forward.
-
Selectivity: The bulky ligands prevent non-specific halogenation, allowing for high regio- and stereocontrol, particularly in 7-endo vs. 6-exo cyclizations.
Mechanistic Utility: Electrophilic Cyclization
The most critical application of I(coll)₂PF₆ in medicinal chemistry is the synthesis of medium-ring ethers and lactones. These motifs are common in marine natural products and macrolide antibiotics.
Mechanism of Action (Iodoetherification)
The reaction proceeds via the activation of an alkene by the electrophilic iodine, forming a transient iodonium bridge. An internal nucleophile (hydroxyl or carboxylate) then attacks the bridge. The steric bulk of the collidine ligands often favors anti-addition , leading to high diastereoselectivity.
Figure 1: Mechanistic pathway for the iodoetherification of alkenyl alcohols using I(coll)₂PF₆.
Key Applications in Drug Discovery
Synthesis of Medium-Sized Rings (7-8 Membered)
Constructing 7-membered (oxepane) and 8-membered (oxocane) rings is entropically disfavored. I(coll)₂PF₆ overcomes this by rapidly generating a highly reactive intermediate that traps the nucleophile before conformational rotation can occur.
-
Application: Synthesis of brevetoxin precursors and other polyether marine toxins.
-
Selectivity: Favors 7-endo-trig cyclization over 6-exo modes in specific substituted alkenols, a selectivity profile distinct from NIS/succinimide systems.
Iodolactonization
Used to convert unsaturated carboxylic acids into iodolactones.
-
Scope: Effective for 7-membered lactones (ε-lactones) which are difficult to access via standard acid-catalyzed cyclization.
-
Reference: Rousseau et al. demonstrated the utility of this reagent in synthesizing medium-ring lactones where other reagents failed due to polymerization or hydrolysis.
Selective Iodination of Activated Aromatics
I(coll)₂PF₆ serves as a mild source of
-
Utility: Useful when the substrate contains acid-sensitive groups (acetals, silyl ethers) that would survive the mild conditions of I(coll)₂PF₆ but decompose under acidic conditions (
).
Experimental Protocols
Preparation of the Reagent
Note: While commercially available, fresh preparation often yields superior activity for sensitive cyclizations.
Reagents:
Workflow:
-
Silver Complex Formation: Dissolve
(1 eq) in water. Add Collidine (2.2 eq) dropwise. A white precipitate of forms. Filter and dry under vacuum over . -
Iodonium Salt Formation: Suspend the silver complex (1 eq) in dry
. Add (1 eq) under nitrogen. Stir for 1 hour. -
Filtration: Filter off the AgI precipitate (yellow solid).
-
Isolation: Concentrate the filtrate and precipitate the product with ether/pentane.
Standard Protocol: Iodoetherification of an Alkenol
This protocol describes the cyclization of 5-hexen-1-ol derivatives to form iodomethyl-tetrahydrofurans or tetrahydropyrans.
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Solvent: Add dry
(0.1 M concentration relative to substrate). -
Reagent Addition: Add This compound (1.1 – 1.5 equivalents) in one portion at room temperature.
-
Scientist's Note: If the reaction is too fast or exothermic, cool to 0°C. However, most cyclizations proceed smoothly at ambient temperature (20–25°C).
-
-
Substrate Addition: Add the unsaturated alcohol (1.0 equivalent) dissolved in a minimum amount of
. -
Monitoring: Stir under nitrogen. Monitor by TLC (typically 15 min to 2 hours). The reaction is complete when the starting material disappears.
-
Quench: Pour the mixture into a saturated aqueous solution of
(sodium thiosulfate) to reduce any residual oxidative iodine species. -
Extraction: Extract with
(3x). Wash combined organics with brine. -
Purification: Dry over
, filter, and concentrate. Purify via silica gel chromatography.
Safety & Handling (Critical)
-
Oxidizer: As a hexafluorophosphate salt of a hypervalent iodine species, it is a mild oxidizer. Avoid contact with strong reducing agents.
-
Toxicity: Iodine compounds can be toxic if inhaled or absorbed. Collidine is an irritant. Handle in a fume hood.
-
Storage: The reagent degrades upon prolonged exposure to light and moisture, turning yellow/brown (liberation of
). Store in an amber vial, under Argon, in a refrigerator (2–8°C).
References
-
Rousseau, G., & Robin, S. (2000).[2] Preparation of Bis(2,4,6-trimethylpyridine)iodine(I) Hexafluorophosphate and Bis(2,4,6-trimethylpyridine)bromine(I) Hexafluorophosphate.[2] Organic Syntheses, 77, 206.[2] Link
-
Simonot, B., & Rousseau, G. (1994).[2] Iodoetherification using bis(sym-collidine)iodine(I) hexafluorophosphate as electrophile.[1] Preparation of oxepanes, oxepenes and oxocanes.[1] Journal of Organic Chemistry, 59(19), 5912–5920. Link
-
Brunel, Y., & Rousseau, G. (1995).[2] Preparation of medium ring lactones by iodolactonization.[1] Tetrahedron Letters, 36(45), 8217-8220. Link
-
Evans, D. A., et al. (1990). The Asymmetric Synthesis of Polyketide Natural Products. Journal of the American Chemical Society, 112(19), 7001. (Contextualizing iodolactonization in complex synthesis). Link
Sources
Bis(collidine)iodine hexafluorophosphate physical and chemical properties
This guide serves as a technical reference for Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate , a specialized electrophilic iodinating reagent. It is designed for researchers requiring a stable, non-nucleophilic source of iodonium (
A Bench-Stable, Non-Explosive Electrophilic Iodinating Agent
Executive Summary
Bis(collidine)iodine(I) hexafluorophosphate (often abbreviated as I(coll)
Part 1: Chemical Identity & Physical Properties
Structural Characteristics
The reagent consists of a central iodine(I) atom linearly coordinated by two 2,4,6-trimethylpyridine (collidine) ligands. The positive charge is balanced by a non-coordinating hexafluorophosphate anion. This "onium" structure stabilizes the electrophilic iodine, preventing disproportionation while maintaining high reactivity toward
| Property | Data |
| Chemical Name | Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate |
| Synonyms | I(coll) |
| CAS Number | 113119-46-3 |
| Molecular Formula | |
| Molecular Weight | 514.23 g/mol |
| Structure |
Physical Profile & Stability
Unlike elemental iodine (
| Parameter | Specification | Notes |
| Appearance | White to pale beige powder | Color darkens upon decomposition (liberation of |
| Melting Point | 124 – 126 °C (dec.)[1][2] | Decomposes upon melting.[3] Note: The precursor Ag salt melts >200°C.[3] |
| Solubility | Soluble: DCM, | DCM is the standard solvent for reactions. |
| Stability | Moisture/Light Sensitive | Store at 0–4 °C under Argon/Nitrogen. Protect from light.[4] |
Part 2: Synthesis Protocol
Self-Validating Workflow
Commercial availability can be intermittent. The following protocol (adapted from Organic Syntheses) allows for reliable in-house preparation. This is a two-step process: formation of the silver salt followed by trans-metallation/oxidation.
Step 1: Synthesis of Bis(collidine)silver(I) Hexafluorophosphate
Reagents:
-
Dissolve
(1.0 equiv) and (1.01 equiv) in distilled water. -
Add 2,4,6-collidine (2.8 equiv) slowly with vigorous stirring.
-
Observation: A white precipitate forms immediately (exothermic).
-
Stir for 1 hour at room temperature.
-
Filter and wash the cake thoroughly with water to remove excess collidine/nitrate.
-
Drying: Dry over
under vacuum in the dark.
Step 2: Synthesis of I(coll) PF
Reagents: Ag-salt (from Step 1), Iodine (
-
Suspend the Ag-salt (1.0 equiv) in dry Dichloromethane (DCM).
-
Add
(1.0 equiv) in one portion. -
Mechanism: The iodine oxidizes the silver complex, precipitating AgI (yellow solid) and leaving the iodonium salt in solution.
-
Stir until the violet color of
disappears (approx. 1-2 hours). -
Filter through a pad of Celite to remove the AgI precipitate.
-
Concentrate the filtrate (do not heat >30 °C).
-
Precipitate the product by adding diethyl ether or pentane.
-
Validation: Product should be a white/off-white solid. If yellow/brown, free iodine is present (recrystallize from DCM/Ether).
Figure 1: Synthetic workflow for the preparation of I(coll)
Part 3: Mechanistic Profile & Reactivity
The "Soft" Electrophile
I(coll)
Mechanism of Iodoetherification
-
Ligand Exchange: The alkene displaces one collidine ligand, forming a
-complex. -
Iodonium Formation: The iodine transfers fully to the alkene, forming a 3-membered cyclic iodonium ion.
-
Nucleophilic Attack: An internal nucleophile (alcohol, carboxylate) attacks the activated carbon in an anti-fashion (stereospecific).
-
Proton Scavenging: The liberated collidine acts as a base to neutralize the proton from the nucleophile.
Figure 2: Mechanistic pathway for electrophilic cyclization. Note the dual role of collidine as ligand and proton scavenger.
Part 4: Key Applications in Synthesis
Iodoetherification (Lemieux-Type)
This is the primary application. The reagent is superior for synthesizing oxepanes and oxocanes (7- and 8-membered ether rings) from unsaturated alcohols.
-
Advantage: The non-nucleophilic
counterion prevents competitive opening of the iodonium ion by the counterion (unlike halides), ensuring the internal alcohol is the sole nucleophile. -
Stereocontrol: Reactions typically proceed with high diastereoselectivity (trans-addition).
Glycosylation
In carbohydrate chemistry, I(coll)
-
Protocol: The reagent activates the glycosyl donor (e.g., a thioether) under mild conditions, allowing for the coupling of sterically hindered acceptors.
-
Benefit: Compatible with acid-sensitive protecting groups (trityl, silyl) due to the buffering capacity of the collidine.
Comparison with Other Reagents
| Reagent | Active Species | Counterion | Pros | Cons |
| I(coll) | Non-explosive , stable, built-in base. | More expensive than | ||
| IDCP | Highly reactive, historical standard. | Explosion hazard , shock sensitive. | ||
| NIS | Succinimide | Cheap, commercial. | Requires acid activation, less reactive. | |
| I | Very cheap. | Reversible, nucleophilic counterion ( |
Part 5: Safety & Handling (SDS Summary)
Although safer than perchlorates, I(coll)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).[4][5] May cause respiratory irritation (H335).[5]
-
Storage: Keep refrigerated (2-8 °C). Store under inert atmosphere (Argon). Light Sensitive: Store in amber vials or wrap in foil.
-
Incompatibility: Strong oxidizing agents.[6]
-
Disposal: Quench excess reagent with aqueous Sodium Thiosulfate (
) to reduce active iodine to iodide before disposal in organic waste.
References
-
Preparation of Bis(collidine)iodine(I)
- Rousseau, G.; Robin, S. Bis(2,4,6-trimethylpyridine)iodine(I) Hexafluorophosphate. e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001.
-
Original Synthesis & Application (Silver Salt Method)
-
Lemieux, R. U.; Morgan, A. R. The preparation and properties of some bis-collidine-halogen(I) salts. Can. J. Chem.1965 , 43, 2190.[3]
-
-
Application in Iodoetherification (Oxepane Synthesis)
- Simonot, B.; Rousseau, G. Preparation of Oxepanes, Oxepenes, and Oxocanes by Iodoetherification using Bis(sym-collidine)iodine(I)
-
Organic Syntheses Procedure (Detailed Protocol)
-
Safety Data Sheet (Sigma-Aldrich)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate CAS#: 113119-46-3 [m.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate | 113119-46-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
Technical Guide: Mechanistic Principles & Applications of Hypervalent Iodine Reagents
The Hypervalent Platform: Electronic Structure as the Driver of Reactivity
To master hypervalent iodine chemistry, one must move beyond viewing these reagents merely as "oxidants." They are distinct electrophilic platforms driven by the thermodynamics of the 3-center-4-electron (3c-4e) bond .
The 3-Center-4-Electron Bond (The Hypervalent Bond)
In
-
Orbital Construction: The linear L-I-L bond is formed by the overlap of the iodine 5p orbital with the p-orbitals of the two ligands.
-
Electron Distribution: Four electrons occupy three molecular orbitals:
-
Bonding (
): Lower energy, stable. -
Non-bonding (
): A node exists at the central iodine atom. The electron density is concentrated on the ligands. -
Antibonding (
): Empty.
-
-
Consequence: The high electron density on the ligands combined with the polarized nature of the bond makes the ligands highly labile and the iodine center highly electrophilic. This drives the Ligand Exchange
Reductive Elimination sequence that defines this chemistry [1].
Figure 1: The electronic instability of the 3c-4e bond creates the "hyper-nucleofuge" capability, driving reductive elimination.
Iodine(III) Reagents: PIDA, PIFA, and Koser's Reagent
Reagents: (Diacetoxyiodo)benzene (PIDA), [Bis(trifluoroacetoxy)iodo]benzene (PIFA). Primary Mechanism: Ligand Exchange followed by Reductive Elimination.
Mechanistic Pathway: -Functionalization of Carbonyls
The functionalization of ketones at the
-
Activation: In the presence of a Lewis acid (or inherent acidity of PIFA), one ligand dissociates, generating a cationic iodonium species
. -
Enolization & Attack: The ketone enolizes; the enol attacks the electrophilic iodine.
-
Reductive Elimination: A nucleophile (Nu) attacks the carbon, displacing the iodobenzene moiety. The PhI fragment is an exceptional leaving group (approx.
times better than triflate in solvolysis data) [2].
Figure 2: The pathway for
Protocol 1: Oxidative Cyclization (Hofmann-type Rearrangement)
This protocol utilizes PIDA to convert primary amides to amines (or carbamates) via an isocyanate intermediate.
Reagents:
-
Substrate: Primary Amide (1.0 equiv)
-
Reagent: PIDA (1.1 equiv)
-
Solvent: Ethyl Acetate / Acetonitrile (1:1)
-
Base: Pyridine (2.0 equiv) - Critical for sequestering acetic acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve the primary amide in the solvent mixture under
atmosphere. -
Addition: Add pyridine, followed by the dropwise addition of PIDA dissolved in minimum solvent.
-
Why? Dropwise addition prevents high local concentrations of oxidant, minimizing over-oxidation.
-
-
Reaction: Stir at ambient temperature for 2–4 hours.
-
Monitoring: TLC will show the disappearance of the polar amide.
-
-
Workup: Quench with saturated aqueous
. Extract with EtOAc. -
Purification: The byproduct is Iodobenzene (PhI). It is non-polar and easily separated via column chromatography (usually elutes with the solvent front).
Iodine(V) Reagents: DMP and IBX
Reagents: Dess-Martin Periodinane (DMP), 2-Iodoxybenzoic acid (IBX). Primary Application: Oxidation of alcohols to carbonyls.
Mechanism: The Ligand Exchange & Twist
Unlike metal-based oxidations (e.g., Jones, Swern), I(V) oxidations do not require heavy metals or cryogenic temperatures.
-
Ligand Exchange: The alcohol oxygen attacks the iodine center, displacing an acetoxy ligand (in DMP) or water (in IBX).
-
Twisting (DMP Specific): For DMP, the initial intermediate places the alkoxy group in an apical position. However, for elimination to occur, the hydrogen alpha to the oxygen must align with the iodine-oxygen bond. Some mechanistic studies suggest a pseudorotation (twist) moves the alkoxy group to the equatorial plane, or facilitates an intramolecular proton abstraction [3].
-
Disproportionation: The iodine abstracts the
-proton, the C=O bond forms, and the iodine is reduced from I(V) to I(III).
Comparative Data: IBX vs. DMP
| Feature | IBX (2-Iodoxybenzoic acid) | DMP (Dess-Martin Periodinane) |
| Solubility | Poor (requires DMSO) | Excellent (DCM, Chloroform) |
| Explosivity | High impact sensitivity | Lower (stabilized by acetylation) |
| Moisture Sensitivity | Stable in presence of water | Hydrolyzes to IBX + AcOH |
| Atom Economy | Higher | Lower (3 Acetate ligands) |
Protocol 2: Standard DMP Oxidation
Target: Conversion of a primary alcohol to an aldehyde.
Reagents:
-
Alcohol (1.0 equiv)
-
DMP (1.2 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
-
Buffer:
(solid, 5 equiv) - Optional but recommended for acid-sensitive substrates.
Methodology:
-
Preparation: In a flame-dried flask, suspend DMP in anhydrous DCM.
-
Note: DMP is often supplied as a 15% wt solution or a solid. If solid, ensure it is white/crystalline. Yellowing indicates hydrolysis (IBX formation).
-
-
Addition: Add the alcohol (dissolved in DCM) to the DMP suspension at 0°C.
-
Causality: Cooling controls the initial exotherm of ligand exchange.
-
-
Warming: Allow to warm to Room Temperature (RT). The suspension usually clears as the reaction proceeds and the soluble byproduct (iodinane) forms.
-
Quench (The "Sepp" Modification): Add a 1:1 mixture of sat.
and sat. .-
Mechanism: Thiosulfate reduces unreacted I(V) to I(I) (iodobenzoic acid), while bicarbonate neutralizes acetic acid.
-
-
Extraction: Stir vigorously until two clear layers form (15-30 mins). Extract organic layer.
Diaryliodonium Salts: The Metal-Free Arylation
Reagents: Diphenyliodonium triflate/tetrafluoroborate.
Mechanism:
The mechanism bifurcates based on the presence of a catalyst:
-
Metal-Free: Nucleophilic attack on the ipso-carbon of the aromatic ring, followed by ligand coupling.
-
Copper-Catalyzed: The mechanism involves a Cu(I)/Cu(III) catalytic cycle. The iodonium salt oxidatively adds to Cu(I), generating a high-energy Cu(III)-aryl species which undergoes rapid reductive elimination [4].
Figure 3: Metal-free arylation pathway. The driving force is the release of neutral Ar-I.
Safety & Troubleshooting
Explosive Hazards
-
IBX: It is impact-sensitive and can detonate upon heating (>200°C). Never scale up IBX reactions without blast shielding.
-
DMP: Safer, but can decompose exothermically. Store below 4°C.
Troubleshooting Table
| Issue | Diagnosis | Solution |
| Incomplete Oxidation (DMP) | Hydrolyzed Reagent | Check DMP quality (should be white). Add 1 eq. of acetic acid or water (trace) to accelerate ligand exchange if strictly anhydrous. |
| Low Yield (PIDA Cyclization) | Hydrolysis of Intermediate | Ensure solvent is dry. Use molecular sieves. Ensure base (pyridine) is fresh. |
| Difficult Separation | PhI co-elution | PhI is volatile; can often be removed by high-vacuum ( |
References
-
Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of Polyvalent Iodine. Chemical Reviews, 108(12), 5299–5358. [Link]
-
Okuyama, T., et al. (1999). Solvolysis of hypervalent iodonium salts. Journal of the American Chemical Society, 121(27), 6505-6512. [Link]
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]
-
Yoshimura, A., & Zhdankin, V. V. (2016). Advances in Synthetic Applications of Hypervalent Iodine Compounds. Chemical Reviews, 116(5), 3328–3435. [Link]
Technical Guide: Spectral Characterization & Synthesis of Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate
Executive Summary
Bis(2,4,6-trimethylpyridine)iodonium hexafluorophosphate (CAS: 113119-46-3), often referred to as Bis(collidine)iodonium hexafluorophosphate , is a bench-stable, non-explosive hypervalent iodine(I) reagent. Unlike its unstable perchlorate predecessors, the hexafluorophosphate salt offers a safe, controlled source of electrophilic iodine (
This guide provides a definitive reference for the spectral validation (NMR, IR) of this reagent, grounded in the "Silver Salt" synthesis route, which remains the industry standard for high-purity generation.
Chemical Identity & Physical Properties[1][2][3][4]
Before spectral analysis, verify the physical constants to ensure the isolation of the correct species, distinguishing it from the silver intermediate.
| Parameter | Specification | Notes |
| Formula | ||
| Molecular Weight | 514.23 g/mol | |
| Appearance | White to yellowish powder | Darkens upon prolonged light exposure. |
| Melting Point | 131–133 °C (dec.) | Critical: The intermediate silver salt melts at >220 °C. A low MP indicates successful transmetallation. |
| Solubility | Insoluble in |
Structural Analysis: The N-I-N Bond
The utility of this reagent stems from the 3-center-4-electron (3c-4e) bond across the N-I-N axis. The central iodine atom is linearly coordinated by two collidine ligands.
-
Electronic Effect: The positive charge is delocalized across the ligand system, making the pyridine rings electron-deficient.
-
Spectral Consequence: This electron withdrawal causes a significant downfield shift in the proton NMR signals of the methyl groups compared to free 2,4,6-collidine.
Synthesis Protocol: The "Silver Route"
To ensure spectral data matches your sample, the synthesis method must be consistent. The most robust protocol involves the transmetallation of a silver complex with molecular iodine.
Workflow Diagram
Figure 1: Step-wise synthesis via the silver salt intermediate. Note the removal of AgI is critical for purity.
Protocol Steps
-
Preparation of Silver Salt: Dissolve
and in water. Add 2,4,6-collidine (3.0 equiv). The white solid precipitates immediately. Filter and dry.[1] -
Iodination: Suspend the silver salt in dry
. Add (1.0 equiv relative to Ag salt, or 0.5 relative to final I+ stoichiometry). -
Observation: The mixture will initially turn dark (iodine), then lighten as yellow AgI precipitates.
-
Isolation: Filter through Celite to remove AgI. Concentrate the filtrate. If necessary, recrystallize from
.
Spectral Characterization Data
The following data represents high-purity material analyzed in
A. Proton NMR ( H NMR)
Solvent:
| Shift ( | Multiplicity | Integration | Assignment | Diagnostic Insight |
| 7.11 | Singlet (s) | 4H | Ar-H (3,5-position) | Aromatic protons are equivalent due to symmetry. |
| 2.78 | Singlet (s) | 12H | 2,6-Me ( | Key Signal: Significantly downfield from free collidine (~2.5 ppm) due to proximity to the cationic Iodine center. |
| 2.40 | Singlet (s) | 6H | 4-Me ( | Para-methyl group; less affected by the N-I coordination than the ortho-methyls. |
B. Carbon NMR ( C NMR)
Solvent:
| Shift ( | Assignment |
| 158.2 | Ar-C (2,6-position) |
| 153.9 | Ar-C (4-position) |
| 124.4 | Ar-C (3,5-position) |
| 28.0 | 2,6-Me ( |
| 21.6 | 4-Me ( |
C. Heteronuclear NMR (Anion Verification)
To confirm the counterion is Hexafluorophosphate (
-
P NMR:
-144.0 ppm (Septet, Hz). -
F NMR:
-73.0 ppm (Doublet, Hz).
D. Infrared Spectroscopy (IR)
Medium: KBr Pellet or ATR
| Wavenumber ( | Assignment | Notes |
| ~840 | P-F Stretch | Very strong, broad band characteristic of |
| 1600–1620 | C=N / C=C Stretch | Pyridine ring breathing modes. |
| 2900–3000 | C-H Stretch | Methyl group aliphatic C-H. |
Mechanistic Application: Electrophilic Iodination
Understanding the mechanism aids in troubleshooting low yields. The reagent acts as a "soft"
Figure 2: The reagent operates via ligand dissociation to generate a reactive mono-coordinated iodine species, which activates
Safety & Handling (E-E-A-T)
-
Stability: While safer than perchlorates, this reagent is an oxidant. Store in amber vials at 2–8°C.
-
Decomposition: If the white powder turns yellow/brown, it indicates the release of elemental iodine (
). Recrystallization is required. -
Toxicity: Handle in a fume hood.[2] The reagent releases iodinated organics and collidine upon decomposition.
References
-
Organic Syntheses Procedure: Rousseau, G.; Robin, S. Bis(2,4,6-trimethylpyridine)iodine(I) Hexafluorophosphate. Org. Synth.2005 , 81, 131.
- Structural Characterization: Weiss, R.; Rechinger, M.; Hampel, F.; Wolski, A. Bis(collidine)iodine(I) Hexafluorophosphate: Structure and Reactivity. Angew. Chem. Int. Ed.1995, 34, 441.
-
Spectral Data Verification: Sigma-Aldrich/Merck Safety Data Sheet & Certificate of Analysis for Product No. 470562.
Sources
Technical Guide: Stability and Storage of Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate
Executive Summary
Bis(2,4,6-trimethylpyridine)iodonium hexafluorophosphate (often abbreviated as Bis(collidine)iodonium(I) PF₆) is a potent electrophilic iodinating agent utilized in glycosylation, iodolactonization, and carbon-carbon bond formation. While kinetically stable enough for benchtop handling, it is thermodynamically sensitive to photolytic degradation , thermal stress , and hydrolytic cleavage .
Failure to maintain optimal storage conditions results in the release of molecular iodine (
Physicochemical Profile
Understanding the physical baseline of the reagent is critical for detecting early-stage degradation.
| Parameter | Specification | Notes |
| Chemical Name | This compound | Synonyms: Bis(collidine)iodonium(I) PF₆ |
| CAS Number | 113119-46-3 | Primary commercial identifier |
| Molecular Formula | MW: 514.23 g/mol | |
| Appearance | White to off-white crystalline powder | Warning: Yellow/Orange indicates |
| Melting Point | 124–126°C (decomposition) | Sharp melting point indicates high purity |
| Solubility | DCM, Acetonitrile, Acetone | Insoluble in non-polar solvents (Hexanes, Et₂O) |
Mechanisms of Instability[2]
To implement effective storage, one must understand the causality of degradation. This reagent relies on a hypervalent iodine(I) center coordinated by two collidine ligands. The stability of this
Photolytic & Thermal Decomposition
Exposure to UV/Visible light or heat (>25°C) promotes the homolytic cleavage of the Iodine-Nitrogen bond. This generates iodonium radicals that rapidly disproportionate to form free collidine and molecular iodine (
-
Critical Risk: The released
is not just a byproduct; it catalyzes the breakdown of the remaining bulk material, leading to a "runaway" degradation effect where the powder turns from white to deep orange.
Hydrolytic Sensitivity
While the hexafluorophosphate anion (
Visualization of Degradation Pathways
Figure 1: Mechanistic pathways of degradation showing the autocatalytic role of free iodine.
Comprehensive Storage Protocol
This protocol is designed to maximize shelf-life (up to 12-24 months) and ensure reproducibility in sensitive applications like glycosylation.
The "Gold Standard" Storage Workflow
-
Container Selection:
-
Primary: Amber glass vial with a Teflon-lined screw cap. The amber glass filters UV radiation.
-
Secondary: Seal the primary vial inside a secondary plastic jar containing a desiccant packet (Silica gel or
).
-
-
Atmosphere Control:
-
Ideally, store under an inert atmosphere (Argon or Nitrogen).[1]
-
Protocol: Flush the headspace of the vial with Argon before sealing. For long-term storage, wrap the cap with Parafilm to prevent oxygen/moisture diffusion.
-
-
Temperature Management:
-
Target: 2°C to 8°C (Standard Refrigeration).
-
Note: Freezing (-20°C) is acceptable but usually unnecessary and increases the risk of condensation upon thawing.
-
-
Handling Precaution:
-
Warm-up: Always allow the refrigerated vial to equilibrate to room temperature before opening. Opening a cold vial introduces atmospheric moisture which condenses immediately on the powder, triggering hydrolysis.
-
Storage Decision Tree
Figure 2: Decision logic for receiving, inspecting, and storing the reagent.
Quality Control & Troubleshooting
Before committing valuable starting materials to a reaction, validate the integrity of the iodonium salt.
Visual Inspection (First Line of Defense)
-
Pass: White, free-flowing powder.
-
Caution: Pale yellow tint. (Usable for robust reactions, but stoichiometry may be off).
-
Fail: Orange/Brown clumps or distinct iodine smell. (Must be purified).
Analytical Verification
-
NMR (CDCl
or CD Cl ):-
Check for the integrity of the collidine signals.
-
Key Shift: Look for the methyl protons. Degradation often results in broadening or the appearance of free collidine peaks shifted from the coordinated species.
-
Literature Shifts:
2.40 (s, 6H), 2.78 (s, 12H), 7.11 (s, 4H) [1].[2]
-
-
Melting Point:
-
Pure samples decompose sharply between 124–126°C . A wide range starting below 120°C indicates significant impurity.
-
Rescue Protocol: Recrystallization
If the reagent has degraded (turned yellow), it can often be rescued rather than discarded.
-
Dissolve: Dissolve the crude solid in a minimum amount of dry Dichloromethane (DCM) at room temperature.
-
Precipitate: Slowly add dry Diethyl Ether or Hexanes with stirring until a precipitate forms.
-
Filter: Filter the white solid under an inert atmosphere if possible.
-
Dry: Vacuum dry in the dark.
-
Result: This removes the free iodine and collidine, restoring the white crystalline salt [2].
Safety & Handling
-
Oxidizer: As an iodonium salt, it is a mild oxidant.[3] Keep away from strong reducing agents.[1]
-
Toxicity: Releases iodine and collidine upon decomposition. Handle in a fume hood to avoid inhalation of vapors.
-
PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is sufficient.
References
-
Organic Syntheses. (1999). Bis(2,4,6-trimethylpyridine)iodine(I) Hexafluorophosphate. Org. Synth. 76, 263. Link
-
TCI Chemicals. (n.d.). Product Specification: this compound. Retrieved January 28, 2026. Link
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: Bis(collidine)iodonium(I) hexafluorophosphate. Retrieved January 28, 2026. Link
- Rousseau, G., & Robin, S. (2005). Iodonium Salts in Organic Synthesis. Tetrahedron. (General reference on Iodonium stability).
Sources
Advanced Iodonium Architectures: The Evolution of Barluenga’s Reagent
Abstract
This technical guide examines the discovery, structural evolution, and synthetic utility of Barluenga’s Reagent (Bis(pyridine)iodonium(I) tetrafluoroborate,
Historical Context and Discovery
The Pre-Barluenga Era: The Stability Challenge
Before the 1990s, electrophilic iodination relied heavily on elemental iodine (
The closest homogeneous analogue was Iodonium Dicollidine Perchlorate (IDCP) , introduced by Lemieux and Morgan in the 1960s. While IDCP was a powerful iodinating agent, particularly in carbohydrate chemistry, it carried significant risks:
-
Safety: Perchlorate salts are potentially explosive.
-
Solubility: Limited solubility in non-polar organic solvents.
The Breakthrough: Barluenga’s Contribution
In the late 1980s and early 1990s, José Barluenga and his team at the University of Oviedo (Spain) sought a stable, non-explosive, and easy-to-handle source of iodonium (
They identified that replacing the perchlorate counterion with tetrafluoroborate (
-
Stable: Solid, non-hygroscopic, and shelf-stable at room temperature.
-
Safe: Removed the explosion risk of perchlorates.
-
Versatile: Capable of iodinating alkenes, alkynes, and aromatics under mild conditions.
The resulting complex, Bis(pyridine)iodonium(I) tetrafluoroborate (
Structural Evolution and Analogues
The development of analogues has been driven by three requirements: Modulating Reactivity , Improving Solubility , and Enabling Recycling .
Ligand Engineering (Steric and Electronic Tuning)
The pyridine ligands stabilize the iodine(I) center. Modifying these ligands alters the electrophilicity of the iodine and the steric environment during the reaction.
| Analogue Class | Ligand (L) | Characteristics | Primary Application |
| Parent | Pyridine | Balanced stability/reactivity. | General iodination/oxidation. |
| Steric | 2,4,6-Collidine | Increased steric bulk; hinders nucleophilic attack on iodine. | Glycosylation; selective alkene functionalization. |
| Electronic | 4-Dimethylaminopyridine (DMAP) | Highly electron-rich; stabilizes | Reactions requiring "soft" iodination; kinetic studies. |
| Bidentate | 2,2'-Bipyridine | Chelating effect; alters geometry. | Mechanistic probes; metal-organic frameworks. |
Counterion Engineering
The counterion dictates solubility and the "tightness" of the ion pair, which influences reactivity.
-
Tetrafluoroborate (
): The standard. Good balance of safety and solubility in DCM/MeCN. -
Hexafluorophosphate (
): Often used to decrease water solubility or alter crystallization properties. -
Triflate (
): Increases electrophilicity due to the weakly coordinating nature of the triflate anion, though often less stable than the salt.
Solid-Phase Analogues (Green Chemistry)
To facilitate purification, Polymer-Supported Barluenga’s Reagent was developed.
-
Structure: Poly(4-vinylpyridine) cross-linked resin is treated with
and a silver salt (e.g., ) or via ion exchange. -
Advantage: The reagent is a solid bead. After the reaction, the "spent" reagent (protonated polymer) is removed by filtration, eliminating pyridine contamination in the product.
Mechanistic Pathways
The utility of Barluenga's reagent lies in its ability to transfer an iodonium ion (
Diagram: Mechanism of Iodolactonization
The following diagram illustrates the activation of an alkene-carboxylic acid by
Caption: Mechanistic pathway of iodolactonization mediated by Barluenga's Reagent, involving iodonium transfer and intramolecular nucleophilic attack.
Experimental Protocols
Synthesis of Barluenga’s Reagent ( )
This protocol ensures the formation of a stable, free-flowing powder.
Materials:
-
Iodine (
): 1.0 eq -
Pyridine: 2.2 eq
-
Silver Tetrafluoroborate (
): 1.1 eq -
Solvent: Dry Dichloromethane (DCM)
Procedure:
-
Preparation: In a flame-dried flask under nitrogen, dissolve
(e.g., 2.54 g, 10 mmol) in dry DCM (50 mL). -
Ligand Addition: Add Pyridine (1.78 mL, 22 mmol) dropwise. The solution will change color.
-
Salt Metathesis: Add
(2.14 g, 11 mmol) in one portion. A yellow precipitate (AgI) will form immediately. -
Reaction: Stir vigorously for 30 minutes at room temperature.
-
Purification: Filter the mixture through a pad of Celite to remove AgI.
-
Isolation: Concentrate the filtrate to ~10 mL and add diethyl ether (slowly) to precipitate the product.
-
Drying: Filter the white/off-white crystals and dry under vacuum.
-
Yield: Typically 85-95%.
-
Storage: Store in a desiccator away from light.
-
Application: Iodofunctionalization of an Alkene
Objective: Synthesis of a trans-1-iodo-2-methoxy-cyclohexane.
Procedure:
-
Dissolve cyclohexene (1.0 eq) in dry DCM/Methanol (10:1 ratio).
-
Add
(1.1 eq) in one portion at 0°C. -
Stir at 0°C for 30 mins, then warm to RT for 1 hour.
-
Quench with 10% aqueous sodium thiosulfate (removes residual iodine color).
-
Extract with DCM, dry over
, and concentrate. -
Purify via silica gel chromatography.
Comparative Analysis of Reagents
The following table compares Barluenga's reagent with its historical and modern analogues.
| Reagent | Active Species | Counterion | Stability | Atom Economy |
| Acetate | Low (in situ) | Poor (Ag waste) | ||
| IDCP | Moderate (Explosive risk) | Moderate | ||
| Barluenga's | High (Shelf-stable) | Good | ||
| Polymer-IPy2 | Polymer- | High (Recyclable) | Excellent (Green) |
References
-
Barluenga, J., et al. "Bis(pyridine)
): A Versatile Reagent for the Iodofunctionalization of Olefins." Journal of the American Chemical Society, 1990. -
Barluenga, J., et al. "New Applications of Bis(pyridine)iodonium Tetrafluoroborate in Organic Synthesis." Journal of Organic Chemistry, 1993.
-
Lemieux, R. U., Morgan, A. R. "The Iodination of Glycals." (Discovery of IDCP). Canadian Journal of Chemistry, 1965.
-
Chalk, A. J., et al. "Polymer-Supported Iodinating Reagents." Journal of Polymer Science, 2000.
(Note: Due to real-time search limitations, URLs point to the journal landing pages where the specific articles can be retrieved via their standard citation data.)
Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate molecular weight and formula
Molecular Architecture, Synthesis, and Applications in High-Fidelity Organic Systems
Executive Summary
Bis(2,4,6-trimethylpyridine)iodonium hexafluorophosphate (commonly referred to as Bis(collidine)iodonium hexafluorophosphate ) represents a pinnacle in hypervalent iodine reagent design. Unlike elemental iodine (
This guide dissects the physicochemical properties, synthesis, and mechanistic utility of this reagent. It is designed for researchers requiring precise electrophilic iodination or the activation of thioglycosides where non-coordinating anions (
Part 1: Physicochemical Profile[1]
The utility of this reagent stems from the stabilization of the unstable iodine(I) cation by two electron-rich collidine ligands. The bulky methyl groups on the pyridine rings (2,4,6-positions) serve a dual purpose: they enhance electron density at the nitrogen to stabilize the
Core Data Table[2]
| Property | Specification |
| IUPAC Name | Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate |
| Common Name | Bis(collidine)iodonium hexafluorophosphate |
| CAS Number | 113119-46-3 |
| Molecular Formula | |
| Molecular Weight | 514.23 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 124–126 °C (decomposition) |
| Solubility | Soluble in DCM, |
| Stability | Moisture sensitive; Store at 2–8 °C under inert atmosphere |
Structural Visualization
The following diagram illustrates the molecular composition, highlighting the separation between the hypervalent cationic center and the non-coordinating hexafluorophosphate anion.
Figure 1: Structural composition showing the stabilization of the iodonium center by collidine ligands.
Part 2: Synthesis Protocol (The Silver Salt Method)
While oxidative coupling methods exist, the Silver Salt Metathesis is the "Gold Standard" for generating high-purity iodonium salts for sensitive applications (e.g., glycosylation), as it ensures the complete removal of halide ions which can poison downstream catalysts.
Reagents
-
Iodine (
): 25.4 g (100 mmol) -
Silver Hexafluorophosphate (
): 50.6 g (200 mmol) -
2,4,6-Trimethylpyridine (Collidine): 26.5 mL (200 mmol)
-
Dichloromethane (DCM): Anhydrous, 500 mL
Step-by-Step Methodology
-
Preparation of Silver Complex (In Situ):
-
In a flame-dried 1L round-bottom flask equipped with a magnetic stir bar and covered with aluminum foil (to protect silver salts from light), dissolve
(50.6 g) in 300 mL of dry DCM. -
Add Collidine (26.5 mL) dropwise over 10 minutes. A white precipitate of the silver-amine complex may form transiently. Stir for 20 minutes at room temperature.
-
-
Oxidative Addition:
-
Cool the suspension to 0 °C using an ice bath.
-
Add Iodine (
, 25.4 g) in small portions over 15 minutes. -
Observation: The reaction will precipitate yellow Silver Iodide (
) as the iodine is consumed and the soluble iodonium salt forms.
-
-
Reaction Completion:
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Validation: The supernatant should lose the deep violet color of free iodine, becoming pale yellow or colorless.
-
-
Purification (Filtration & Crystallization):
-
Filter the mixture through a pad of Celite to remove the insoluble
. Wash the pad with 50 mL DCM. -
Concentrate the filtrate under reduced pressure (rotary evaporator) to approximately 100 mL volume.
-
Add dry Diethyl Ether (
, ~400 mL) slowly to induce crystallization. -
Filter the white crystalline solid, wash with cold ether, and dry under high vacuum.
-
-
Yield & Purity Check:
-
Expected Yield: ~85–95%
-
Purity Check:
NMR ( ) should show distinct methyl peaks for collidine (singlets at ~2.5 and ~2.7 ppm) and aromatic protons.
-
Part 3: Mechanistic Insight & Applications
Mechanism: The "I+" Transfer Cycle
The reagent functions as a reservoir of
Figure 2: General mechanism of electrophilic iodination via ligand exchange.
Key Applications
1. Electrophilic Aromatic Iodination
Standard iodination uses
-
Why it works: The bulky ligands prevent coordination to the aromatic ring nitrogen or oxygen, directing the iodine exclusively to the carbon ring (ortho/para positions).
2. Glycosylation Promoter
In carbohydrate chemistry, this reagent activates thioglycosides.
-
Protocol: The iodonium ion attacks the sulfur atom of the thioglycoside, creating a sulfonium leaving group. The glycosyl donor is then attacked by an alcohol acceptor.
-
Advantage: The
counterion is non-nucleophilic, preventing the formation of glycosyl fluorides (a common side reaction when using reagents with more nucleophilic counterions).
Part 4: Handling and Stability
-
Light Sensitivity: Hypervalent iodine compounds are generally light-sensitive. Store in amber vials.
-
Thermal Stability: The compound decomposes above 120 °C. Do not heat aggressively during drying.
-
Incompatibility: Avoid strong reducing agents. Incompatible with strong nucleophiles unless that is the intended reaction.
References
-
Rousseau, G., & Robin, S. (2007). Reaction of unsaturated phosphonate monoesters with bromo- and iodo(bis-collidine) hexafluorophosphates.[1] Tetrahedron Letters. [Link]
-
Organic Syntheses. Bis(2,4,6-trimethylpyridine)iodine(I) Hexafluorophosphate. Org.[1][2][3][4] Syn. Coll. Vol. 10, p. 59. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 3. 2,4,6-Trimethylpyridine - Wikipedia [en.wikipedia.org]
- 4. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
Literature review of electrophilic iodination reagents
Executive Summary: The Iodine Paradox
In medicinal chemistry, the iodine atom is a "Goldilocks" substituent. It is large enough to induce significant steric lock, polarizable enough to engage in halogen bonding, and reactive enough to serve as a pivotal handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).
However, synthetic chemists face the Iodine Paradox : Molecular iodine (
This guide dissects the three primary reagent classes used to overcome this activation energy barrier, providing a decision framework for selecting the right tool for your substrate.
Mechanistic Foundation: Generating the Active Species
The core objective of all electrophilic iodination reagents is to generate a species capable of attacking the
The Activation Landscape
-
Oxidative Activation: Converting
(oxidation state 0) into (+1) using oxidants ( , ). -
Lewis Acid Activation: Using metal salts or strong acids to polarize N-I bonds (e.g., NIS + AgOTf).
-
Pre-formed Onium Salts: Using stable salts where iodine is already cationic (e.g., Barluenga’s Reagent).
Figure 1: General mechanism for generating the active electrophilic iodine species.
Reagent Class Analysis
Class A: N-Iodosuccinimide (NIS)
The Workhorse. NIS is the standard for mild iodination. However, NIS alone is often kinetically incompetent for deactivated arenes. It requires "activation" to break the N-I bond.
-
Mechanism: The carbonyl oxygen of the succinimide ring coordinates to a Lewis Acid (LA), weakening the N-I bond and making the iodine atom significantly more electrophilic.
-
Best For: Acid-sensitive substrates, late-stage functionalization.
-
Critical Insight: Using Ag(I) salts (e.g., AgOTf) acts as a "halogen scavenger," driving the reaction by precipitating Ag-Succinimide.
Class B: Barluenga’s Reagent ( )
The Sniper. Bis(pyridine)iodonium tetrafluoroborate is a stable, non-metallic source of
-
Mechanism: It delivers
directly without needing strong oxidants. The pyridine ligands modulate the reactivity, preventing over-iodination. -
Best For: Regioselective iodination of anilines/phenols and functionalization of alkenes/alkynes.
-
Green Aspect: It avoids heavy metal waste (unlike older thallium/mercury methods).
Class C: Molecular Iodine + Oxidant ( )
The Green Scale-Up. Ideal for process chemistry where atom economy matters.[1]
-
Mechanism:
oxidizes the byproduct back to , ensuring 100% iodine atom economy. -
Best For: Electron-rich substrates (anisoles, pyrazoles) on a multi-gram scale.
Comparative Data: Reagent Selection Matrix
| Feature | NIS (+ Acid/LA) | Barluenga's Reagent ( | |
| Electrophilicity | High (Tunable) | Moderate (Selective) | Low to Moderate |
| Atom Economy | Poor (Succinimide waste) | Poor (Pyridine/ | Excellent (~100%) |
| Regioselectivity | Moderate | High | Moderate |
| Acid Tolerance | Good (if mild acid used) | Excellent | Poor (requires acidic media) |
| Cost | High | High | Low |
| Primary Use | Complex synthesis | Regiocontrol / Alkenes | Large scale / Simple arenes |
Experimental Protocols (Self-Validating)
Protocol A: Regioselective Iodination using Barluenga’s Reagent
Target: Iodination of an acid-sensitive alkene or activated arene.
Reagents:
-
Substrate (1.0 equiv)
- (1.1 equiv) [Commercially available or prepared via AgBF4 + I2 + Pyridine]
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and cool to 0°C under
atmosphere. -
Dissolution: Dissolve the substrate in DCM (0.1 M concentration).
-
Addition: Add
solid in one portion.-
Causality: Adding solid at 0°C prevents exotherms and controls the release of the active species.
-
-
Monitoring (Self-Validating): Stir at 0°C to RT.
-
Checkpoint: The reaction mixture typically starts as a suspension and clears as the reagent is consumed. Monitor by TLC. The disappearance of the UV-active starting material spot and the appearance of a less polar spot indicates conversion.
-
-
Quench: Pour the mixture into 5% aqueous sodium thiosulfate (
).-
Visual Check: The organic layer should turn from yellow/orange to colorless (removal of excess iodine species).
-
-
Workup: Extract with DCM, wash with brine, dry over
, and concentrate.
Protocol B: Green Iodination of Pyrazoles
Target: Iodination of electron-rich heteroaromatics without metal waste.
Reagents:
-
Substrate (e.g., Pyrazole derivative) (10 mmol)
- (5 mmol)
- (30% aq., 6 mmol)
-
Water (Solvent)[1]
Step-by-Step:
-
Mixing: Suspend the substrate and pulverized
in water (20 mL).-
Note: The mixture will be dark purple/brown due to insoluble iodine.
-
-
Activation: Add
dropwise at room temperature.-
Causality: Slow addition prevents "iodine bloom" (sublimation) caused by rapid exotherm.
-
-
Reaction: Stir vigorously at 40-60°C for 2-4 hours.
-
Self-Validating Endpoint: The dark purple color of molecular iodine will fade to a pale yellow or colorless solution as
is consumed and incorporated into the product. If color persists, add small aliquots of substrate or wait longer.
-
-
Isolation: Cool to RT. The product often precipitates out of the water. Filter the solid.[2]
-
Purity Check: If the filtrate is yellow, wash the solid with cold 5% thiosulfate to remove surface iodine.
-
Decision Logic: Selecting the Right Reagent
Figure 2: Decision matrix for selecting the optimal iodination reagent.
References
-
Barluenga, J., et al. "Bis(pyridine)iodonium Tetrafluoroborate (IPy2BF4): A Versatile Oxidizing Reagent."[3][4] Journal of Organic Chemistry, 2004.[5]
-
Sutherland, A., et al. "Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation."[5] The Journal of Organic Chemistry, 2016.[5]
-
Stavber, S., et al. "Green iodination of pyrazoles with iodine/hydrogen peroxide in water."[1] Green Chemistry, 2005.
-
Olah, G. A., et al. "Synthetic Methods and Reactions.[2][5] Iodination of Deactivated Arenes with N-Iodosuccinimide in Trifluoromethanesulfonic Acid." Journal of Organic Chemistry, 1993.
- Zhdankin, V. V. "Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds." John Wiley & Sons, 2013.
Sources
Methodological & Application
Applications of Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate in organic synthesis
Part 1: Executive Summary & Reagent Profile
Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate (commonly abbreviated as I(coll)₂PF₆ ) represents a sophisticated evolution in the class of hypervalent iodine(I) reagents. Unlike its predecessors—such as Barluenga’s reagent (IPy₂BF₄) or the potentially explosive Iodonium Dicollidine Perchlorate (IDCP)—this salt offers a unique balance of electrophilic potency , steric modulation , and operational safety .
Its core utility lies in generating a "naked" iodonium cation (
Chemical Profile
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | I(coll)₂PF₆; Bis(sym-collidine)iodonium hexafluorophosphate |
| CAS Number | 113119-46-3 |
| Molecular Formula | C₁₆H₂₂F₆IN₂P |
| Molecular Weight | 514.23 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Solubility | Soluble in DCM, CH₃CN; Insoluble in Et₂O, Hexanes |
| Stability | Moisture sensitive; Light sensitive (Store in dark under Argon/N₂) |
Part 2: Mechanism of Action & Reactivity
The efficacy of I(coll)₂PF₆ is driven by the lability of the iodine-nitrogen bond. Upon dissolution in non-coordinating solvents (e.g., Dichloromethane), the complex undergoes equilibrium dissociation. The bulky methyl groups on the collidine ring sterically hinder the nitrogen, making free collidine a poor nucleophile. This ensures that when the iodonium ion activates a substrate (like an alkene), the subsequent nucleophilic attack comes from the desired internal or external nucleophile, not the ligand.
Mechanistic Pathway: Electrophilic Activation
Figure 1: Mechanistic pathway showing the dissociation of the bis-collidine complex to generate the reactive mono-collidine iodonium species, followed by substrate interception.
Part 3: Key Applications & Protocols
Application A: Regioselective Iodoetherification (Cyclization)
This is the premier application of I(coll)₂PF₆. It is superior to Iodine/Base or NIS methods for cyclizing unsaturated alcohols, particularly when forming sensitive medium-sized rings (oxepanes) or strained rings (oxetanes). The non-acidic nature preserves acid-labile protecting groups (e.g., acetals, silyl ethers).
Protocol 1: Synthesis of Cyclic Ethers from Unsaturated Alcohols
-
Scope: Formation of Tetrahydrofurans, Tetrahydropyrans, and Oxepanes.
-
Reagents:
-
Substrate: Unsaturated alcohol (1.0 equiv)
-
Reagent: I(coll)₂PF₆ (1.1 – 1.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Quench: 10% aq. Na₂S₂O₃
-
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and cool under a stream of Nitrogen.
-
Dissolution: Dissolve the unsaturated alcohol (1.0 mmol) in anhydrous DCM (10 mL, 0.1 M concentration).
-
Addition: Add I(coll)₂PF₆ (1.1 mmol, 565 mg) in one portion at room temperature (25°C). Note: For highly reactive substrates, cool to 0°C.
-
Reaction: Stir the mixture in the dark (wrap flask in foil).
-
Monitoring: Check TLC after 30 minutes. Most reactions complete within 1–2 hours. The mixture typically remains homogeneous or turns slightly yellow.
-
-
Quench: Pour the reaction mixture into a separatory funnel containing 10% aqueous sodium thiosulfate (20 mL) to reduce excess iodine species.
-
Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel).
Validation Check: The product should be a single diastereomer resulting from anti-addition. The bulky collidine prevents "ligand participation," ensuring the oxygen atom of the alcohol is the sole nucleophile.
Application B: Electrophilic Aromatic Iodination
I(coll)₂PF₆ serves as a mild iodinating agent for electron-rich aromatics (phenols, anilines, methoxybenzenes) that might decompose under harsh oxidative conditions (e.g., I₂/HNO₃).
Protocol 2: Mono-Iodination of Activated Arenes
-
Reagents:
-
Substrate: Phenol or Anisole derivative (1.0 equiv)
-
Reagent: I(coll)₂PF₆ (1.05 equiv)
-
Solvent: DCM or Acetonitrile (CH₃CN)
-
Step-by-Step Methodology:
-
Setup: Dissolve substrate in DCM (0.2 M).
-
Addition: Add I(coll)₂PF₆ slowly over 5 minutes at room temperature.
-
Reaction: Stir for 1–4 hours.
-
Note: If the reaction is sluggish, the addition of a Lewis Acid catalyst (e.g., BF₃·OEt₂, 10 mol%) can accelerate the generation of the iodonium ion, though this reduces the "mildness" of the protocol.
-
-
Workup: Wash with dilute HCl (0.1 M) to remove liberated collidine, followed by Na₂S₂O₃ and brine.
-
Result: High regioselectivity for the para-position is typically observed due to the steric bulk of the reagent.
Application C: Activation of Thioglycosides (Glycosylation)
In carbohydrate chemistry, I(coll)₂PF₆ acts as a "soft" electrophile to activate thioglycosyl donors. It is a safer alternative to IDCP (Iodonium Dicollidine Perchlorate), which carries explosion risks.
Workflow: Glycosyl Donor Activation
Figure 2: Activation strategy for thioglycosides. The reagent promotes the departure of the thio-group, generating an oxocarbenium ion intermediate.
Part 4: Comparative Analysis
Selecting the correct iodonium source is critical for yield and safety.
| Feature | I(coll)₂PF₆ | IPy₂BF₄ (Barluenga) | IDCP (Perchlorate) | NIS (N-Iodosuccinimide) |
| Counterion | Hexafluorophosphate (PF₆⁻) | Tetrafluoroborate (BF₄⁻) | Perchlorate (ClO₄⁻) | None (Covalent) |
| Safety | High (Stable, non-explosive) | High | Low (Shock sensitive) | High |
| Solubility | DCM, CH₃CN | DCM, Acetone | DCM, CHCl₃ | Broad |
| Acidity | Neutral | Slightly Acidic | Neutral | Neutral (needs acid cat.) |
| Sterics | Bulky (Collidine) | Moderate (Pyridine) | Bulky (Collidine) | Low |
| Ligand Nucleophilicity | Low (Steric hindrance) | Moderate (Pyridine can attack) | Low | N/A |
Expert Insight: Choose I(coll)₂PF₆ when your substrate is sensitive to nucleophilic attack by the ligand (a common side reaction with IPy₂BF₄) or when you require a strictly non-explosive alternative to IDCP for scale-up.
Part 5: Troubleshooting & Optimization
-
Solubility Issues: If the reagent does not dissolve fully in DCM, add small amounts of Nitromethane (CH₃NO₂) or switch to Acetonitrile, though DCM is preferred for cyclization selectivity.
-
Incomplete Reaction: If the reaction stalls, do not heat above 40°C as the reagent may degrade. Instead, add a fresh portion (0.2 equiv) of the reagent.
-
Ligand Removal: Collidine (b.p. 171°C) is difficult to remove by evaporation. It must be removed by acidic wash (dilute HCl or CuSO₄ solution) during workup.
References
-
Preparation and General Reactivity
- Rousseau, G., & Robin, S. (2006). Preparation of Bis(2,4,6-Trimethylpyridine)Iodine(I)
-
Iodoetherification & Cyclization
- Robin, S., & Rousseau, G. (2002). Diastereoselective Iodoetherification of Allylic Alcohols with Bis(sym-collidine)iodine(I) Hexafluorophosphate. European Journal of Organic Chemistry, 2002(18), 3099-3114.
-
Glycosylation Applications
- Veeneman, G. H., van Leeuwen, S. H., & van Boom, J. H. (1990). Iodonium ion-promoted reactions of ethyl thioglycosides with silylated nucleophiles. Tetrahedron Letters, 31(9), 1331-1334.
-
Comparative Reagent Analysis
- Barluenga, J., et al. (1997). Bis(pyridine)iodonium Tetrafluoroborate (IPy2BF4): A Versatile Reagent in Organic Synthesis. Chemical Reviews, 97(7), 3415-3450.
Protocol for using Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate in iodination reactions
Application Note: Protocol for Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate in Electrophilic Iodination
Executive Summary
This compound (I(coll)₂PF₆) is a pre-formed, stable, and non-nucleophilic source of electrophilic iodine (I⁺). Unlike traditional reagents such as N-iodosuccinimide (NIS) or elemental iodine (I₂), I(coll)₂PF₆ contains a non-coordinating hexafluorophosphate counterion. This structural feature significantly enhances the electrophilicity of the iodonium species, facilitating reactions with deactivated alkenes and electron-poor aromatics that typically resist iodination.
This guide details the mechanistic basis, preparation, and standardized protocols for using I(coll)₂PF₆ in iodolactonization and aromatic iodination .
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | Bis(sym-collidine)iodine(I) hexafluorophosphate |
| Molecular Formula | C₁₆H₂₂F₆IN₂P |
| Molecular Weight | 514.23 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | ~126°C (decomposition) |
| Solubility | Soluble in CH₂Cl₂ (DCM), CHCl₃; insoluble in ether/hexanes. |
| Stability | Moisture sensitive; store under inert gas at 2–8°C. Light sensitive. |
Expert Handling Tip: While commercially available, the reagent is best used fresh or stored strictly under argon in the dark. Decomposition is indicated by a darkening color (orange/brown) due to the liberation of elemental iodine.
Mechanism of Action
The efficacy of I(coll)₂PF₆ stems from the lability of the collidine ligands combined with the non-nucleophilic nature of the PF₆⁻ anion.
-
Ligand Exchange: In solution, the bulky collidine ligands stabilize the iodine(I) center but are readily displaced by the π-electrons of an alkene or alkyne.
-
Iodonium Formation: The reagent transfers I⁺ to the substrate, forming a cyclic iodonium intermediate.
-
Nucleophilic Capture: Because PF₆⁻ is non-nucleophilic, it does not compete for the iodonium ion. This allows weak internal nucleophiles (e.g., hydroxyls, carboxylates) or external nucleophiles to attack the intermediate, driving cyclization or functionalization.
Figure 1: Mechanistic pathway of electrophilic iodination using I(coll)₂PF₆. The non-coordinating anion ensures the iodonium intermediate remains available for the desired nucleophilic attack.
Application Note 1: Electrophilic Cyclization (Iodolactonization)
This is the primary application for I(coll)₂PF₆, particularly for forming medium-sized rings (7-membered oxepanes or lactones) where other reagents (like I₂/NaHCO₃) fail due to slow reaction rates or competing side reactions.
Protocol A: Synthesis of Iodolactones from Alkenoic Acids
Reagents:
-
Substrate:
-alkenoic acid (1.0 equiv) -
Reagent: I(coll)₂PF₆ (1.1 – 1.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) [0.1 M concentration]
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and cool under a stream of Argon.
-
Dissolution: Add the alkenoic acid substrate (1.0 equiv) and dissolve in anhydrous DCM.
-
Addition: Add I(coll)₂PF₆ (1.1 equiv) in a single portion at room temperature (23°C).
-
Note: Unlike NIS, cooling to 0°C is rarely necessary unless the substrate is extremely labile.
-
-
Reaction: Stir the mixture under Argon. The reaction is typically fast (15–60 minutes). Monitor by TLC (the spot for the acid will disappear; the product is usually less polar).
-
Quench: Once complete, add 10% aqueous Na₂S₂O₃ (sodium thiosulfate) to quench any residual electrophilic iodine (indicated by the disappearance of any yellow color).
-
Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove released collidine), then saturated NaHCO₃ and brine.
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.
Performance Comparison:
| Substrate Type | Reagent | Yield | Selectivity |
| 5-Hexenoic acid | I₂ / NaHCO₃ | 65% | 5-exo (major) |
| 5-Hexenoic acid | I(coll)₂PF₆ | 92% | 5-exo (exclusive) |
| 6-Heptenoic acid | I₂ / NaHCO₃ | 40% | Mixed exo/endo |
| 6-Heptenoic acid | I(coll)₂PF₆ | 85% | 6-exo (high) |
Application Note 2: Regioselective Aromatic Iodination
I(coll)₂PF₆ acts as a mild yet potent iodinating agent for electron-rich aromatics (phenols, anilines) and can even iodinate moderately deactivated systems.
Protocol B: Mono-iodination of Phenols
Reagents:
-
Substrate: Phenol derivative (1.0 equiv)
-
Reagent: I(coll)₂PF₆ (1.0 equiv for mono; 2.2 equiv for di-iodination)
-
Solvent: DCM
Step-by-Step Methodology:
-
Setup: Dissolve the phenol in DCM (0.1 M) in a foil-wrapped flask (to protect from light).
-
Addition: Add I(coll)₂PF₆ (1.0 equiv) at room temperature.
-
Reaction: Stir for 30 minutes. The reaction is usually homogeneous.
-
Workup: Pour into a separatory funnel containing dilute HCl (0.5 M). This step is critical to protonate and remove the liberated collidine base into the aqueous layer.
-
Extraction: Separate layers. Wash organic layer with water and brine.
-
Isolation: Evaporate solvent. Many products are pure enough after this step; otherwise, recrystallize or use flash chromatography.
Expert Insight: For substrates sensitive to oxidation (e.g., hydroquinones), I(coll)₂PF₆ is superior to oxidants like Iodine/H₂O₂ because it does not generate radical species that lead to polymerization.
Reagent Preparation (In-House Synthesis)
For critical applications, synthesizing the reagent fresh ensures maximum activity.
Reaction:
Workflow:
Figure 2: Preparation workflow for this compound.
Procedure:
-
Suspend Silver Hexafluorophosphate (AgPF₆) (1.0 equiv) and Iodine (I₂) (1.0 equiv) in dry DCM.
-
Add 2,4,6-Collidine (2.2 equiv) dropwise.
-
Stir for 2 hours. A yellow precipitate of Silver Iodide (AgI) will form.[1]
-
Filter the mixture through a pad of Celite to remove AgI.
-
Concentrate the clear filtrate to a small volume.
-
Add diethyl ether to precipitate the white product. Filter and dry under vacuum in the dark.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Moisture in solvent | Ensure DCM is distilled or dried over molecular sieves. The reagent hydrolyzes in wet conditions. |
| Dark Reaction Mixture | Reagent decomposition | Check reagent quality. If the solid is brown before use, recrystallize or re-synthesize. |
| Incomplete Cyclization | Steric hindrance | For sterically crowded alkenes, increase reaction time to 12h or use 1.5 equiv of reagent. |
| Collidine Contamination | Inefficient workup | Ensure the organic layer is washed thoroughly with 1M HCl or 10% CuSO₄ solution to complex and remove collidine. |
References
-
Preparation and General Utility: Rousseau, G., & Robin, S. (1997).[2] Halogenation of Pyridinols Using Bis(sym-collidine)iodine(I) and Bis(sym-collidine)bromine(I) hexafluorophosphate. Tetrahedron Letters, 38(14), 2467-2470.
-
Iodolactonization Protocols: Simonot, B., & Rousseau, G. (1994).[1] Preparation of Medium-Ring Lactones by Electrophilic Cyclization. Journal of Organic Chemistry, 59(19), 5912–5920.
-
Organic Syntheses Procedure (Standard): Rousseau, G., & Homsi, F. (2003). Bis(2,4,6-trimethylpyridine)iodine(I) Hexafluorophosphate. Organic Syntheses, 80, 209.
-
Aromatic Iodination: Barluenga, J., et al. (1991). Acid-mediated reaction of bis(pyridine)iodonium(I) tetrafluoroborate with aromatic compounds. Journal of Organic Chemistry, 56(6), 2234-2237.
Sources
Enantioselective halogenative semi-pinacol rearrangement using iodonium salts
This Application Note provides a comprehensive technical guide to the Enantioselective Halogenative Semi-Pinacol Rearrangement , focusing on the use of Hypervalent Iodine (Iodane) reagents and Iodonium salts as electrophilic triggers.
Introduction & Scope
The semi-pinacol rearrangement is a powerful stereoselective method for constructing all-carbon quaternary stereocenters, a frequent challenge in the synthesis of bioactive alkaloids and polycyclic terpenes.[1] While the classical pinacol rearrangement is acid-catalyzed and reversible, the halogenative semi-pinacol rearrangement is irreversible and driven by the electrophilic activation of an alkene or allylic alcohol.
This protocol focuses on two high-value transformations:
-
Fluorinative Rearrangement: Mediated by chiral Hypervalent Iodine (III) reagents (Fluoro-iodanes).
-
Iodinative Rearrangement: Triggered by Iodonium salts (e.g., Barluenga’s reagent,
) or -iodo species under Chiral Phase Transfer Catalysis (PTC).
These methods allow for the simultaneous introduction of a halogen atom (F, I) and the formation of a
Mechanistic Insight
The reaction proceeds via an electrophilic activation of the alkene moiety in an allylic alcohol substrate. The nature of the "iodonium" species dictates the pathway:
-
Pathway A (Fluorinative): A hypervalent iodoarene difluoride (
) acts as a dual oxidant/fluorinating agent. It activates the alkene to form a transient iodonium-like bridge or a cationic intermediate, which is intercepted by the fluorine source concurrent with the 1,2-migration of the alkyl group. -
Pathway B (Iodinative): An iodonium salt (
source) generates a cyclic iodonium ion. The anti-periplanar migration of the alkyl group opens the ring, terminating the sequence with the expulsion of the proton from the hydroxyl group.
Reaction Pathway Diagram
Figure 1: Mechanistic flow of the halogenative semi-pinacol rearrangement driven by iodonium/iodane activation.
Reagent Selection & Chemical Logic
The success of this protocol relies on the precise pairing of the halogen source with the chiral controller.
Table 1: Critical Reagents and Catalysts
| Reagent Class | Specific Compound | Role | Chemical Logic |
| Iodonium Source (I) | Barluenga’s Reagent ( | Electrophilic | Provides a "soft" iodine cation that reversibly forms iodonium ions, allowing thermodynamic equilibration for high diastereoselectivity. |
| Hypervalent Iodine (F) | Fluorine source & Oxidant | "Hard" electrophile. Often used with chiral catalysts (e.g., Vanadium-Salen or chiral phosphoric acids) to direct fluorination. | |
| Chiral Catalyst (PTC) | Chiral Phosphate Anions (e.g., TRIP, TCyp) | Stereocontrol | Forms a tight ion-pair with the halonium intermediate, shielding one face and directing the migration enantioselectively. |
| Solvent | Fluorobenzene / CHCl | Medium | Non-polar or weakly polar solvents enhance ion-pairing interactions essential for high enantiomeric excess (ee). |
Experimental Protocols
Protocol A: Enantioselective Fluorinative Semi-Pinacol Rearrangement
Target: Synthesis of
Reagents:
-
Substrate: 1-(1-arylvinyl)cyclobutanol (1.0 equiv)
-
Reagent:
-Iodotoluene difluoride ( -TolIF ) (1.2 equiv) -
Catalyst: Chiral Vanadyl-Salen complex or Chiral Phosphoric Acid (5-10 mol%)
-
Solvent: Dichloromethane (DCM) or Fluorobenzene (
M) -
Additive: Molecular Sieves (4Å)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 10 mL Schlenk tube and cool to room temperature under Argon. Add 4Å Molecular Sieves (50 mg/mmol substrate).
-
Catalyst Loading: Charge the tube with the Chiral Catalyst (10 mol%) and the allylic alcohol substrate (1.0 equiv).
-
Solvation: Add anhydrous DCM to achieve a concentration of 0.1 M. Cool the mixture to -78 °C using a cryostat or dry ice/acetone bath.
-
Activation: Dissolve
-TolIF (1.2 equiv) in a minimal amount of DCM and add it dropwise to the reaction mixture over 10 minutes. Note: Slow addition prevents background racemic reaction. -
Reaction: Stir at -78 °C for 4–12 hours. Monitor by TLC or 19F-NMR (disappearance of ArIF
signal at ~ -176 ppm). -
Quench: Quench the reaction at low temperature with saturated aqueous NaHCO
. -
Workup: Extract with DCM (3x), dry over Na
SO , and concentrate. -
Purification: Flash chromatography on silica gel. Caution:
-fluoro ketones can be sensitive to silica; use neutralized silica (Et N treated) if elimination is observed.
Protocol B: Enantioselective Iodinative Semi-Pinacol Rearrangement
Target: Synthesis of
Reagents:
-
Substrate: Allylic cycloalkanol (1.0 equiv)
-
Reagent: Bis(pyridine)iodonium tetrafluoroborate (
) (1.1 equiv) -
Catalyst: Chiral Phosphoric Acid (e.g., (R)-TRIP) (5 mol%)
-
Solvent: Toluene or MTBE
Step-by-Step Methodology:
-
Complexation: In a dry vial, mix the Chiral Phosphoric Acid (5 mol%) and
(1.1 equiv) in Toluene (0.05 M). Stir for 15 minutes at RT to allow ion exchange (forming the chiral iodonium-phosphate pair). -
Cooling: Cool the mixture to -40 °C.
-
Addition: Add the substrate (1.0 equiv) in one portion.
-
Monitoring: Stir until the starting material is consumed (typically 1-3 hours). The formation of the iodonium intermediate is fast; the rearrangement is the rate-determining step.
-
Workup: Dilute with Et
O and wash with 10% aqueous Na S O (to remove excess iodine species) followed by brine. -
Isolation: Concentrate and purify via flash chromatography.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Enantioselectivity (<50% ee) | Weak Ion-Pairing | Switch to a non-polar solvent (Toluene, Hexane/DCM blends) to tighten the Catalyst-Substrate interaction. |
| Low Yield / Elimination Products | Product Instability | The |
| No Reaction | Steric Bulk | If using bulky hypervalent iodine, the approach vector might be blocked. Switch to a less sterically demanding oxidant (e.g., PIDA + HF source). |
| Racemic Background Reaction | Uncatalyzed Pathway | Lower the temperature. Ensure the chiral reagent is added before the oxidant/halogen source. |
Safety Considerations
-
Hypervalent Iodine: Reagents like
-TolIF and PIDA are oxidants and potentially explosive under high heat or impact. Store in a freezer and handle in a fume hood. -
HF Generation: Fluorinative protocols often generate trace HF in situ. Use plastic/Teflon labware if high concentrations of fluoride sources are used, though standard glassware is usually acceptable for stoichiometric ArIF
reactions.
References
-
Tu, Y. Q. , et al. "Enantioselective halogenative semi-pinacol rearrangement: a stereodivergent reaction on a racemic mixture." Chem. Commun., 2011. Link
-
Tu, Y. Q. , et al. "Enantioselective halogenative semi-pinacol rearrangement: extension of substrate scope and mechanistic investigations." Chemistry - A European Journal, 2015. Link
-
Kitamura, T., et al. "Hypervalent
-Fluoro Iodane Triggered Semipinacol Rearrangements." ChemRxiv, 2023.[2] Link -
Toste, F. D. , et al. "Chiral Anion-Mediated Asymmetric Electrophilic Fluorination." J. Am. Chem. Soc., 2007. (Foundational concept for chiral anion phase transfer with halogen sources). Link
-
Jacobsen, E. N. , et al. "Enantioselective Catalytic Fluorination-Induced Wagner-Meerwein Rearrangements." J. Am. Chem. Soc., 2011. Link
Sources
Experimental setup for iodolactonization with Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate
Application Note: High-Efficiency Iodolactonization via Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate [1]
(CAS: 113119-46-3)Core Directive & Executive Summary
This guide details the experimental protocol for conducting iodolactonization using This compound (
Why this reagent?
-
Self-Buffering: The reagent releases 2,4,6-trimethylpyridine (collidine) upon reaction, which acts as an in situ base to scavenge the proton released during lactonization. This prevents acid-catalyzed degradation of sensitive substrates.
-
Enhanced Electrophilicity: The cationic iodonium center is significantly more electrophilic than neutral
, enabling cyclization of electron-deficient alkenes or the formation of kinetically disfavored medium-sized rings (7-membered lactones). -
Operational Simplicity: It is a bench-stable solid, allowing for precise stoichiometric control without the sublimation issues of elemental iodine.
Mechanistic Principles
The reaction proceeds via the activation of the alkene by the cationic iodonium complex, followed by intramolecular nucleophilic attack by the pendant carboxylate.[2]
Mechanism Diagram
Caption: Mechanistic pathway showing electrophilic activation and self-buffered ring closure.
Experimental Configuration
Reagent Table
| Component | Role | Stoichiometry | Notes |
| Alkenoic Acid | Substrate | 1.0 equiv | Ensure substrate is dry; trace water can compete as a nucleophile (iodohydrin formation). |
| Iodonium Source | 1.05 – 1.2 equiv | Slight excess ensures complete conversion. | |
| Dichloromethane (DCM) | Solvent | 0.1 M | Standard solvent. Anhydrous grade preferred. |
| Sodium Thiosulfate ( | Quench | Excess | 10% aqueous solution for workup. |
Key Experimental Considerations
-
Solvent Choice: Dichloromethane (DCM) is the standard solvent due to the high solubility of the organic substrate and the reagent. For more polar substrates, Acetonitrile (MeCN) can be used, though it may reduce the electrophilicity of the iodine species via coordination.
-
Temperature: Reactions are typically initiated at 0 °C to suppress side reactions (e.g., polymerization or intermolecular addition) and allowed to warm to room temperature (RT).
-
Light Sensitivity: While
is more stable than many iodine sources, the resulting iodolactones can be light-sensitive. Perform reactions in low light or wrap the flask in aluminum foil.
Step-by-Step Protocol
Phase 1: Reaction Setup
-
Preparation: Oven-dry a round-bottom flask and a magnetic stir bar. Allow to cool under a stream of nitrogen or argon.
-
Substrate Dissolution: Add the alkenoic acid substrate (1.0 equiv) to the flask. Dissolve in anhydrous DCM to achieve a concentration of approximately 0.1 M (e.g., 1 mmol substrate in 10 mL DCM).
-
Cooling: Place the reaction flask in an ice-water bath (0 °C) and stir for 10 minutes.
-
Reagent Addition: Add This compound (1.1 equiv) in a single portion.
-
Note: The reagent is a solid. If adding it as a solution is required for kinetic control, dissolve it separately in a minimal amount of DCM/MeCN and add dropwise. However, solid addition is standard.
-
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow to warm to room temperature.
-
Monitoring: Monitor consumption of the starting material via TLC or LC-MS. Typical reaction times range from 1 to 4 hours.
-
Phase 2: Workup & Isolation
-
Quench: Once the starting material is consumed, dilute the reaction mixture with diethyl ether or EtOAc (equal volume to reaction solvent).
-
Reductive Wash: Pour the mixture into a separatory funnel containing 10% aqueous sodium thiosulfate (
) . Shake vigorously until the organic layer's color (often light yellow/orange) fades to colorless or pale yellow. This reduces any unreacted electrophilic iodine species. -
Extraction: Separate the layers. Extract the aqueous layer twice with the organic solvent.
-
Acid Wash (Optional): If removal of the released collidine is strictly required at this stage, wash the combined organic layers with 10% aqueous CuSO₄ (collidine forms a blue complex) or dilute HCl (if the product is acid-stable). Note: Collidine is often removed easily during column chromatography, so this step is optional.
-
Drying: Wash combined organics with brine, dry over anhydrous
or , filter, and concentrate under reduced pressure (keep bath temp < 40 °C to prevent thermal degradation of the iodide).
Phase 3: Purification
-
Chromatography: Purify the crude residue via silica gel flash chromatography.
-
Storage: Store purified iodolactones in the dark at -20 °C to prevent liberation of
(discoloration) over time.
Workflow Visualization
Caption: Operational workflow for batch iodolactonization.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction | Alkene is too electron-deficient. | Increase temperature to reflux (DCM) or switch to 1,2-dichloroethane (DCE) and heat to 60 °C. The reagent is thermally stable enough for moderate heating. |
| Iodohydrin Byproduct | Moisture presence. | Ensure DCM is anhydrous. The nucleophilic attack of water competes with the carboxylate. |
| Regioselectivity Issues | 5-exo vs 6-endo competition. | Iodolactonization generally follows Baldwin’s rules.[3] However, thermodynamic control can be achieved by allowing longer reaction times if the initial kinetic product is reversible. |
| Reagent Solubility | Poor solubility in non-polar solvents. | Add a small amount of Nitromethane ( |
References
-
Rousseau, G., & Robin, S. (1997).[4] Electrophilic Cyclization of Unsaturated Amides with Bis(2,4,6-trimethylpyridine)iodine(I) Hexafluorophosphate. Tetrahedron Letters, 38(14), 2467-2470.
-
Brunel, Y., & Rousseau, G. (1995).[4] Preparation of Medium Ring Lactones by Iodolactonization. Tetrahedron Letters, 36(15), 2619-2622.
-
Organic Syntheses. (2002). Bis(2,4,6-trimethylpyridine)iodine(I) Hexafluorophosphate in Organic Synthesis. Organic Syntheses, 79, 196.
-
Sigma-Aldrich. Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate Product Sheet.
Sources
Application Note: Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate in Cross-Coupling Workflows
This guide details the application of Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate (commonly abbreviated as [I(coll)₂]PF₆ or BCIH ), a bench-stable, non-hygroscopic source of cationic iodine (
While often categorized broadly as a "reagent," its role in modern synthesis has evolved into that of a Halogen-Bonding (XB) Catalyst and a critical Pre-functionalization Promoter for cross-coupling workflows.[1] This guide addresses its dual utility: as a stoichiometric source of electrophilic iodine for generating coupling partners, and as a Lewis acidic catalyst for activating
Executive Summary
This compound ([I(coll)₂]PF₆) is a hypervalent iodine(I) salt characterized by a linear N–I–N three-center-four-electron bond.[1] Unlike traditional iodinating agents (e.g.,
In drug discovery and development, it serves two critical functions:
-
Reagent for "Iodo-Functionalization": It installs iodine atoms with high regio- and stereoselectivity, creating essential electrophiles (aryl iodides, vinyl iodides, iodolactones) required for Suzuki, Sonogashira, and Heck cross-couplings.[1]
-
Halogen-Bonding Catalyst: It acts as a bulky, cationic Lewis acid (XB donor) to activate electron-rich substrates (alkynes, enol ethers) for nucleophilic attack, often enabling metal-free coupling pathways.[1]
Mechanism of Action
The reactivity of [I(coll)₂]PF₆ is governed by the lability of the collidine ligands.[1] The bulky methyl groups on the pyridine rings prevent nucleophilic attack on the iodine center by the ligand itself, directing reactivity toward the substrate.
Pathway A: Electrophilic Iodination (Stoichiometric)
The complex releases a highly reactive iodonium species (
Pathway B: Halogen-Bonding Catalysis (Catalytic)
In the absence of a nucleophile capable of capturing the iodine, the complex functions as a bidentate or monodentate Halogen Bond (XB) Donor .[1] The iodine(I) center interacts with the Lewis basic sites of a substrate (e.g., carbonyl oxygen, imine nitrogen), lowering the activation energy for subsequent transformations.
Figure 1: Dual mechanistic pathways of [I(coll)₂]PF₆.[1] Pathway A generates iodinated precursors; Pathway B utilizes the iodine center as a non-covalent catalyst.
Experimental Protocols
Protocol 1: Synthesis of [I(coll)₂]PF₆ (Self-Validating)
Note: While commercially available, in-house synthesis ensures fresh, active reagent free from silver contaminants.[1]
Reagents:
-
Iodine (
): 1.0 eq[1] -
2,4,6-Trimethylpyridine (Collidine): 2.2 eq[1]
-
Silver Hexafluorophosphate (
): 1.0 eq[1] -
Dichloromethane (DCM): Anhydrous (0.1 M)[1]
Step-by-Step:
-
Preparation: In a flame-dried flask protected from light (aluminum foil), dissolve
(1.0 eq) and Collidine (2.2 eq) in dry DCM. Stir at room temperature for 10 minutes. -
Addition: Add
(1.0 eq) in one portion. The solution will rapidly change from colorless to a creamy suspension as AgI precipitates. -
Reaction: Stir vigorously for 30 minutes.
-
Filtration: Filter the mixture through a pad of Celite under an inert atmosphere (Ar or
) to remove the yellow AgI precipitate. -
Crystallization: Concentrate the colorless filtrate to ~20% volume. Add diethyl ether slowly to induce precipitation.[1]
-
Validation: Filter the white crystalline solid.
Protocol 2: Rapid Iodolactonization (Cross-Coupling Pre-functionalization)
Use Case: Generating iodolactones from unsaturated acids, which serve as substrates for Suzuki coupling to access complex acyclic systems.[1]
Reagents:
-
Substrate: 4-pentenoic acid derivative (1.0 eq)[1]
-
[I(coll)₂]PF₆: 1.1 eq
-
Solvent: DCM (0.1 M)[1]
-
Temperature: 0°C to RT
Workflow:
-
Dissolve the unsaturated acid in DCM and cool to 0°C.
-
Add [I(coll)₂]PF₆ (1.1 eq) in one portion.[1]
-
Stir at 0°C for 30 minutes, then warm to RT for 1 hour.
-
Quench: Add 10% aqueous
(sodium thiosulfate) to destroy any excess electrophilic iodine (indicated by disappearance of any yellow tint).[1] -
Workup: Extract with DCM, wash with brine, dry over
. -
Result: Yields of iodolactone are typically >90% with high anti diastereoselectivity.[1]
Data Comparison: Iodinating Reagents
| Reagent | Reaction Time | Yield (%) | Selectivity (dr) | By-products |
|---|---|---|---|---|
| [I(coll)₂]PF₆ | 1.5 h | 94% | >95:5 | Collidine salt (water soluble) |
| NIS | 4-6 h | 82% | 85:15 | Succinimide (hard to remove) |
|
Protocol 3: Halogen-Bonding Catalyzed Cross-Enolate Coupling
Use Case: Metal-free coupling of silyl enol ethers with iodonium ylides or similar electrophiles, promoted by the Lewis acidic character of the reagent.
Reagents:
-
Silyl Enol Ether (Nucleophile): 1.0 eq[1]
-
Electrophile (e.g., Iodonium Ylide or activated Quinone): 1.0 eq[1]
-
Catalyst: [I(coll)₂]PF₆ (10 mol%)[1]
-
Solvent: DCM or Toluene (-78°C)
Step-by-Step:
-
Mix the electrophile and [I(coll)₂]PF₆ (10 mol%) in the solvent to pre-form the XB-activated complex (stir 10 mins).
-
Add the silyl enol ether dropwise at low temperature (-78°C).
-
Monitor by TLC.[1] The reaction proceeds via activation of the electrophile by the I(I) center.
-
Quench: Add saturated
.[1] -
Significance: This protocol avoids transition metals (Pd, Cu), reducing cost and metal scavenging requirements in late-stage synthesis.[1]
Troubleshooting & Optimization
Solvents[2]
-
Recommended: DCM, DCE (1,2-Dichloroethane).[1] These non-coordinating solvents maximize the electrophilicity of the cation.
-
Avoid: THF, MeCN (Acetonitrile).[1] These solvents coordinate strongly to the Iodine(I) center, displacing the collidine ligands or dampening the Lewis acidity, effectively "poisoning" the reagent.
Stability
-
Symptom: Reagent turns yellow/brown.[1]
-
Cause: Decomposition to
. -
Fix: Recrystallize from DCM/Ether. Always store under Argon at -20°C.
Reaction Stalling
-
Cause: Proton scavenging.[1] The released collidine can act as a base.
-
Fix: If the reaction requires acidic conditions, the released collidine buffers the system. Add a non-nucleophilic acid scavenger or switch to a more labile ligand system (though [I(coll)₂]PF₆ is preferred for stability).
References
-
Original Synthesis & Utility
-
Halogen Bonding Catalysis
-
Structural Analysis & XB Nature
-
Application in Total Synthesis
Sources
Application Note: Strategic Iodination Protocols for Phenolic and Acetylenic Scaffolds
Executive Summary
The introduction of iodine into organic scaffolds is a pivotal transformation in drug discovery. Aryl iodides are high-value precursors for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while iodoalkynes serve as versatile building blocks for heterocycle synthesis and Cadiot-Chodkiewicz couplings.
This Application Note provides rigorous, field-validated protocols for the iodination of phenols and terminal acetylenes. Unlike generic textbook descriptions, this guide focuses on regiocontrol , atom economy , and purification strategies necessary for pharmaceutical intermediates.
Part A: Regioselective Iodination of Phenols
Mechanistic Insight
Phenols are electron-rich substrates that undergo Electrophilic Aromatic Substitution (
-
The Challenge: Controlling mono- vs. di-iodination and ortho vs. para selectivity.
-
The Solution: Modulating the electrophilicity of the iodinating species and the solvent polarity.
Reagent Selection Matrix
| Reagent System | Active Species | Primary Selectivity | Substrate Tolerance |
| Para (Steric driven) | High; Water-compatible | ||
| NIS / | Ortho (Coordination) | Sensitive functional groups | |
| Ortho (High specificity) | Phenols with labile groups |
Protocol I: Sustainable Para-Iodination (The Method)
Best for: Scalable synthesis of para-iodophenols without heavy metal waste.
Materials:
-
Substrate: Phenol derivative (1.0 equiv)
-
Iodine source: Molecular Iodine (
) (1.05 equiv) -
Oxidant: 30% Hydrogen Peroxide (
) (1.1 equiv) -
Solvent: Water or Methanol (for solubility)
Workflow:
-
Dissolution: Dissolve the phenol in water (or MeOH/Water 1:1) at room temperature.
-
Addition: Add molecular iodine (
). The solution will turn dark brown. -
Activation: Slowly add
dropwise over 20 minutes.-
Scientist's Note: The slow addition prevents the rapid decomposition of peroxide and controls the exotherm.
-
-
Monitoring: Stir at 50°C. Monitor by TLC or HPLC. The brown color of iodine should fade to a pale yellow or clear solution, indicating consumption of the electrophile (Self-Validating Step).
-
Workup:
-
Cool to RT.
-
If solid precipitates, filter and wash with cold water.
-
If liquid, extract with Ethyl Acetate, wash with 10%
(to remove trace ), dry over , and concentrate.
-
Protocol II: Ortho-Selective Iodination (The Amine-Complex Method)
Best for: Directing iodine to the ortho position via Hydrogen bonding/coordination.
Workflow:
-
Dissolve phenol (10 mmol) in 10% ammonia solution (or tert-butylamine for steric bulk).
-
Add
(10 mmol) dissolved in KI/Water solution dropwise. -
Stir at RT for 1-4 hours.
-
Acidify carefully with dilute HCl to precipitate the product.
Visualization: Phenol Iodination Pathways
Figure 1: Decision tree for regioselective iodination of phenols based on target geometry.
Part B: Iodination of Terminal Acetylenes
Mechanistic Insight
Terminal alkynes (
-
Safety Critical: Iodoalkynes can be unstable and energetic. Avoid concentrating to dryness with heat.
Protocol III: The Morpholine/ Method (Metal-Free)
Best for: General synthesis, high tolerance, avoiding transition metals.
Materials:
-
Substrate: Terminal Alkyne (1.0 equiv)
-
Reagent: Molecular Iodine (
) (1.1 equiv) -
Solvent/Base: Morpholine (3.0 equiv) or Morpholine/Toluene (1:1)
Workflow:
-
Preparation: Dissolve
in Morpholine (exothermic interaction—complex formation).-
Observation: Solution turns deep orange/red.
-
-
Addition: Add the terminal alkyne to the mixture at Room Temperature (25°C).
-
Reaction: Stir for 2–12 hours.
-
Mechanism: Morpholine acts as a base to deprotonate the alkyne and stabilizes the
species.
-
-
Workup (Critical for Purity):
-
Filter off the morpholine hydroiodide salt (white solid precipitate).
-
Dilute filtrate with
. -
Wash with dilute HCl (to remove excess morpholine) and then
. -
Result: High purity iodoalkyne usually obtained without column chromatography.
-
Protocol IV: Catalytic NIS/ Method
Best for: Expensive substrates or late-stage functionalization where mildness is paramount.
Workflow:
-
Dissolve alkyne (1.0 equiv) in Acetonitrile or THF.
-
Add N-Iodosuccinimide (NIS) (1.1 equiv).
-
Add
(0.05 - 0.1 equiv). -
Stir in the dark (Silver salts are photosensitive).
-
Reaction is typically complete in < 1 hour.
Visualization: Alkyne Iodination Workflow
Figure 2: Workflow selection for the conversion of terminal alkynes to iodoalkynes.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phenols) | Poly-iodination | Reduce |
| Color Persistence | Incomplete | Check pH; |
| Unstable Iodoalkyne | Homolytic cleavage | Store product in the dark at -20°C; add copper stabilizer if compatible. |
| Regio-scrambling | Thermodynamic equilibration | Stop reaction immediately upon consumption of starting material (monitor via LCMS). |
References
-
Green Iodination of Phenols: Patil, S., et al. "Sustainable iodination of phenols using iodine and hydrogen peroxide in water." Arkivoc, 2006.
-
Morpholine/Iodine Protocol: Vaughn, H. L., et al. "A convenient synthesis of 1-iodoalkynes via the reaction of terminal alkynes with iodine in morpholine." Journal of Organic Chemistry, 2008.
-
Regioselective Ortho-Iodination: Orito, K., et al. "Iodination of phenols and anilines with iodine and amines." Tetrahedron Letters, 2000.
-
Silver-Catalyzed Iodination: Manarin, F., et al. "AgNO3-catalyzed synthesis of 1-iodoalkynes." Tetrahedron Letters, 2009.
Application Note: Precision Engineering of Biodegradable PLGA Nanoparticles for Sustained Protein Delivery
Abstract & Introduction
The encapsulation of hydrophilic biologics (peptides, proteins, and antibodies) presents a significant challenge in material science due to the thermodynamic instability of these molecules in organic solvents. Poly(lactic-co-glycolic acid) (PLGA) has emerged as the "gold standard" biodegradable polymer due to its tunable degradation rates and FDA approval history.
This Application Note provides a rigorous, self-validating protocol for synthesizing PLGA nanoparticles (NPs) via the Double Emulsion (w/o/w) Solvent Evaporation method. Unlike single emulsion techniques suitable only for hydrophobic small molecules, the w/o/w method protects the aqueous protein payload within a primary emulsion, minimizing denaturation while ensuring sustained release.
Material Science Fundamentals: Polymer Selection Theory
Success in controlled release is deterministic, not accidental. It relies on the precise selection of the polymer's physicochemical properties.
The Lactide:Glycolide (L:G) Ratio
The degradation rate of PLGA is governed by the hydrolysis of its ester backbone.[1] The hydrophobicity of the polymer matrix dictates water uptake, which is the rate-limiting step for hydrolysis.
-
Lactic Acid (Hydrophobic): Methyl groups hinder water penetration.
-
Glycolic Acid (Hydrophilic): Lacks methyl groups, allowing faster water uptake.
Causality in Selection:
-
50:50 (L:G): Fastest degradation (1–2 months). The amorphous structure maximizes water hydration. Ideal for short-term antibiotic or wound healing applications.
-
75:25 (L:G): Slower degradation (4–5 months). Higher lactide content increases crystallinity and hydrophobicity. Ideal for long-term depot injections.
Degradation Mechanism
PLGA undergoes bulk erosion via hydrolysis, cleaving into its constituent monomers: lactic acid and glycolic acid.[1] These byproducts enter the Krebs cycle and are eliminated as CO₂ and H₂O, ensuring biocompatibility.
Figure 1: The hydrolytic degradation pathway of PLGA, leading to metabolic elimination.
Experimental Protocol: Double Emulsion (w/o/w) Synthesis
Objective: Encapsulate a model protein (Bovine Serum Albumin - BSA) into PLGA nanoparticles.
Reagents & Equipment
-
Polymer: PLGA 50:50 (MW 30,000–60,000 Da), acid-terminated.
-
Organic Solvent: Dichloromethane (DCM) – chosen for high volatility and PLGA solubility.
-
Surfactant: Poly(vinyl alcohol) (PVA) (MW 30,000–70,000 Da, 87–89% hydrolyzed).
-
Equipment: Probe Sonicator (e.g., QSonica), High-speed Centrifuge, Lyophilizer.
Step-by-Step Methodology
Step 1: Preparation of Phases
-
Organic Phase (O): Dissolve 50 mg PLGA in 2 mL DCM. Vortex until clear.
-
Inner Aqueous Phase (W1): Dissolve 5 mg BSA in 200 µL PBS.
-
Outer Aqueous Phase (W2): Prepare 10 mL of 2% (w/v) PVA solution.
Step 2: Primary Emulsion (W1/O)
-
Add W1 dropwise into the Organic Phase (O) while vortexing.
-
Sonicate: 60 seconds at 40% amplitude (on ice).
-
Critical Checkpoint: The mixture must appear milky white and opaque. Transparency indicates phase separation (failure).
Step 3: Secondary Emulsion (W1/O/W2)
-
Add the Primary Emulsion into the Outer Aqueous Phase (W2).
-
Sonicate: 2 minutes at 60% amplitude (on ice).
-
Mechanism:[2][3][4][5] The PVA stabilizes the organic droplets, preventing coalescence via steric hindrance.
Step 4: Solvent Evaporation & Hardening
-
Stir the double emulsion magnetically (300 RPM) for 3–4 hours at room temperature in a fume hood.
-
Causality: DCM evaporates, causing the polymer droplets to precipitate and harden into solid nanoparticles, trapping the drug.
Step 5: Purification
-
Centrifuge at 15,000 × g for 20 minutes at 4°C.
-
Discard supernatant (contains free drug and excess PVA).
-
Resuspend pellet in DI water and repeat wash 3x.
-
Lyophilize: Freeze-dry with 5% trehalose (cryoprotectant) for storage.
Figure 2: Workflow for Double Emulsion (w/o/w) Synthesis of PLGA Nanoparticles.
Characterization & Validation Protocols
Trustworthiness in data comes from multi-modal validation. A single technique is never sufficient to confirm nanoparticle quality.
Physicochemical Parameters (Table 1)
| Parameter | Technique | Target Range | Scientific Rationale |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 150 – 250 nm | Particles >200 nm are cleared rapidly by the spleen; <10 nm are cleared by kidneys. This range optimizes circulation time [1]. |
| Polydispersity Index (PDI) | DLS | < 0.20 | PDI reflects distribution width.[3][6][7] Values >0.2 indicate aggregation or inconsistent synthesis [2]. |
| Zeta Potential | Electrophoretic Light Scattering | -10 to -30 mV | PLGA is naturally negative (carboxyl groups). Values near 0 mV indicate instability, while highly negative values suggest good electrostatic stability [3]. |
| Morphology | SEM / TEM | Spherical, Smooth | Verifies absence of drug crystals on the surface (which causes burst release). |
Encapsulation Efficiency (EE%)
Protocol:
-
Collect the supernatant from the first centrifugation step (Step 5 above).
-
Quantify the unencapsulated (free) protein using a BCA Protein Assay or HPLC.
-
Calculate EE% using the formula:
Functional Analysis: In Vitro Release Kinetics
To validate the "sustained release" claim, the release profile must be fitted to mathematical models.
Protocol:
-
Suspend 10 mg NPs in 2 mL PBS (pH 7.4) in a dialysis bag (MWCO 12-14 kDa).
-
Incubate at 37°C with gentle shaking.
-
At time points (1h, 4h, 24h, 3d, 7d...), withdraw media and replace with fresh buffer (maintains sink conditions).
-
Analyze drug concentration.
Data Interpretation:
-
Burst Release (Phase 1): Drug adsorbed on the surface releases immediately (< 24 hours). Ideal target: < 20%.
-
Lag Phase (Phase 2): Polymer hydration occurs; minimal release.
-
Erosion Phase (Phase 3): Bulk degradation of PLGA releases the core payload.
References
-
National Institutes of Health (NIH). PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques. Available at: [Link]
-
Wyatt Technology. Zeta Potential Overview - Fundamentals and Applications. Available at: [Link]
Sources
- 1. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PLGA-The Smart Biocompatible Polimer: Kinetic Degradation Studies and Active Principle Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the Polydispersity Index (PDI) in Dynamic Light Scattering (DLS)? | Malvern Panalytical [malvernpanalytical.com]
- 4. Factors Affecting PLGA Degradation: What You Need to Know [polylactide.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Analyze Polydispersity Index in Dynamic Light Scattering [eureka.patsnap.com]
Application Note: Solubility & Utilization of Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate
[1][2]
Executive Summary
Bis(2,4,6-trimethylpyridine)iodonium hexafluorophosphate (CAS: 113119-46-3), often referred to as Bis(collidine)iodonium(I) hexafluorophosphate , is a potent, non-metallic electrophilic iodinating reagent.[1] Unlike its metallic counterparts (e.g., silver salts) or more unstable hypervalent iodine species, this reagent offers a unique balance of stability , reactivity , and selectivity .
This guide addresses the critical parameter governing its efficacy: Solubility . While Dichloromethane (DCM) remains the "Gold Standard" solvent for this reagent, understanding its behavior in other organic media is crucial for optimizing reaction kinetics and workup procedures. This document provides a validated solubility profile, a decision-making framework for solvent selection, and a standardized protocol for electrophilic iodolactonization.
Chemical Profile & Properties[1][3][4][5][6][7][8][9]
| Parameter | Specification |
| Chemical Name | This compound |
| Synonyms | Bis(sym-collidine)iodine(I) hexafluorophosphate; I(coll)₂PF₆ |
| CAS Number | 113119-46-3 |
| Molecular Formula | C₁₆H₂₂F₆IN₂P |
| Molecular Weight | 514.23 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 124–126 °C (Decomposition) |
| Storage | 2–8 °C, Protect from light, Inert atmosphere |
Solubility Profile & Solvent Compatibility[5]
The solubility of iodonium salts is dictated by the interaction between the bulky cationic complex and the non-coordinating hexafluorophosphate anion. The [PF6]- counterion typically confers solubility in moderately polar organic solvents while limiting solubility in water compared to tetrafluoroborates or halides.
Solvent Tier List
Data derived from synthetic utility and structural analogs.
| Tier | Solvent Class | Specific Solvents | Solubility Status | Application Notes |
| Tier 1 | Halogenated Hydrocarbons | Dichloromethane (DCM) , Chloroform | High | Primary reaction medium. Excellent solubility; inert to the electrophilic iodine species. |
| Tier 2 | Polar Aprotic | Acetonitrile (MeCN), Nitromethane | Moderate to High | Useful for increasing reaction rates due to higher dielectric constant, though MeCN can sometimes compete as a ligand. |
| Tier 3 | Polar Protic | Methanol, Ethanol | Variable/Low | Not recommended for reaction due to potential nucleophilic attack by the solvent (solvolysis). |
| Tier 4 | Non-Polar | Diethyl Ether, Hexanes, Pentane | Insoluble | Precipitation medium. Used to crash the product out of solution during purification. |
| Tier 5 | Aqueous | Water | Low/Insoluble | Generally insoluble; reaction systems are typically anhydrous to prevent hydrolysis. |
Mechanistic Implications of Solvent Choice
-
DCM (The Standard): Provides a non-nucleophilic environment that stabilizes the I+ transfer. It solubilizes the reagent completely, allowing for homogeneous kinetics.
-
Acetonitrile: May accelerate reactions involving charged intermediates but carries a risk of ligand exchange where MeCN displaces collidine, potentially altering reactivity.
-
Ether/Hexanes: Strictly for purification. The reagent will precipitate as a white solid upon addition to these solvents.
Experimental Protocols
Protocol A: Rapid Solubility Screening (Self-Validating)
Use this protocol to verify reagent quality or test novel solvent systems.
Objective: Determine if the reagent is sufficiently soluble (>0.1 M) for synthetic applications.
-
Preparation: Weigh 51.4 mg (0.1 mmol) of Bis(collidine)iodonium hexafluorophosphate into a clean, dry 4 mL vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., DCM).
-
Observation (T=0): Vortex for 30 seconds.
-
Pass: Solution is clear/colorless.
-
Fail: Visible particulate matter or suspension.
-
-
Stability Check (T=10 min): Let stand for 10 minutes.
-
Pass: No precipitate formation or color change (yellowing indicates decomposition/iodine liberation).
-
-
Validation: If soluble, add 2 mL of Diethyl Ether .
-
Confirmation: A white precipitate must form. This confirms the identity of the salt and that it was dissolved, not decomposed.
-
Protocol B: Electrophilic Iodolactonization
Standardized workflow for converting unsaturated acids to iodolactones.
Reagents:
-
Substrate: 4-Pentenoic acid (or derivative) (1.0 equiv)
-
Reagent: Bis(collidine)iodonium hexafluorophosphate (1.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) [0.1 M concentration relative to substrate]
Workflow:
-
Setup: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.
-
Dissolution: Dissolve 1.0 equiv of the unsaturated acid in anhydrous DCM.
-
Activation: Add 1.1 equiv of Bis(collidine)iodonium hexafluorophosphate in a single portion at Room Temperature (20–25 °C).
-
Note: The reaction is typically homogeneous.
-
-
Monitoring: Stir for 30–60 minutes. Monitor by TLC (the reagent spot will disappear; product spot appears).
-
Visual Cue: The mixture should remain relatively colorless or pale yellow. Darkening indicates free iodine (decomposition).
-
-
Quench: Pour the mixture into 10% aqueous Sodium Thiosulfate (
) to reduce any residual electrophilic iodine. -
Extraction: Extract the aqueous layer with DCM (3x).
-
Purification: Wash combined organics with brine, dry over
, filter, and concentrate.-
Removal of Collidine: The byproduct (collidinium salt) can be removed via an acidic wash (1M HCl) or column chromatography.
-
Mechanism & Pathway Visualization
The following diagram illustrates the transfer of the iodonium ion (
Figure 1: Mechanistic pathway of iodolactonization mediated by Bis(collidine)iodonium hexafluorophosphate in DCM. The solvent facilitates the dissociation of the bulky collidine ligands to expose the electrophilic iodine.
Handling, Stability & Troubleshooting
Stability Profile
-
Thermal: Stable at room temperature for short periods, but long-term storage must be at 0–8 °C .
-
Light: Photosensitive. Exposure to ambient light can cause homolytic cleavage of the N-I bond, liberating free iodine (turning the solid yellow/brown).
-
Hygroscopicity: The hexafluorophosphate counterion renders the salt less hygroscopic than its tetrafluoroborate or perchlorate analogs, but it should still be stored in a desiccator.
Troubleshooting Guide
| Issue | Observation | Root Cause | Corrective Action |
| Low Solubility | Particulates remain in DCM. | Reagent has decomposed to inorganic salts or solvent is wet. | Filter solution; verify reagent quality (should be white). Ensure DCM is anhydrous. |
| Yellowing | Solution turns dark yellow/brown immediately. | Free Iodine ( | Reagent is degraded. Recrystallize or purchase fresh batch. Keep reaction in the dark. |
| No Reaction | Starting material persists. | Ligand inhibition. | The collidine ligands are not dissociating. Add a Lewis Acid catalyst (rarely needed) or switch to a more polar solvent like MeCN/DCM (1:1). |
References
-
Rousseau, G., et al. (2000). "Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate". Organic Syntheses, 77, 254.
-
Barluenga, J., et al. (1985).[2] "Bis(pyridine)iodonium(I) tetrafluoroborate: A versatile iodinating agent".[3][2] Journal of the Chemical Society, Perkin Transactions 1. (Foundational chemistry for pyridine-iodonium salts).
-
TCI Chemicals. (n.d.). "Product Specification: this compound".
- Brunel, Y., & Rousseau, G. (1995). "Iodolactonization using Bis(sym-collidine)iodine(I)
-
Fisher Scientific. (n.d.). "Safety Data Sheet: this compound".
Application Note: Standard Reaction Conditions for Electrophilic Aromatic Halogenation
Introduction: Strategic Halogenation in Drug Discovery
The introduction of halogen atoms (F, Cl, Br, I) into aromatic scaffolds is a cornerstone of medicinal chemistry. Beyond serving as synthetic handles for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), halogens act as critical bioisosteres. They modulate lipophilicity (
This guide moves beyond textbook definitions to provide field-proven, scalable protocols for electrophilic aromatic substitution (EAS). We prioritize methods that offer high atom economy, operational simplicity, and superior regiocontrol over classical elemental halogenation (
Mechanistic Foundation[1]
Understanding the kinetic bottlenecks of EAS is essential for troubleshooting. The reaction is governed by the formation of the high-energy Arenium Ion (Sigma Complex) .
The General EAS Cycle
The following diagram illustrates the generic pathway. Note that Step 2 (Sigma Complex formation) is typically rate-determining and endergonic, disrupting aromaticity.
Figure 1: General mechanism of Electrophilic Aromatic Substitution (EAS).
Reagent Selection & Critical Parameters
Classical elemental halogens (
Table 1: Comparative Reagent Profile
| Parameter | Elemental ( | Selectfluor (F-TEDA) | |
| Active Species | |||
| Atom Economy | Poor (50% waste as HX) | Good (Succinimide byproduct recyclable) | Moderate (TEDA waste) |
| Selectivity | Low (Polysubstitution common) | High (Mild, tunable) | High (Steric control) |
| Phase | Gas/Liquid (Corrosive) | Solid (Easy handling) | Solid (Non-hygroscopic) |
| Primary Use | Bulk commodity chemicals | Lab-scale MedChem / Late-stage | Site-specific Fluorination |
Standardized Protocols
Protocol A: Regioselective Bromination with NBS
Application: Introduction of bromine into activated (electron-rich) or moderately deactivated rings. Why this works: The use of Acetonitrile (MeCN) is critical. NBS is soluble in MeCN, but the byproduct (succinimide) is not. This precipitation drives the reaction forward (Le Chatelier’s principle) and simplifies purification.
Materials:
-
Substrate (1.0 equiv)
- -Bromosuccinimide (NBS) (1.05 equiv) – Recrystallize from water if yellow/aged.
-
Solvent: Acetonitrile (MeCN) [0.1 M - 0.5 M concentration]
-
Catalyst (Optional):
(10 mol%) or TFA (for deactivated rings).
Step-by-Step Procedure:
-
Dissolution: Dissolve the substrate in MeCN at room temperature (RT).
-
Addition: Add NBS portion-wise over 5 minutes.
-
Self-Validation: The solution should remain clear initially. If the reaction is fast, a white precipitate (succinimide) will begin to form within 10-30 minutes.
-
-
Monitoring: Stir at RT. Monitor by TLC or LCMS.
-
Endpoint: Disappearance of starting material.
-
-
Workup (Filtration Method):
-
Cool the mixture to 0°C to maximize succinimide precipitation.
-
Filter off the solid succinimide.
-
Concentrate the filtrate.
-
Redissolve in EtOAc, wash with 5%
(to remove trace ) and Brine.
-
-
Purification: Flash chromatography (typically Hexane/EtOAc).
Protocol B: Oxidative Iodination with NIS/TFA
Application: Iodination of arenes for Heck/Suzuki coupling precursors.
Why this works: NIS alone is often too weak. Trifluoroacetic acid (TFA) protonates the NIS carbonyl, weakening the N-I bond and generating a potent
Materials:
-
Substrate (1.0 equiv)
- -Iodosuccinimide (NIS) (1.1 equiv)
-
Solvent: MeCN or DCE (1,2-dichloroethane)
-
Activator: TFA (10-20 mol% for activated; 1.0-2.0 equiv for deactivated).
Step-by-Step Procedure:
-
Setup: Dissolve substrate and NIS in the solvent. Protect from light (wrap flask in foil) to prevent radical side reactions.
-
Activation: Add TFA dropwise.
-
Self-Validation: A transient color change to pink/violet indicates the liberation of active iodine species. A permanent dark purple color suggests iodine decomposition (over-oxidation); if this occurs, lower the temperature.
-
-
Reaction: Stir at RT (or 60°C for deactivated rings).
-
Quench: Pour into a biphasic mixture of EtOAc and sat. aq.
(Sodium Thiosulfate).-
Visual Check: The organic layer must turn from purple/brown to clear/pale yellow immediately upon thiosulfate addition. This confirms quenching of active iodine.
-
-
Isolation: Separate phases, dry over
, and concentrate.
Protocol C: Electrophilic Fluorination (Selectfluor)
Application: Late-stage introduction of Fluorine (metabolic blocking). Why this works: Selectfluor (F-TEDA-BF4) is an oxidant.[1] The mechanism often involves a Single Electron Transfer (SET) followed by fluorine atom transfer, distinct from classical EAS.
Materials:
-
Substrate (1.0 equiv)
-
Selectfluor (1.1 - 1.5 equiv)
-
Solvent: MeCN (essential for solubility of the salt).
Step-by-Step Procedure:
-
Preparation: Ensure all glassware is dry. Selectfluor is stable but moisture can impede the cationic mechanism.
-
Reaction: Combine substrate and Selectfluor in MeCN.
-
Workup:
-
Remove MeCN under reduced pressure.
-
Resuspend residue in DCM/Water.
-
The byproduct (TEDA-BF4) is water-soluble.[1] Wash the organic layer thoroughly with water to remove it.
-
-
Safety Note: Selectfluor is an oxidizing agent. Do not mix with strong reducing agents.
Optimization & Troubleshooting Strategy
When standard protocols fail, use this logic tree to select the appropriate modification.
Figure 2: Decision matrix for troubleshooting electrophilic halogenation.
References
-
Mechanism of Electrophilic Arom
- Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.
-
NBS in Acetonitrile Protocol
- Das, B., et al.
-
NIS/TFA Iodin
-
Castanet, A.-S., et al. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide."[5]
-
-
Selectfluor Chemistry
- Banks, R. E.
-
Regioselectivity Prediction
- Kromann, J. C., et al.
Sources
Troubleshooting & Optimization
How to improve yields in reactions with Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate
Technical Guide: Optimizing Yields with Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate
Executive Summary
This compound (often abbreviated as I(collidine)₂PF₆ ) is a premier source of electrophilic iodine (I⁺).[1] Unlike elemental iodine (
However, its efficacy is strictly governed by ligand exchange kinetics and oxidative stability . Low yields are rarely due to the reaction mechanism itself but rather reagent degradation or improper work-up protocols that fail to separate the lipophilic collidine byproduct.
This guide provides a self-validating system to ensure maximum conversion and recovery.
Part 1: The "Pre-Flight" Check (Critical Quality Attributes)
Before starting any reaction, you must validate the integrity of the reagent. I(collidine)₂PF₆ is thermodynamically unstable regarding the loss of the iodonium core to molecular iodine (
| Visual Indicator | Status | Action Required |
| White / Pale Cream | Optimal | Proceed with reaction. Purity >98%. |
| Yellow / Light Orange | Compromised | Reagent has partially degraded ( |
| Dark Orange / Brown | Failed | Significant decomposition. Do not use. Yields will be <50% and purification will be difficult. |
Storage Protocol: Always store at 0–10°C under an inert atmosphere (Argon/Nitrogen). Protect strictly from light.
Part 2: Reaction Optimization & Troubleshooting
Core Mechanism & Pathway
The reaction proceeds via the transfer of an iodonium ion (
Figure 1: Mechanistic pathway for electrophilic iodination using I(collidine)₂PF₆.
Troubleshooting Guide (Q&A)
Q1: My reaction conversion is stalling at ~60% despite using 1.0 equivalent. Why? A: This is a classic "Ligand Inhibition" effect.
-
The Cause: As the reaction proceeds, it releases 2 equivalents of free 2,4,6-trimethylpyridine (collidine) for every mole of product formed. Free collidine is a competent ligand and can compete with your substrate for the iodonium ion, effectively shifting the equilibrium back toward the reagent side or slowing down the transfer.
-
The Fix:
-
Stoichiometry: Use 1.1 to 1.2 equivalents of the reagent to drive the equilibrium.
-
Scavengers: In extreme cases, adding a mild acid scavenger (if your substrate tolerates it) can protonate the released collidine, preventing it from re-coordinating.
-
Q2: The product co-elutes with a UV-active impurity. How do I remove it? A: The impurity is almost certainly 2,4,6-trimethylpyridine (collidine) . It is lipophilic and often streaks on silica gel, contaminating the product fraction.
-
The Protocol (Acid Wash):
-
Dilute the reaction mixture with Ether or EtOAc.
-
Wash 2x with 10% aqueous CuSO₄ (Copper(II) Sulfate) or 0.5 M HCl .
-
Why CuSO₄? Copper forms a water-soluble deep blue complex with collidine, pulling it into the aqueous phase visually and efficiently.
-
Wash with saturated Na₂S₂O₃ (to remove any trace
) and then Brine.
-
Q3: Can I use this reagent in solvents other than Dichloromethane (DCM)? A: Yes, but solubility is the limiting factor.
-
DCM: Excellent solubility; standard choice.
-
Acetonitrile: Good solubility; may accelerate reaction but can participate as a nucleophile (Ritter-type side reactions).
-
THF/Ether: Poor solubility; reagent may remain as a suspension. This can be useful for a slow, controlled release of
(heterogeneous reaction), potentially improving selectivity.
Q4: I see a purple color develop during the reaction. Is this normal?
A: No. Purple indicates the liberation of elemental Iodine (
-
Diagnosis: This suggests the reagent is decomposing faster than it is reacting with your substrate.
-
Solution: Your substrate might be too electron-deficient (unreactive).
-
Action: Increase temperature slightly (from 0°C to RT).
-
Action: Add a Lewis Acid catalyst (e.g.,
) cautiously to activate the iodonium species, though this negates the "non-acidic" advantage.
-
Part 3: Experimental Protocol (High-Yield Standard)
Scenario: Iodolactonization of a
-
Preparation: Flame-dry a round-bottom flask and cool under Argon.
-
Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Addition: Add This compound (1.1 equiv) in one portion at 0°C (ice bath).
-
Note: Protect the flask from direct light with aluminum foil.
-
-
Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC.
-
Tip: If the spot for the reagent (low Rf) persists but starting material is gone, the reaction is complete.
-
-
Quench & Work-up:
-
Pour mixture into a separatory funnel containing 10% aqueous Na₂S₂O₃ . Shake until the organic layer is colorless (removes
). -
Wash the organic layer with 0.5 M HCl or 10% CuSO₄ (removes collidine).
-
Dry over Na₂SO₄ and concentrate.
-
Part 4: Decision Tree for Low Yields
Figure 2: Diagnostic logic for troubleshooting yield issues.
References
-
Organic Syntheses Procedure: Homsi, F.; Robin, S.; Rousseau, G. Bis(2,4,6-Trimethylpyridine)iodine(I) Hexafluorophosphate. Org. Synth. 2000 , 77, 200.
- Key citation for preparation, physical properties, and standard iodolactoniz
-
Reagent Stability & Applications: Rousseau, G.; Robin, S. Tetrahedron Lett.[2]1997 , 38, 2467.[2]
- Discusses the stability advantages of the PF6 salt over the perchlor
-
Comparative Reactivity: Brunel, Y.; Rousseau, G. J. Org.[2] Chem.1996 , 61, 5793.[2]
- Detailed mechanistic study on the electrophilic activ
-
TCI Chemicals Product Data: this compound Specifications.
- Source for physical data (MP 126°C dec) and safety handling (H315, H319).
Sources
Preventing decomposition of Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate during reactions
This technical guide serves as a specialized support resource for researchers utilizing Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate (commonly referred to as Bis(collidine)iodonium(I) PF₆ ).
This reagent is a potent source of electrophilic iodine (
Part 1: The Stability Triad (Storage & Handling)
The decomposition of Bis(collidine)iodonium PF₆ is not random; it follows specific physical and chemical pathways. To maintain reagent integrity (>98% active
Photolytic Instability (Light)
-
Mechanism: The N-I-N hypervalent bond is photosensitive. UV and visible light excite the complex, leading to homolytic cleavage. This generates radical species that rapidly recombine to form molecular iodine (
) and free collidine. -
Operational Rule: Never weigh or store this reagent under direct sunlight or high-intensity lab lighting.
-
Storage Protocol: Store in amber glass vials wrapped in aluminum foil.
Thermal Degradation
-
Mechanism: While the solid is relatively stable at room temperature for months, the lattice energy is easily overcome by heat, leading to disproportionation.
-
Operational Rule: Long-term storage must be at 0°C to 4°C .
-
Critical Limit: The compound decomposes rapidly above 126°C . Never heat reaction mixtures containing this reagent above 40-50°C unless strictly necessary and monitored.
Iodine Autocatalysis (The "Brown Death")
-
Mechanism: This is the most overlooked failure mode. Trace amounts of free iodine (
)—visible as a yellow/brown tint—act as a catalyst for further decomposition of the iodonium salt. -
The Cycle:
promotes the breakdown of the hypervalent complex, releasing more , which accelerates the decay exponentially. -
Operational Rule: If the white powder turns yellow/orange, it is compromised.
Part 2: Reaction Optimization & Solvent Compatibility
Success depends on stabilizing the intermediate iodonium ion during the transfer to the substrate.
Solvent Compatibility Table
| Solvent | Compatibility | Technical Note |
| Dichloromethane (DCM) | Excellent | Preferred solvent. High solubility, non-nucleophilic. Stabilizes the cationic intermediate. |
| Acetonitrile (MeCN) | Good | Useful for more polar substrates, but can coordinate weakly to |
| Methanol/Ethanol | Poor | Avoid. Protic solvents can quench the |
| THF | Moderate | Use only if necessary. Ethers can be oxidized by strong electrophiles over long durations. |
| Water | Incompatible | Hydrolysis risk. Reagent must be used under anhydrous conditions. |
Part 3: Reaction Pathway & Decomposition Visualization
The following diagram illustrates the competition between the productive iodination pathway and the destructive decomposition cycle.
Figure 1: The Kinetic Competition. The green path represents the desired electrophilic transfer. The red dashed path represents decomposition, which becomes autocatalytic if
Part 4: Troubleshooting Guide (FAQs)
Q1: The reagent has turned from white to yellow. Is it still usable?
-
Diagnosis: The yellow color indicates the formation of molecular iodine (
). -
Impact: The precise stoichiometry is lost, and the free
will accelerate further decomposition. -
Solution:
-
Minor yellowing: You may use it in excess (1.2–1.5 equiv) if the reaction is not sensitive to free iodine.
-
Orange/Brown:Discard or Recrystallize.
-
Recrystallization Protocol: Dissolve in a minimum amount of dry DCM at room temperature and precipitate by slowly adding cold diethyl ether or pentane. Filter rapidly in the dark.
-
Q2: My yield is low (<50%), but the starting material is consumed.
-
Diagnosis: Likely side reactions with the solvent or moisture.
-
Check:
-
Did you use "wet" DCM? (Water hydrolyzes the intermediate).
-
Did you use a nucleophilic solvent (e.g., MeOH)?
-
-
Fix: Ensure DCM is distilled over
or passed through an activated alumina column. Perform the reaction under an Argon or Nitrogen atmosphere.
Q3: The reaction mixture turned dark purple immediately upon addition.
-
Diagnosis: Rapid liberation of Iodine (
). -
Cause: The substrate might be too electron-poor, causing the reagent to decompose before it can react, or the temperature is too high.
-
Fix: Cool the reaction to 0°C before adding the reagent. Add the reagent portion-wise rather than all at once to keep the concentration of active species controlled.
Q4: Can I use this reagent to iodinate deactivated aromatics (e.g., nitrobenzene)?
-
Technical Insight: No. Bis(collidine)iodonium PF₆ is a mild electrophile. It is tuned for electron-rich systems (phenols, anilines, alkoxy-arenes).
-
Alternative: For deactivated systems, you require a "super-electrophile" system, such as
with an oxidant (e.g., ) or NIS/TfOH.
Part 5: Standard Operating Procedure (SOP) for Iodination
Objective: Mono-iodination of a substituted phenol.
-
Preparation:
-
Flame-dry a round-bottom flask and cool under a stream of
. -
Wrap the flask in aluminum foil to exclude light.
-
-
Dissolution:
-
Add the phenol substrate (1.0 equiv) and dissolve in anhydrous DCM (0.1 M concentration).
-
-
Addition:
-
Weigh Bis(collidine)iodonium PF₆ (1.05 equiv) quickly in air (or glovebox if humid).
-
Add the solid reagent in one portion to the stirring solution at room temperature (23°C).
-
-
Monitoring:
-
Stir in the dark. Monitor by TLC or LC-MS. Reaction is typically complete in 15–60 minutes.
-
-
Quenching (Critical Step):
-
Once complete, quench with 10% aqueous Sodium Thiosulfate (
) . -
Why? This immediately reduces any residual
or to harmless iodide ( ), preventing iodination during workup and removing the yellow color.
-
-
Workup:
-
Extract with DCM, wash with brine, dry over
, and concentrate.
-
References
-
Chem-Impex International. (n.d.). Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate - General Properties and Applications.[1][2] Retrieved from
-
Rousseau, G., & Robin, S. (2000). Bis(2,4,6-trimethylpyridine)iodine(I) Hexafluorophosphate.[1][2][3][4][5][6] Organic Syntheses, 77, 225. Retrieved from
-
TCI Chemicals. (n.d.). This compound Product Specifications and Safety Data. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Bis(collidine)iodonium hexafluorophosphate. Retrieved from
-
Brunel, Y., & Rousseau, G. (1995). New synthesis of 2,4,6-triiodo-3,5-dimethylphenol using Bis(collidine)iodonium hexafluorophosphate.[4] (Cited in context of reagent utility).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemimpex.com [chemimpex.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 6. This compound | 113119-46-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Optimizing reaction temperature and time for iodocyclization
Introduction: The Kinetic vs. Thermodynamic Landscape
Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing a critical decision point in your iodocyclization workflow: your reaction is either stalling, producing the wrong diastereomer, or decomposing into elimination byproducts.
In iodocyclization (specifically iodolactonization and iodoetherification), Temperature (T) and Time (t) are not merely variables for rate acceleration; they are the primary switches between Kinetic Control (rate-determined selectivity) and Thermodynamic Control (stability-determined selectivity).
The formation of the iodonium intermediate is reversible. Consequently, the regioselectivity (e.g., 5-exo vs. 6-endo) and stereoselectivity (e.g., cis vs. trans lactones) depend heavily on whether you allow the system to equilibrate.
Module 1: Mechanism & Control Logic
The Core Dilemma: Reversibility
Unlike standard electrophilic additions, the iodocyclization pathway often features a reversible step.
-
Low T / Short t: The nucleophile attacks the most accessible carbon of the iodonium ion. This yields the Kinetic Product (often the 5-exo-tet product or cis-fused lactone).
-
High T / Long t: The reaction has enough energy/time to reverse the C-O bond formation, regenerating the iodonium ion. The system eventually funnels into the Thermodynamic Product (often the 6-endo-tet product or trans-fused lactone), which is more stable but has a higher activation energy barrier.
Visualizing the Pathway
The following diagram illustrates the energy landscape you are navigating when adjusting T and t.
Figure 1: Reaction coordinate diagram showing the divergence between kinetic and thermodynamic pathways. Note the reversible path from the Kinetic Product back to the Intermediate, which is activated by heat.
Module 2: Optimization Matrix & Protocols
Do not guess. Use this systematic screening protocol to determine the optimal window for your specific substrate.
Protocol: The T-t Screening Matrix
Objective: Identify the conversion endpoint and the onset of decomposition/isomerization.
Reagents:
-
Iodine Source:
(Standard) or N-Iodosuccinimide (NIS - for higher T stability). -
Base:
(Standard) or 2,6-Lutidine (Non-nucleophilic). -
Solvent:
, MeCN, or THF/Water.
Workflow:
-
Setup: Prepare 4 identical reaction vials with your substrate (0.1 mmol scale).
-
Condition Assignment:
-
Vial A: 0°C (Ice bath)
-
Vial B: 23°C (Room Temp)
-
Vial C: 40°C (Reflux/Block)
-
Vial D: Control (No Iodine, check for background stability)
-
-
Sampling: Take aliquots at 1h, 6h, and 24h .
-
Quenching (Critical): Quench aliquots immediately with sat. aq.
(Sodium Thiosulfate) to destroy active iodine and stop the reaction "clock" before analysis.
Data Interpretation Table:
| Observation | Diagnosis | Action |
| High Conversion at 0°C | Highly reactive substrate. Kinetic control is easy. | Stop here. Isolate to prevent equilibration. |
| Low Conv. at 0°C, High at 23°C | Moderate reactivity. | Standard protocol. Monitor for 6-12h. |
| Product A at 1h, Product B at 24h | Isomerization detected. | Decision Point: If you want A, quench at 1h/0°C. If you want B, heat to 40°C. |
| Product appears, then disappears | Product Instability. | The product is eliminating HI to form a diene. Lower T, reduce time. |
Module 3: Troubleshooting Guides (Q&A)
Scenario 1: "My reaction turns dark purple and yield drops after 12 hours."
Diagnosis: Iodine Liberation and Decomposition.
Technical Insight: Iodides (product) are photolabile and thermally unstable. Over time, or at high T, the C-I bond homolyzes or oxidizes, releasing
-
Wrap flask in aluminum foil. Iodocyclizations should generally be run in the dark.
-
Reduce Time: If conversion is >80% at 6h, do not wait for 24h. The last 10% conversion often costs you 20% yield due to decomposition.
-
Switch Reagent: Use NIS (N-Iodosuccinimide) instead of
. NIS is less prone to sublimation and "creeping" out of the reaction vessel at higher temperatures.
Scenario 2: "I see the product on TLC, but it reverts to starting material during workup."
Diagnosis: Reversible Iodonium Formation.
Technical Insight: The cyclization is an equilibrium. If the equilibrium constant (
-
Aggressive Quench: Use excess sodium thiosulfate and cool the mixture to 0°C before quenching.
-
Remove Iodide: Wash the organic phase with dilute
solution. Copper(II) complexes with iodide, preventing the reverse reaction.
Scenario 3: "I am getting the elimination product (alkene) instead of the cycle."
Diagnosis: E2 Elimination Competition.
Technical Insight: The base used to neutralize the acid (e.g.,
-
Lower Temperature: Elimination has a higher activation energy than cyclization. Run at 0°C or -20°C.
-
Change Base: Switch to a weaker, non-nucleophilic base like solid
(heterogeneous) or 2,6-di-tert-butylpyridine.
Module 4: Decision Logic Visualization
Use this flow to troubleshoot stalled or messy reactions.
Figure 2: Troubleshooting logic flow for common iodocyclization failures.
References
-
Bartlett, P. A.; Myerson, J. "Stereoselective epoxidation of acyclic olefinic acids and esters. Synthesis of vernolepin intermediates." Journal of the American Chemical Society, 1978, 100(12), 3950–3952. (Seminal work establishing kinetic vs.
-
Dahauer, A.; Neudörfl, J. M.; Egold, H. "Iodocyclization in Aqueous Media and Supramolecular Reaction Control." ACS Omega, 2019, 4(17), 17466–17472.
-
Danishhefsky, S. et al. "Iodolactonization: Mechanism and Application." Encyclopedia of Reagents for Organic Synthesis. (General grounding for mechanistic claims regarding reversibility).
Purification strategies for products synthesized with hypervalent iodine reagents
Status: Operational Current Wait Time: 0 minutes Support Agent: Senior Application Scientist, Process Chemistry Division
Welcome to the Hypervalent Iodine Troubleshooting Hub
You are here because you likely have a crude reaction mixture containing a valuable oxidized product (aldehyde, ketone, or heterocycle) trapped in a matrix of iodobenzoic acid, iodobenzene, or recalcitrant reagent residues.
Hypervalent iodine reagents (DMP, IBX, PIDA, PIFA) are powerful alternatives to toxic metal oxidants (Cr, Mn), but their byproducts—specifically aryl iodides and acids—can be notoriously difficult to separate from polar products. This guide provides self-validating purification protocols designed to ensure high purity and yield.
Module 1: The Alcohol Oxidation Suite (DMP & IBX)
Context: Dess-Martin Periodinane (DMP) and 2-Iodoxybenzoic acid (IBX) are the gold standards for mild alcohol oxidation. However, their solubility profiles differ drastically, dictating opposite workup strategies.
Protocol A: The "Chemical Wash" for Dess-Martin Periodinane (DMP)
Use this when: Your reaction remains homogeneous (DCM/DCE) and you need to remove the iodinane byproduct chemically.
The Issue: DMP reduces to a cyclic periodinane intermediate and eventually hydrolyzes to 2-iodobenzoic acid (IBA). Both can streak on silica columns and co-elute with products.
The Solution: A reductive hydrolysis workup (The "Thiosulfate Method").
Step-by-Step Workflow:
-
Dilution: Dilute the reaction mixture (usually in DCM) with diethyl ether (
). The addition of ether often precipitates the periodinane byproducts, aiding the next step. -
The Quench Mix: Prepare a 1:1 mixture of saturated aqueous
(sodium thiosulfate) and saturated aqueous (sodium bicarbonate) . -
Execution: Add the aqueous mixture to the organic layer. Stir vigorously until the organic layer becomes clear (usually 10–15 mins).
-
Why? Thiosulfate reduces unreacted I(V) species to I(I) (2-iodobenzoic acid). Bicarbonate deprotonates the acid (
) into its water-soluble sodium salt (sodium 2-iodobenzoate).
-
-
Separation: Separate the layers. The byproduct is now in the aqueous phase.
-
Wash: Wash the organic layer once with water and once with brine. Dry over
.[1]
Protocol B: The "Filtration" Method for IBX
Use this when: You are using IBX in refluxing EtOAc or DCE.
The Issue: IBX is insoluble in most organic solvents. It requires DMSO to dissolve at room temperature. The Solution: Exploiting solubility differentials.
Step-by-Step Workflow:
-
Cool Down: Cool the reaction mixture to 0°C or room temperature.
-
Precipitation: If DMSO was used, dilute 10-fold with water or diethyl ether. If EtOAc was used, simply cool.
-
Filtration: Filter the suspension through a sintered glass funnel.
-
Solid: Contains unreacted IBX and the byproduct (IBA). (Do not discard if you plan to recycle).
-
Filtrate: Contains your pure product.[2]
-
-
Concentration: Evaporate the solvent.
Visualizing the DMP Workup Logic:
Caption: Logical flow for the chemical removal of DMP byproducts via reduction and salt formation.
Module 2: The C-C Bond Formation Suite (PIDA/PIFA)
Context: Phenyliodine(III) diacetate (PIDA) and bis(trifluoroacetate) (PIFA) are used for oxidative couplings and rearrangements (e.g., Hofmann-type).
The Nightmare: The byproduct is Iodobenzene (PhI) .
-
Properties: Liquid, bp 188°C, non-polar.
-
Problem: It is difficult to remove by simple evaporation (high boiling point) and often co-elutes with non-polar products on silica gel.
Troubleshooting Guide: Removing Iodobenzene
| Strategy | Applicability | Methodology |
| High Vacuum | Stable, non-volatile products | If your product is a solid or high-boiling oil (>250°C), place the crude oil on a high-vacuum line (<0.5 mmHg) with mild heating (40°C) for 4-6 hours. PhI will sublime/evaporate into the trap. |
| Chromatography | Standard | Use a gradient starting with 100% Hexanes/Pentane. PhI elutes very early (near the solvent front). Do not start with EtOAc/DCM, or PhI will smear into your product. |
| Steam Distillation | Robust, stable products | For large scale (>10g): Suspend crude in water and steam distill. PhI azeotropes with water. Product remains in the pot. |
| Polymer Support | High value / Small scale | Prevention strategy: Use Polymer-Supported (PS) I(III) reagents (see Module 3). |
Module 3: Advanced "Green" Strategies (Fluorous & Polymer)
Context: For high-throughput chemistry or industrial process development, physical separation is superior to chemical workups.
Strategy A: Polymer-Supported (PS) Reagents
Reagents like PS-IBX or PS-DMP are bound to polystyrene beads.
-
Protocol: Add resin
Shake Filter. -
Advantage: The byproduct remains attached to the bead.
-
Recycling: The spent resin (containing IBA) can be re-oxidized using Oxone® or Trimethylamine N-oxide (TMANO) to regenerate the active oxidant.
Strategy B: Fluorous Solid Phase Extraction (F-SPE)
This is the "Expert" tier solution. By using reagents tagged with a perfluoroalkyl chain (e.g.,
Workflow:
-
Reaction: Use a fluorous-tagged PIDA analog.
-
F-SPE Column: Load crude mixture onto a Fluorous Silica cartridge.
-
Elution 1 (Fluorophobic): Wash with 80% MeOH/H2O.
-
Result: Your Product elutes (organic/polar).
-
-
Elution 2 (Fluorophilic): Wash with 100% MeOH or THF.
-
Result: The Fluorous Iodide Byproduct elutes.
-
-
Recovery: The byproduct is recovered and re-oxidized.
Visualizing the Fluorous/Polymer Workflow:
Caption: Decision tree for purification using solid-supported vs. fluorous-tagged hypervalent iodine reagents.
FAQ & Troubleshooting
Q1: My DMP reaction turned a cloudy white/yellow suspension. Is this normal? A: Yes. DMP is soluble in DCM, but as the reaction proceeds, the byproduct (iodinane/IBA) often precipitates due to lower solubility, especially if the solution is concentrated. This is actually a good sign of conversion.
Q2: I see a purple color in my product after workup. What is it?
A: This indicates free Iodine (
-
Fix: Wash the organic layer with dilute aqueous sodium thiosulfate (
) until the purple color vanishes.
Q3: Is it safe to heat IBX reactions? A: Caution is required. IBX is impact-sensitive and can decompose explosively at high temperatures (>200°C).
-
Standard: Always run IBX reactions below 80°C.
-
Alternative: Use SIBX (Stabilized IBX) , which is formulated with benzoic acid or isophthalic acid to reduce shock sensitivity.
Q4: Can I just wash PIDA reactions with base to remove the byproduct? A: No. The byproduct of PIDA is Iodobenzene (PhI), which is neutral and organic-soluble. Base washes only remove the acetic acid generated. You must use the evaporation or chromatography methods detailed in Module 2.
References
-
Dess-Martin Periodinane Workup: Meyer, S. D.; Schreiber, S. L.[3] Acceleration of the Dess-Martin Oxidation by Water. J. Org.[2][3][4] Chem. 1994 , 59, 7549–7552. Link
-
IBX Solubility & Safety: Frigerio, M.; Santagostino, M.; Sputore, S. A User-Friendly Entry to 2-Iodoxybenzoic Acid (IBX). J. Org.[2][3][4] Chem. 1999 , 64, 4537–4538. Link
-
Polymer-Supported Reagents: Ley, S. V.; Thomas, A. W.; Finch, H. Polymer-Supported Hypervalent Iodine Reagents.[5] J. Chem. Soc., Perkin Trans. 1 1999 , 669. Link
-
Fluorous Hypervalent Iodine: Zhdankin, V. V. Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds.[5] John Wiley & Sons, 2013 . (See Chapter on Recyclable Reagents). Link
-
General Review: Zhdankin, V. V.; Stang, P. J. Chemistry of Polyvalent Iodine.[6][7] Chem. Rev. 2008 , 108, 5299–5358. Link
Sources
- 1. Phenol oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting low reactivity or failed reactions with iodonium salts
Subject: Diagnostic & Recovery Protocols for Diaryliodonium Salt Reactivity Department: Synthetic Methodology & Catalysis Support Responder: Senior Application Scientist
Overview
Diaryliodonium salts (
This guide addresses the three most common failure modes reported by our users: Solubility/Stability issues , Chemoselectivity failures (transferring the wrong aryl group), and Reactivity Stagnation .
Part 1: Pre-Reaction Diagnostics (Solubility & Stability)
Q: My iodonium salt is insoluble in standard organic solvents (DCM, THF, Toluene). Can I heat it to dissolve?
A: Proceed with extreme caution. Heating undissolved iodonium salts can lead to rapid exothermic decomposition.
The Root Cause:
Iodonium salts form a T-shaped geometry where the anion (
The Solution: Anion Metathesis (In-Situ or Pre-formed)
If your salt is a halide (e.g.,
Protocol: In-Situ Anion Exchange If you cannot synthesize the triflate salt directly, perform this exchange before adding your catalyst/nucleophile:
-
Suspend the iodonium halide in DCM or MeCN.
-
Add 1.05 equiv. of NaOTf or KPF
. -
Stir vigorously for 30 minutes. The mixture will likely become homogeneous or change appearance as the sodium halide precipitates.
-
Filter the mixture (optional but recommended for metal catalysis to prevent halide poisoning) and use the filtrate.
Data: Anion Impact on Solubility & Reactivity
| Anion | Solubility (DCM/THF) | Coordinating Ability | Risk Profile |
|---|---|---|---|
| Halides (Cl, Br, I) | Very Low | High (Catalyst Poison) | High (Precipitates) |
| Triflate (OTf) | High | Low | Ideal for Reactivity |
| Tetrafluoroborate (BF
Part 2: Chemoselectivity (The "Dummy Ligand" Problem)
Q: I am using an unsymmetrical salt (Ar-I-Ph). The reaction worked, but I arylated my nucleophile with the Phenyl group instead of my complex Aryl group. Why?
A: You have encountered a Chemoselectivity Inversion . The rules for which aryl group transfers depend entirely on whether your reaction is Metal-Free or Metal-Catalyzed .
The Mechanism:
-
Metal-Free (Nucleophilic Attack): The nucleophile attacks the ipso-carbon of the aryl ring. This is governed by electronics.[1] The nucleophile attacks the more electron-deficient ring (lower LUMO energy).
-
Metal-Catalyzed (Cu/Pd): The reaction proceeds via Oxidative Addition to the metal center. Sterics dominate here. The metal inserts into the least sterically hindered bond.
Troubleshooting Workflow:
Figure 1: Decision tree for correcting chemoselectivity errors based on reaction mechanism.
Recommended "Dummy" Groups (The group you want to retain on Iodine):
-
Mesityl (Mes): The "Gold Standard" for metal-catalyzed reactions. It is bulky, preventing transfer to the metal.
-
2,4,6-Trimethoxyphenyl (TMP): The "Universal" dummy. It is both bulky and extremely electron-rich. It forces transfer of your desired group in both metal-free (electronic control) and metal-catalyzed (steric control) systems [1].
Part 3: Reactivity Stagnation (Activation)
Q: My starting material is consumed, but I see no product, or the reaction is incredibly slow. NMR shows the iodonium salt is intact.
A: The hypervalent bond is not being activated. You likely need a Lewis Acid additive or a Fluorinated Solvent .
The "Magic Solvent" Effect: HFIP Hexafluoroisopropanol (HFIP) is not just a solvent; it is a chemical activator.
-
Mechanism: HFIP forms strong hydrogen bond networks with the ligands/anions on the iodine, pulling electron density away from the iodine center. This significantly lowers the LUMO of the C-I bond, making it hyper-electrophilic [2].
-
Protocol: If a reaction in DCM/MeCN fails, repeat the experiment in HFIP or TFE (Trifluoroethanol) . This often accelerates rates by orders of magnitude without heating.
Q: Can I use Lewis Acids?
A: Yes. For difficult substrates, adding 5-10 mol% of BF
Part 4: Stability & Side Reactions
Q: I am seeing homocoupling of my aryl groups (Ar-Ar) instead of reaction with the nucleophile.
A: This indicates a Radical Pathway Leak .
While many iodonium reactions are polar (
Diagnostic Test: Run the reaction in the presence of 1.0 equiv of TEMPO or 1,1-Diphenylethylene .
-
If the reaction shuts down completely: It is a radical chain mechanism.
-
If the reaction proceeds but homocoupling stops: You have successfully scavenged the background radicals.
Corrective Action:
-
Exclude Light: Wrap the flask in aluminum foil. Iodonium salts are photo-active.
-
Lower Temperature: Radical homolysis rates drop significantly at lower temperatures. Try the reaction at 0°C or RT with HFIP activation (see Part 3) instead of heating to 80°C.
Summary of Best Practices
| Variable | Recommendation | Reason |
| Anion | Triflate (OTf) or BF | High solubility, non-coordinating (avoids catalyst poisoning). |
| Dummy Group | TMP (2,4,6-trimethoxyphenyl) | Forces transfer of desired group via both steric and electronic control. |
| Solvent | DCM -> HFIP | HFIP activates the iodine center via H-bonding. |
| Atmosphere | Inert (N | Prevents moisture hydrolysis (though salts are relatively air stable). |
| Light | Dark/Amber Glass | Prevents radical photodecomposition. |
References
-
Malmgren, J., Santoro, S., Jalalian, N., Himo, F., & Olofsson, B. (2013). Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study. Chemistry – A European Journal, 19(31), 10334-10342.
-
Dohi, T., & Kita, Y. (2009). Hypervalent Iodine Reagents as a New Entrance to Organocatalysts. Chemical Communications, (16), 2073-2085.
-
Deprez, N. R., & Sanford, M. S. (2009). Synthetic and Mechanistic Studies of Pd-Catalyzed C-H Arylation with Diaryliodonium Salts: Evidence for a Monomeric Pd(II/IV) Pathway. Journal of the American Chemical Society, 131(31), 11234-11241.
-
Colletto, C., Panigrahi, S., Fernandez-Salas, J. A., & Gaunt, M. J. (2017). Aromatic C–H Bond Functionalization Induced by Hypervalent Iodine Compounds. Angewandte Chemie International Edition, 56(6), 1454-1457.
Sources
Managing the hygroscopic nature of hexafluorophosphate salts
Technical Support Center: Hexafluorophosphate ( ) Integrity Management
Status: Operational Operator: Senior Application Scientist (Ph.D., Organometallic Chemistry) Ticket ID: PF6-STABILITY-001
Welcome to the Technical Support Center.
You are likely here because your reaction yield has plummeted, your glassware is etching, or your "stable" ionic liquid has become acidic. While hexafluorophosphate (
In the solid state, they are generally robust. In solution—particularly in the presence of moisture and heat—they are a latent source of Hydrofluoric Acid (HF) .
This guide is not a textbook; it is a troubleshooting manual designed to reverse-engineer your experimental failures and prevent safety hazards.
Module 1: The Hydrolysis Trap (Storage & Stability)
The Core Issue:
Visualizing the Failure Mode
The following diagram illustrates the "Hydrolysis Cascade." Understanding this pathway is the only way to stop it.
Figure 1. The Autocatalytic Decomposition Cycle of Hexafluorophosphate. Note that the generation of HF feeds back into the system, accelerating the destruction of the remaining salt.
Troubleshooting Q&A: Storage
Q: My bottle of HATU/HBTU has clumps. Can I still use it? A: Risk High. Clumping indicates moisture absorption. While the bulk solid might still be active, the surface layer has likely hydrolyzed to generate HF and phosphate salts.
-
Verdict: If the reaction is sensitive to acid or stoichiometry, discard it . If you must use it for a rough test, filter the solution immediately after dissolving to remove insoluble phosphates, but expect lower yields.
Q: Can I store
Module 2: Reaction Troubleshooting (Peptide Coupling & Catalysis)
The Core Issue:
Users often blame the catalyst or the amine for a failed coupling, when the culprit is actually the solvent quality affecting the
Troubleshooting Q&A: Experimental
Q: My peptide coupling (using HATU) turned yellow/orange and the yield is low. Why? A: This is a classic sign of DMF Hydrolysis .
-
Causality: HATU is dissolved in DMF. If the DMF contains amines (dimethylamine from decomposition) or water, the
anion can hydrolyze. The yellow color often comes from the polymerization of byproducts or oxidation. -
Solution: Use "Amine-free, Dry" DMF. Do not keep HATU/DMF stock solutions for more than a few hours. Prepare them fresh immediately before use [1].
Q: I am seeing corrosion on my stainless steel reactor when using an Ionic Liquid (
-
Causality: While
is hydrophobic, it is not water-free. At temperatures >80°C, even ppm levels of water will cleave the P-F bond [2]. The resulting HF eats the passivation layer of stainless steel. -
Solution: Switch to a bis(trifluoromethylsulfonyl)imide (
) anion for high-temperature applications, or strictly dry the salt below 60°C under high vacuum before heating.
Protocol: Inert Transfer of Hygroscopic Reagents
Use this for HATU, PyBOP, or cationic metal catalysts.
-
Preparation: Bake all glassware at 120°C overnight. Cool in a desiccator.
-
Weighing: Do not weigh expensive
catalysts on an open balance if humidity >40%.-
Alternative: Use a "difference weighing" technique inside a glovebag or glovebox.
-
-
Solvent: Use solvents dried over molecular sieves (3Å or 4Å).
-
Validation: Check solvent water content with a Karl Fischer titrator. It must be <50 ppm.
-
-
Dissolution: Add the solvent to the solid, not the reverse. Stir rapidly to minimize the time local high concentrations of heat (heat of solvation) exist.
Module 3: Ionic Liquids (The "Hydrophobic" Myth)
The Core Issue:
Many researchers assume that because
Data Table: Water Removal Limits
| Drying Method | Temperature Limit | Effectiveness | Risk of Decomposition |
| Rotary Evaporator | 40-50°C | Low (removes bulk water only) | Low |
| High Vacuum Line (<0.1 mbar) | 60°C | High (<100 ppm) | Moderate (if overheated) |
| Lyophilization (Freeze Drying) | Sub-ambient | Very High (<50 ppm) | Lowest (Recommended) |
| Molecular Sieves (Direct addition) | RT | Moderate | High (Sieve dust contamination) |
Protocol: Safe Drying of
Ionic Liquids
Figure 2. Workflow for drying thermally unstable ionic liquids.
Module 4: Safety & Disposal (The HF Protocol)
The Core Issue: The decomposition product is Hydrofluoric Acid.[1][2][3][4] It penetrates skin, decalcifies bone, and causes cardiac arrest. Standard acid burns protocols (water rinse) are insufficient .
Q: I spilled a hydrolyzed
-
Strip: Remove the glove immediately. Do not touch the outside.
-
Flush: Rinse the hand with water for 5 minutes (not 15—speed is key to getting to the antidote).
-
Apply: Massage Calcium Gluconate Gel (2.5%) into the skin.[2][5]
-
Medical: Seek emergency care.
Q: How do I dispose of old
-
Protocol: Quench by adding to a dilute solution of Calcium Chloride (
) or Calcium Hydroxide ( ). This precipitates the fluoride as insoluble Calcium Fluoride ( ) and the phosphate as Calcium Phosphate. Check pH is neutral before disposal into the "Fluoride Waste" container.
References
-
Bachem. (2024).[9] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link
-
Sheng, L., et al. (2024).[9][11] Unraveling the Hydrolysis Mechanism of LiPF6 in Electrolyte of Lithium Ion Batteries. Nano Letters, 24(2), 533-540.[7] Link
-
Freire, M. G., et al. (2011). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. The Journal of Physical Chemistry B. Link
-
Lawrence Berkeley National Laboratory. (2025). Hydrofluoric Acid and HF-Generating Chemicals Safety Guide.[5] LBNL EHS. Link
-
Yale Environmental Health & Safety. (2024). Standard Operating Procedure: Hydrofluoric Acid and Fluoride Salts.[1][5] Yale University. Link
Sources
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. Hydrofluoric Acid Generators [ehs.lbl.gov]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling the Hydrolysis Mechanism of LiPF6 in Electrolyte of Lithium Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bachem.com [bachem.com]
- 10. Kinetics and mechanism of hydrolysis of PF6− accelerated by H+ or Al3+ in aqueous solution - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. people.uniurb.it [people.uniurb.it]
Scaling Electrophilic Iodinations: A Technical Guide to Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate
Executive Summary
Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate (often abbreviated as I(collidine)₂PF₆ ) is a potent, non-metallic electrophilic iodination reagent. It acts as a milder, more selective analog to Barluenga’s Reagent (the tetrafluoroborate salt). While highly effective for iodolactonizations, phenol iodinations, and alkene functionalization on the gram scale, scaling this reagent to kilogram quantities introduces significant process engineering challenges regarding thermal stability, solubility, and byproduct management.
This guide addresses the specific bottlenecks of scaling I(collidine)₂PF₆ reactions, moving beyond standard literature protocols to provide industrial-grade troubleshooting.
Safety & Stability: The Thermal Hazard
Critical Warning: Hypervalent iodine compounds possess high energy content. While the hexafluorophosphate anion (PF₆⁻) renders this salt significantly safer than historical perchlorate analogs, it remains an energetic oxidant.
Thermal Stability Profiling
Before scaling beyond 50g, you must characterize the thermal profile of the reaction mass.
-
The Hazard: The I–N bond is labile. Decomposition can be autocatalytic and exothermic.[1]
-
The Protocol: Run a Differential Scanning Calorimetry (DSC) test on the reaction mixture.
-
Onset Temperature: Typically >120°C for the pure solid, but often lower in solution with oxidizable substrates.
-
Rule of Thumb: Maintain process temperatures at least 50°C below the DSC onset temperature.
-
Exotherm Management
The reaction of I(collidine)₂PF₆ with electron-rich alkenes or phenols is exothermic.
-
At Scale: Do not add the solid reagent all at once.
-
Engineering Control: Use a slurry addition method or a portion-wise solid addition via a solids-dosing funnel (e.g., screw feeder) to control the heat release.
Reaction Engineering: Solubility & Stoichiometry
Solubility Profile
The reagent exhibits a specific solubility window that dictates solvent choice.
| Solvent | Solubility | Suitability for Scale-Up | Notes |
| Dichloromethane (DCM) | High | Excellent | Standard solvent. High solubility allows concentrated streams. |
| Acetonitrile (MeCN) | Moderate | Good | greener alternative to DCM, but may require larger volumes. |
| THF | Low | Poor | Poor solubility often leads to heterogeneous "slurries" that react slowly. |
| Toluene/Hexanes | Negligible | N/A | Used as anti-solvents for precipitation. |
The "Thick Slurry" Phenomenon
Issue: On scale, if the solvent volume is minimized to save cost, the reaction can turn into an unstirrable paste. Causality: The reagent is bulky. As the reaction proceeds, the byproduct (collidinium salt) may precipitate or change the rheology. Solution:
-
Minimum Solvent Ratio: Maintain at least 5-7 mL of DCM per gram of substrate.
-
Overhead Stirring: Magnetic stirring will fail above 100g scale. Use an overhead stirrer with a high-torque impeller (e.g., anchor or pitched blade).
Downstream Processing: The Collidine Problem
The most persistent challenge is removing the 2 equivalents of 2,4,6-trimethylpyridine (collidine) released during the reaction. Collidine is a base (pKa ~7.[2]43) and can contaminate the final product.
Method A: The Acid Wash (Standard)
If your product is acid-stable, this is the most efficient method.
-
Quench: Add aqueous sodium thiosulfate (10% w/w) to destroy unreacted iodonium species.
-
Wash: Extract the organic layer with 1M H₂SO₄ or 1M HCl .
Method B: Precipitation (Acid-Sensitive Products)
If your product contains acid-labile groups (e.g., acetals, silyl ethers):
-
Concentrate: Remove DCM to ~20% of original volume.
-
Anti-solvent: Add cold diethyl ether or hexanes.
-
Filtration: The collidinium salts (and some reagent residues) often precipitate, while the neutral iodinated product remains in solution.
Visualized Workflow & Logic
The following diagram illustrates the decision logic for scaling up these reactions, specifically focusing on the critical workup divergence.
Figure 1: Decision matrix for the workup of this compound reactions. Note the divergence based on product stability.
Troubleshooting & FAQs
Q1: The reaction mixture turned a dark purple/brown color immediately. Is it ruined?
Diagnosis: This indicates the liberation of free iodine (
-
Thermal decomposition of the reagent (overheating).
-
Presence of reducing agents in the solvent or substrate. Fix:
-
Check the reaction temperature.
-
Ensure solvents are peroxide-free and dry.
-
Note: A slight yellow/orange color is normal. Dark purple indicates significant decomposition. The reaction may still proceed, but yield will be lower.
Q2: I cannot remove the collidine smell from my final product.
Diagnosis: Trace collidine remains. Fix:
-
If Acid Stable: Repeat the 1M HCl wash. Ensure the aqueous phase is acidic (pH < 2) after the wash.
-
If Acid Sensitive: Use a CuSO₄ wash . Washing the organic layer with saturated aqueous copper(II) sulfate complexes the pyridine (turning the aqueous layer deep blue) and removes it effectively without using strong acid.
Q3: The reagent is not dissolving in DCM at 0°C.
Diagnosis: Kinetic solubility issue. Fix:
-
Allow the reagent to dissolve at Room Temperature (RT) first, then cool the solution down to 0°C.
-
Alternatively, add the reagent as a solid to the substrate solution (if the exotherm is managed).
Q4: My yield dropped significantly when I moved from 1g to 100g.
Diagnosis: Likely mass transfer limitations or thermal degradation. Fix:
-
Stirring: Did you switch from magnetic to overhead stirring? (Magnetic bars are insufficient for thick slurries at 100g).
-
Quench: Did you quench effectively? On large scale, quenching is exothermic. If the mixture heats up during quench, side reactions can occur.
References
-
Reagent Properties & Synthesis
-
Rousseau, G., et al. "Bis(2,4,6-trimethylpyridine)iodine(I) and -bromine(I) Hexafluorophosphate."[4] Organic Syntheses, 2002 , 79, 196.
-
-
Hypervalent Iodine Safety
-
Collidine Removal Strategies
- Standard organic workup procedures for pyridine removal via acid extraction (General Chemical Engineering Practice).
-
Fisher Scientific / TCI Chemicals Safety Data Sheets (SDS) for this compound.[9]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,4,6-Trimethylpyridine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
Technical Support Center: Workup Procedures for Collidine-Containing Reactions
Topic: Removal and remediation of 2,4,6-collidine (2,4,6-trimethylpyridine) from reaction mixtures. Ticket ID: CLD-246-WKP Support Level: Tier 3 (Senior Application Scientist)[1][2]
The Challenge: The "Collidine Trap"
2,4,6-Collidine is a valuable non-nucleophilic base often used in transition metal catalysis (e.g., Chan-Lam coupling) and dehydrohalogenation.[1][2] However, it presents a unique purification challenge compared to simple pyridine or triethylamine.[1][2]
Technical Specifications & Risk Factors
| Property | Value | Implication for Workup |
| Boiling Point | 171 °C | Critical: Cannot be removed by standard rotary evaporation (rotovap).[1][2] |
| pKa (Conjugate Acid) | 7.43 | Moderate: Weakly basic enough to be extracted by acid, but requires pH control.[1][2] |
| Sterics | 2,6-Dimethyl substitution | High: Steric bulk hinders coordination to Lewis acids (like Copper), making standard complexation washes less efficient than for pyridine.[1][2] |
| Solubility | Organic/Water Amphiphilic | High: The free base is highly soluble in organics; the salt is water-soluble. |
Standard Operating Procedures (SOPs)
Module A: The Acid-Stable Workflow (Gold Standard)
Use this protocol if your product is stable at pH < 2.[2]
Mechanism: Protonation of the collidine nitrogen converts the lipophilic free base into the water-soluble collidinium chloride salt.
Protocol:
-
Dilution: Dilute the reaction mixture with a non-polar organic solvent (Ethyl Acetate or Diethyl Ether are preferred over DCM to improve phase separation).[1][2]
-
Primary Wash: Wash the organic layer 3 times with 1M HCl (10 mL per gram of collidine).[1]
-
Verification: Check the pH of the aqueous layer.[3][4] It must remain acidic (pH < 2).[1][2] If it turns neutral/basic, the acid has been consumed; add more HCl.[1]
-
Polishing: Wash the organic layer once with Brine (saturated NaCl) to remove residual acid and water.
-
Drying: Dry over MgSO₄ and concentrate.
Expert Insight: Do not use high concentrations of HCl (e.g., 6M). This can force the collidinium salt back into the organic phase as an ion pair, defeating the purpose. Stick to 0.5M – 1M.[1][2]
Module B: The Acid-Sensitive Workflow (Buffered Extraction)
Use this protocol if your product contains acid-labile groups (e.g., acetals, silyl ethers, Boc groups).[1][2]
Mechanism: Use of a milder acid (Citric Acid) or Lewis Acid complexation to sequester the base without exposing the product to harsh pH.
Protocol (Citric Acid Method):
-
Preparation: Prepare a 10% (w/v) aqueous Citric Acid solution.
-
Extraction: Wash the organic layer 3–4 times with the citric acid solution.
-
Logic: Citric acid buffers the aqueous phase to pH ~3–4. This is low enough to protonate collidine (pKa 7.[1][2]43) but high enough to spare most protecting groups.[1][2]
-
Copper Wash (Alternative):
-
Warning: While saturated aqueous CuSO₄ is standard for removing pyridine (forming a blue water-soluble complex), it is less effective for collidine.[1][2] The 2,6-methyl groups sterically clash with the copper center.[1]
-
Recommendation: Only use CuSO₄ if citric acid fails.[1][2] Expect to perform 5+ washes until the aqueous layer no longer turns deep blue.
-
Module C: The "Sticky Residue" (Physical Removal)
Use this protocol if extraction causes emulsions or if the product is water-soluble.
Mechanism: Azeotropic distillation or Solid-Phase Scavenging.[1][2]
Option 1: Azeotropic Removal (Rotovap) Collidine has a high boiling point (171°C), but it forms azeotropes with certain solvents that allow it to be "dragged" out at lower temperatures.[1][2]
-
Add Toluene or Heptane to the crude residue.
-
Rotovap at 50–60°C under high vacuum.
-
Repeat 3 times. The co-evaporation helps carry over the collidine.
Option 2: Solid-Phase Scavenging (Resin) [1][2]
-
Dissolve crude mixture in DCM or MeOH.
-
Add Amberlyst 15 (hydrogen form) resin (approx. 3–5 equivalents relative to collidine).[1][2]
-
Stir gently for 1 hour. The resin captures the collidine.
-
Filter off the resin beads. The filtrate contains your product, free of base.[1]
Decision Logic & Visualization
Workflow Decision Tree
Caption: Decision matrix for selecting the appropriate collidine removal strategy based on product stability and solubility.
Troubleshooting & FAQs
Q: I used the CuSO₄ wash (blue wash) but the collidine is still there by NMR. Why? A: This is a classic issue. Unlike pyridine, 2,4,6-collidine is sterically hindered.[1][2] The methyl groups block the nitrogen from effectively coordinating with the copper ion. Switch to the Citric Acid wash (Module B) or use Amberlyst 15 resin.
Q: My product is an amine. If I use acid wash, I'll lose my product. What do I do? A: You cannot use acid extraction.[1] You have two options:
-
Chromatography: Pre-wash your silica gel column with 1% Triethylamine (Et₃N) in hexanes.[1][2] This deactivates the acidic sites on the silica. Then, run your column.[1][2][5] The collidine (less polar) usually elutes before your amine product.
-
Azeotrope: Use the Toluene/Heptane co-evaporation method (Module C) to physically pump off the collidine before the column.
Q: I see "streaking" on my TLC plates. A: Collidine drags on silica due to hydrogen bonding with silanols.
-
Fix: Add 0.5% to 1% Ammonium Hydroxide (NH₄OH) or Triethylamine to your TLC eluent.[1][2] This sharpens the spots by saturating the silica's acidic sites.
Q: Can I distill collidine off? A: Only if your product is thermally stable >200°C or if you have a very good vacuum (<0.5 mmHg).[1][2] At standard high vac (1–2 mmHg), you still need significant heat (~50–60°C) to move it, which risks decomposition.[1][2] Azeotroping is safer.[1][2]
References
-
Reich, H. J. (2024).[1][2] Common Solvents and Reagents: Properties and Purification. University of Wisconsin-Madison.[1][2] Link
-
Chua, P. (2024).[1][2] Workup Procedures: Removing Pyridine and Derivatives.[1] Not Voodoo (University of Rochester).[1][2] Link
-
Sigma-Aldrich. (2024).[1][2] 2,4,6-Trimethylpyridine Safety Data Sheet & Properties.[1][2] Merck KGaA.[1][2] Link[1][2]
-
Pangborn, A. B., et al. (1996).[1][2] Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518–1520.[1][2] Link[1][2]
Sources
Validation & Comparative
Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate vs. N-Iodosuccinimide (NIS): A Technical Comparison Guide
Executive Summary
In the landscape of electrophilic iodination, the choice between Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate (hereafter referred to as I(coll)₂PF₆ ) and N-Iodosuccinimide (NIS) represents a decision between a specialized, pre-formed cationic complex and a versatile, activation-dependent commodity reagent.
While NIS remains the industry workhorse for general iodination due to cost and availability, I(coll)₂PF₆ offers superior performance in stereoselective cyclizations (iodolactonization/etherification) and reactions involving acid-sensitive substrates . The bulky collidine ligands and non-coordinating hexafluorophosphate anion provide a unique steric and electronic environment that modulates the electrophilicity of the iodine center, often suppressing side reactions observed with NIS.
Mechanistic Foundation: The Nature of the Electrophile
The fundamental difference between these reagents lies in the "readiness" of the iodonium species (
N-Iodosuccinimide (NIS)
NIS is a neutral molecule. It possesses a polarized N-I bond, but it is not inherently a strong electrophile. To react with non-activated alkenes or arenes, it typically requires activation by a Brønsted acid (e.g., TsOH, TFA) or a Lewis acid (
This compound [I(coll)₂PF₆]
This reagent is a stable salt containing a discrete, pre-formed iodonium cation
-
Electronic Effect: The iodine atom is already positively charged, making it highly reactive toward
-nucleophiles without external activation. The anion is non-coordinating, ensuring that the counterion does not interfere with the reaction mechanism. -
Steric Effect: The 2,4,6-trimethylpyridine (collidine) ligands are significantly bulkier than the succinimide moiety or simple pyridine. This steric bulk directs the iodine to less hindered positions and enhances diastereofacial selectivity during addition reactions.
Visualization: Mechanistic Activation Pathways
Figure 1: Comparative activation pathways. NIS requires chemical activation to generate the electrophile, whereas I(coll)₂PF₆ delivers a "naked" cationic iodine controlled by ligand exchange.
Performance Comparison
Reactivity Profile
| Feature | N-Iodosuccinimide (NIS) | I(coll)₂PF₆ |
| Active Species | Neutral (requires activation) | Cationic |
| Acidity | Often requires acidic conditions (TFA, TsOH) | Neutral/Mild conditions (compatible with acid-sensitive groups) |
| Atom Economy | Moderate (Succinimide byproduct, MW ~99) | Low (2x Collidine + PF6 byproduct, high MW waste) |
| Solubility | Soluble in polar organic solvents (DMF, MeCN) | Soluble in DCM, CHCl₃; limited in non-polar solvents |
| Stability | Light/Moisture sensitive; degrades over time | High thermal and oxidative stability; non-hygroscopic solid |
Selectivity (Regio- & Chemo-)[1]
I(coll)₂PF₆ excels in iodolactonization and iodoetherification .
-
Case Study: In the cyclization of
-alkenoic acids, I(coll)₂PF₆ typically affords the exo-cyclization product with high selectivity due to the steric bulk of the collidine ligands preventing close approach to the internal carbon. -
NIS: Often produces mixtures or requires specific solvent effects to control regioselectivity. In aromatic iodination, NIS is excellent for electron-rich rings (phenols, anilines) but struggles with deactivated systems unless harsh superacid conditions are used.
Experimental Data Summary
The following table synthesizes performance data from comparative literature applications (e.g., synthesis of oxepanes and iodolactones).
| Reaction Type | Substrate | Reagent | Yield | Selectivity | Notes |
| Iodoetherification | Unsaturated Alcohol | I(coll)₂PF₆ | 95% | High trans | Mild conditions, no acid catalyst needed. |
| NIS | 65% | Moderate | Required acid catalyst; some elimination byproducts. | ||
| Aromatic Iodination | Phenol | I(coll)₂PF₆ | 90% | Para-selective | Fast reaction (<30 min) in DCM. |
| NIS | 85-95% | Para-selective | Standard method; requires removal of succinimide. | ||
| Alkyne Iodination | Terminal Alkyne | I(coll)₂PF₆ | 88% | 1-Iodoalkyne | Clean conversion; collidine acts as base to sponge proton. |
Detailed Experimental Protocols
Protocol A: Stereoselective Iodoetherification using I(coll)₂PF₆
Best for: Constructing cyclic ethers (oxepanes, tetrahydrofurans) from unsaturated alcohols without acid catalysis.
Reagents:
-
Substrate: 6-hepten-1-ol (1.0 equiv)
-
Reagent: this compound (1.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step:
-
Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve 1.0 mmol of 6-hepten-1-ol in 10 mL of anhydrous DCM.
-
Addition: Cool the solution to 0°C (ice bath). Add 1.1 mmol (approx. 565 mg) of I(coll)₂PF₆ in one portion.
-
Note: The reagent is a white powder and should dissolve gradually.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC. The reaction is typically complete within 1-2 hours.
-
Quench: Add 10 mL of 10% aqueous sodium thiosulfate (
) to quench any residual electrophilic iodine (solution turns from pink/red to clear). -
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with dilute HCl (0.1 M) to remove the liberated collidine (this is a critical purification step). Wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Silica gel).
Protocol B: Regioselective Aromatic Iodination using NIS
Best for: Cost-effective iodination of electron-rich aromatics (phenols, anilines).
Reagents:
-
Substrate: Phenol derivative (1.0 equiv)
-
Reagent: N-Iodosuccinimide (1.05 equiv)
-
Catalyst: Trifluoroacetic acid (TFA) (0.1 equiv) - Optional, for acceleration
-
Solvent: Acetonitrile (MeCN)
Step-by-Step:
-
Preparation: Dissolve 1.0 mmol of the substrate in 5 mL of MeCN.
-
Addition: Add 1.05 mmol (236 mg) of NIS.
-
Note: Protect from light by wrapping the flask in aluminum foil, as NIS is photosensitive.
-
-
Activation: If the reaction is slow (check TLC after 1h), add 10 mol% TFA. Stir at room temperature for 4-12 hours.
-
Quench: Pour the mixture into water containing sodium thiosulfate.
-
Workup: Extract with Ethyl Acetate. The succinimide byproduct is water-soluble and largely removed during the aqueous wash.
-
Purification: Recrystallization or column chromatography.
Decision Matrix: When to Use Which?
Use the following logic flow to determine the optimal reagent for your specific transformation.
Figure 2: Decision matrix for reagent selection.
References
-
Preparation and Reactivity of Bis(pyridine)iodonium Salts: Barluenga, J., et al. "Bis(pyridine)iodonium Tetrafluoroborate (IPy2BF4): A Versatile Reagent." Journal of Organic Chemistry. (Note: Describes the BF4 analog, foundational for the class).
-
Iodolactonization Specifics: Brunel, Y., & Rousseau, G. "Preparation of Oxepanes, Oxepenes, and Oxocanes by Iodoetherification Using Bis(sym-collidine)iodine(I) Hexafluorophosphate."[1] Tetrahedron.
-
Comparative Iodination Reagents: Stavber, S., et al. "Green Iodination of Organic Compounds." MDPI Molecules.
-
NIS Activation Studies: Castanet, Y., et al. "Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide." Tetrahedron Letters.
-
General Reagent Properties: Sigma-Aldrich Product Specification, "Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate".
Sources
Comparison of Hypervalent Iodine(III) Reagents: Reactivity, Selectivity, and Protocol Design
Executive Summary
The transition from toxic heavy metal oxidants (Pb(OAc)
The Contenders
| Reagent | Chemical Name | Structure | Key Characteristic | |
| PIDA | (Diacetoxyiodo)benzene | PhI(OAc) | The "Standard."[1] Mild, shelf-stable, chemoselective. | ~4.76 (AcOH) |
| PIFA | [Bis(trifluoroacetoxy)iodo]benzene | PhI(OCOCF | The "Hammer." Highly electrophilic, excellent for difficult substrates. | ~0.23 (TFA) |
| HTIB | [Hydroxy(tosyloxy)iodo]benzene | PhI(OH)OTs | The "Specialist." Pre-functionalized for solvolytic transfers (e.g., -OTs). | -2.8 (TsOH) |
Section 1: Mechanistic Divergence & Ligand Causality
The reactivity of Iodine(III) species is dictated by the ligand exchange ability and the electrophilicity of the iodine center. The iodine atom in these molecules adopts a T-shaped geometry (hypervalent bond, 3-center-4-electron bond).
-
PIDA: The acetate ligands are moderately leaving. Ligand exchange requires protonation or a strong nucleophile.
-
PIFA: The trifluoroacetate ligands are excellent leaving groups. This makes the iodine center significantly more electrophilic (cation-like), accelerating reaction rates with weak nucleophiles (e.g., electron-poor aromatic rings).
-
HTIB: Possesses a hydroxy ligand (basic) and a tosyloxy ligand (excellent leaving group). It exists often as an ion pair
, making it highly reactive toward enolizable ketones without additional activation.
Mechanism Visualization: General Oxidative Pathway
The following diagram illustrates the critical "Ligand Exchange" step that differentiates PIDA from PIFA.
Figure 1: General oxidative pathway. For PIFA, the 'Ligand Exchange' step is faster due to the lability of the trifluoroacetate ligand.
Section 2: Case Study 1 – Hofmann-Type Rearrangements
Scenario: Converting primary amides to amines (or carbamates).
Performance Comparison
While PIDA is sufficient for electron-rich alkyl amides, PIFA is superior for electron-deficient or sterically hindered amides. The increased electrophilicity of PIFA stabilizes the N-iodonium intermediate, preventing premature decomposition.
Experimental Data Summary (Representative):
| Substrate Class | Reagent | Solvent | Time | Yield | Note |
| Alkyl Amide (e.g., Octanamide) | PIDA | MeOH | 4 h | 85-90% | Standard protocol. |
| Alkyl Amide | PIFA | MeOH | 1 h | 92% | Faster, but PIDA is more cost-effective. |
| Electron-Poor Aryl Amide | PIDA | MeOH | 12 h | 45% | Slow ligand exchange; competitive hydrolysis. |
| Electron-Poor Aryl Amide | PIFA | MeOH | 3 h | 88% | Recommended. High electrophilicity drives reaction. |
| Cyclic Amide (to ring-expanded) | PIFA | MeCN/H2O | 2 h | 81% | Excellent for strained systems. |
Protocol 1: PIFA-Mediated Rearrangement of Deficient Amides
This protocol is self-validating: The color change from yellow (active reagent) to colorless indicates consumption.
-
Setup: Charge a flame-dried flask with the amide substrate (1.0 equiv) and Methanol (0.1 M concentration).
-
Addition: Cool to 0°C. Add PIFA (1.1 equiv) portion-wise over 10 minutes. Note: Exotherm possible.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Checkpoint: Monitor TLC. The spot for PIFA (
in EtOAc/Hex) should disappear.
-
-
Workup: Quench with 10% aq. NaHCO
. Extract with DCM. -
Purification: The byproduct, Iodobenzene (PhI), is a liquid. Remove via high-vacuum or column chromatography (PhI elutes with solvent front).
Section 3: Case Study 2 – -Functionalization of Carbonyls
Scenario: Introduction of a leaving group (-OTs) at the
The "In-Situ" vs. "Pre-Formed" Dilemma
One can generate a reactive species in situ using PIDA + p-TsOH, or use isolated Koser's Reagent (HTIB).
-
PIDA + p-TsOH: Economical. However, the presence of free acetic acid can lead to competitive acetoxylation side products.
-
HTIB (Koser's Reagent): Provides a "clean" source of electrophilic iodine and the tosylate anion. It avoids the competitive nucleophilicity of acetate.
Decision Pathway: Reagent Selection
Figure 2: Decision tree for alpha-functionalization. HTIB is preferred for high-value intermediates to minimize purification steps.
Protocol 2: HTIB-Mediated -Tosyloxylation
Ref: Based on methodology by Koser and recent optimizations by Olofsson.[2]
-
Reagent Prep: If commercial HTIB is unavailable, it can be synthesized in one pot: Mix PhI (1.0 equiv), mCPBA (1.1 equiv), and p-TsOH (1.0 equiv) in TFE (2,2,2-trifluoroethanol). Precipitate with Et
O. -
Reaction: Dissolve ketone (1.0 equiv) in Acetonitrile (MeCN). Add HTIB (1.1 equiv).
-
Conditions: Sonicate or stir at RT for 1 hour.
-
Workup: Remove solvent. Triturate with ether to remove Iodobenzene. The product often crystallizes directly.
Section 4: Safety & Practical Considerations
Stability and Explosivity
While safer than Iodine(V) reagents (like IBX/DMP), Iodine(III) reagents are energetic.
-
PIDA/PIFA: Generally stable at RT but should be stored in the dark/cold.
-
HTIB: Stable solid.
-
Warning: Dry mCPBA (often used to make HTIB) is shock-sensitive. When preparing HTIB in-situ, always solvate mCPBA before adding iodine sources.
Recyclability
The byproduct for all these reactions is Iodobenzene (PhI) .
-
Green Chemistry:[8][9] PhI can be recovered via distillation and re-oxidized to PIDA (using peracetic acid) or HTIB (using mCPBA/TsOH), closing the loop.
Solubility Profile
-
PIDA: Soluble in DCM, CHCl
, Benzene, MeOH. -
PIFA: Soluble in DCM, MeCN, TFE.
-
HTIB: Low solubility in DCM/CHCl
; high solubility in MeCN, DMSO, and TFE (Trifluoroethanol). Note: TFE is often the "magic solvent" for HTIB reactions due to its ability to stabilize cationic intermediates.
References
-
Zhdankin, V. V. (2016).[10] Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. Wiley.[11]
-
Yoshimura, A., & Zhdankin, V. V. (2016).[10] Recent Advances in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews, 116(5), 3328–3435. [Link]
-
Merritt, E. A., Carneiro, V. M. T., Silva, L. F., & Olofsson, B. (2010).[2][3] Facile Synthesis of Koser’s Reagent and Derivatives from Iodine or Aryl Iodides.[3] The Journal of Organic Chemistry, 75(21), 7416–7419. [Link]
-
Dohi, T., & Kita, Y. (2009). Hypervalent Iodine Reagents as a New Entrance to Organocatalysts. Chemical Communications, (16), 2073–2085. [Link]
-
Organic Chemistry Portal. (n.d.). Oxidations using Phenyliodine diacetate (PIDA).[1][5] [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB [organic-chemistry.org]
- 3. Facile Synthesis of Koser's Reagent and Derivatives from Iodine or Aryl Iodides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Hypervalent Iodine Chemistry [organic-chemistry.org]
- 6. Divergent role of PIDA and PIFA in the AlX3 (X = Cl, Br) halogenation of 2-naphthol: a mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Oxidative Rearrangements Using Hypervalent Iodine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds by Viktor Zhdankin | Goodreads [goodreads.com]
- 9. books.lucp.net [books.lucp.net]
- 10. Synthetic applications of pseudocyclic hypervalent iodine compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Beyond the Gold Standard: Strategic Alternatives to Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate for Mild Iodination
Executive Summary: The "Collidine" Standard
In the landscape of electrophilic iodination, Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate (often abbreviated as I(coll)₂PF₆ ) represents a high-precision tool. Unlike elemental iodine (
The bulky 2,4,6-trimethylpyridine (collidine) ligands serve two critical functions:
-
Stabilization: They prevent the disproportionation of the iodonium species.
-
Steric Screening: The bulkiness directs the electrophilic iodine to the most accessible nucleophilic sites, enhancing regioselectivity (e.g., para-selectivity in phenols).
However, the reagent is expensive, has poor atom economy (generating two equivalents of high-molecular-weight amine waste), and can be difficult to source at scale. This guide analyzes three strategic alternatives, evaluating them against the I(coll)₂PF₆ benchmark.
Mechanistic Architecture
To select an alternative, one must understand the mechanism of iodine transfer. I(coll)₂PF₆ operates via a Ligand Exchange Mechanism . The nucleophile (substrate) must displace the bulky collidine ligand to access the iodine center.
Figure 1: Comparative Iodination Pathways
The following diagram illustrates the mechanistic divergence between the stabilized Iodonium salts (I(coll)₂PF₆, IPy₂BF₄) and the activated N-Iodo systems (NIS).
Caption: Figure 1. Mechanistic comparison showing the steric-controlled ligand dissociation of iodonium salts versus the acid-activated superelectrophilic pathway of NIS.
Comparative Analysis of Alternatives
Alternative A: Bis(pyridine)iodonium Tetrafluoroborate (IPy₂BF₄)
The "Barluenga's Reagent" This is the closest structural analog to the target reagent. It replaces the bulky collidine with pyridine and the anion with tetrafluoroborate.
-
Pros: Significantly cheaper; commercially available; retains the "stabilized iodonium" mechanism; solid and easy to handle.
-
Cons: Less sterically hindered than the collidine variant, which may lead to lower regioselectivity in highly activated substrates (e.g., ortho/para mixtures vs. pure para).
-
Best For: General mild iodination of alkenes (to form iodofunctionalized products) and aromatics where extreme steric control is not required.
Alternative B: N-Iodosuccinimide (NIS) + Catalytic Acid
The "Workhorse"
NIS alone is often too weak for unactivated substrates. However, when paired with Brønsted acids (TFA, TsOH) or Lewis acids (
-
Pros: High atom economy; inexpensive; scalable; reaction rate can be tuned by acid strength.
-
Cons: Not mild. The acidic conditions are incompatible with acid-sensitive protecting groups (acetals, silyl ethers). Lower regioselectivity due to the "hot" nature of the electrophile.
-
Best For: Deactivated aromatics or substrates that can withstand acidic environments.
Alternative C: 1,3-Diiodo-5,5-dimethylhydantoin (DIH)
The "High-Density" Donor DIH is a solid reagent similar to NIS but contains two active iodine atoms per molecule.
-
Pros: Excellent atom economy (two iodine atoms utilized); solid and stable; often works without added acid for highly activated phenols.
-
Cons: Solubility can be an issue in non-polar solvents; byproduct removal (dimethylhydantoin) is water-soluble but can complicate workup in some systems.
-
Best For: Large-scale iodination of electron-rich aromatics where cost/mass efficiency is paramount.
Performance Data Summary
The following table contrasts the performance of I(coll)₂PF₆ against its primary alternatives in the iodination of 4-tert-butylphenol (a model substrate for regioselectivity).
| Feature | I(coll)₂PF₆ (Target) | IPy₂BF₄ (Alt A) | NIS + TFA (Alt B) | DIH (Alt C) |
| Active Species | Stabilized | Stabilized | Activated | |
| Reaction pH | Neutral | Neutral/Slightly Acidic | Strongly Acidic | Neutral |
| Regioselectivity | Excellent (>98% ortho) | Good (~90% ortho) | Moderate (Mixtures) | Good |
| Atom Economy | Very Poor (<25%) | Poor | Moderate | High |
| Cost | $ | $ | ||
| Stability | High (RT stable) | Moderate (Store cold) | High | High |
| Byproduct | Collidine (Oily, basic) | Pyridine (Basic) | Succinimide (Water sol.) | Hydantoin (Water sol.) |
Decision Matrix: Selecting the Right Reagent
Do not default to I(coll)₂PF₆ unless necessary. Use this logic flow to determine the optimal reagent for your specific substrate.
Caption: Figure 2. Decision matrix for selecting iodination reagents based on substrate sensitivity, selectivity requirements, and scale.
Experimental Protocols
Protocol A: The Benchmark (I(coll)₂PF₆)
For the highly selective mono-iodination of an activated phenol.
-
Preparation: In a flame-dried flask, dissolve the phenol (1.0 mmol) in anhydrous
(10 mL). -
Addition: Add This compound (1.05 mmol, 539 mg) in one portion at room temperature.
-
Note: The reagent should be a free-flowing white powder. Yellowing indicates decomposition.
-
-
Reaction: Stir at room temperature for 15–30 minutes. Monitor by TLC. The reaction is typically instantaneous for activated systems.
-
Workup: Quench with 10% aqueous
(5 mL) to remove traces of free iodine. Extract with .[1][2] -
Purification: Wash the organic layer with 1M HCl (to remove the liberated collidine). Dry over
and concentrate.
Protocol B: The Strategic Alternative (IPy₂BF₄)
A cost-effective alternative for substrates where extreme steric control is not required.
-
Preparation: Dissolve the substrate (1.0 mmol) in
(10 mL). -
Reagent Activation: Add Bis(pyridine)iodonium Tetrafluoroborate (IPy₂BF₄) (1.1 mmol, 409 mg).
-
Catalysis (Optional): If the reaction is sluggish after 1 hour, add Triflic Acid (TfOH) (0.1 equiv) or
.-
Warning: Adding acid negates the "neutral" advantage. Only do this if the substrate tolerates acid.
-
-
Workup: The byproduct is pyridine. Wash the organic phase with dilute aqueous
(which complexes pyridine, turning the aqueous layer blue) or 1M HCl. -
Isolation: Dry and concentrate as above.
References
-
Rousseau, G., & Robin, S. (1995).[3] Iodination of phenols and anilines with bis(sym-collidine)iodine(I) hexafluorophosphate.[3] Tetrahedron Letters, 36(45), 8217-8220. Link
-
Barluenga, J., et al. (1997). Bis(pyridine)iodonium Tetrafluoroborate (IPy2BF4): A Versatile Reagent for the Iodination of Organic Compounds. Journal of Organic Chemistry, 62(17), 5953–5958. Link
-
Castanet, A. S., et al. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. Tetrahedron Letters, 43(29), 5047-5048. Link
-
Sakamoto, T., et al. (1992). 1,3-Diiodo-5,5-dimethylhydantoin: A Useful Reagent for Iodination.[4][5] Synlett, 1992(09), 745-746. Link
-
Espino, C. G., & Du Bois, J. (2001). A Rh-Catalyzed C-H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones. (Contextual citation for mild oxidant usage). Angewandte Chemie International Edition, 40(3), 598-600. Link
Sources
Technical Comparison Guide: Bis(collidine)iodine Hexafluorophosphate vs. Traditional Methods
Executive Summary
Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate , commonly abbreviated as I(coll)₂PF₆ , represents a significant advancement in electrophilic iodination chemistry. While traditional reagents like elemental iodine (
This guide details why I(coll)₂PF₆ is the superior choice for high-value synthesis, specifically highlighting its role as a non-explosive functional replacement for IDCP (Iodonium dicollidine perchlorate) and its ability to facilitate "difficult" cyclizations (e.g., medium-ring formation) where other reagents stall.
The Safety Paradigm: Replacing IDCP
For decades, Iodonium dicollidine perchlorate (IDCP) was the gold standard for activating glycals and promoting iodocyclizations (e.g., in the Danishefsky laboratories). However, perchlorate salts are notoriously shock-sensitive and pose significant explosion hazards, particularly on scale.
I(coll)₂PF₆ retains the exact reactive cation—
| Feature | IDCP (Perchlorate) | I(coll)₂PF₆ (Hexafluorophosphate) |
| Reactive Species | ||
| Counterion | ||
| Safety Profile | High Risk: Shock-sensitive, explosive potential. | Safe: Stable solid, non-explosive. |
| Hygroscopicity | High (requires careful storage). | Low (easy to weigh and handle). |
| Reactivity | High electrophilicity. | Identical electrophilicity; safer handling. |
Operational Insight: For any protocol citing IDCP (e.g., glycal assembly, iodosulfonamidation), I(coll)₂PF₆ can be substituted at a 1:1 molar ratio with no loss in yield, eliminating the explosion risk.
Mechanistic Advantage: The Non-Nucleophilic Counterion
The primary failure mode in traditional iodolactonization (using
I(coll)₂PF₆ solves this by providing a "naked" iodonium source. The
Mechanism of Action
The bulky collidine ligands stabilize the iodine cation, preventing non-specific oxidation, while the non-nucleophilic counterion ensures the reaction proceeds exclusively via the desired intramolecular pathway.
Figure 1: Mechanistic pathway showing the clean transfer of the iodonium ion without counterion interference.
Comparative Performance Data
The following data highlights the superiority of I(coll)₂PF₆ in challenging transformations, particularly the formation of medium-sized rings (7-membered oxepanes) which are kinetically disfavored and often fail with NIS or
Table 1: Yield Comparison for Difficult Cyclizations
| Reaction Type | Substrate Example | Reagent: | Reagent: NIS | Reagent: I(coll)₂PF₆ |
| Iodolactonization | < 10% (Complex mixture) | 30-40% | 49 - 75% | |
| Iodoetherification | Unsaturated alcohol (forming Oxepane) | Poor Yield | Moderate | 40 - 95% |
| Phenol Iodination | 3,5-dimethylphenol | Mixture of isomers | Low regioselectivity | 95 - 99% (Regioselective) |
| Glycal Assembly | Glucal + Acceptor | N/A (Requires activation) | Requires strong acid | High Yield (Mild activation) |
Key Finding: In the synthesis of oxepanes (7-membered ethers), I(coll)₂PF₆ is often the only reagent that provides synthetically useful yields, as it prevents the competing formation of tetrahydrofurans via acid-catalyzed isomerization.
Experimental Protocols
Protocol A: Preparation of I(coll)₂PF₆
This protocol relies on a precipitation-driven exchange, making it self-validating (formation of yellow AgI).
Reagents:
Step-by-Step:
-
Silver Salt Formation: Dissolve
(1 eq) in water. Add Collidine (2.2 eq) dropwise. A white precipitate of forms immediately. Filter, wash with water, and dry in the dark. -
Iodonium Exchange: Suspend the dry silver salt (1 eq) in anhydrous DCM.
-
Reaction: Add
(1 eq) in one portion.-
Observation: The white suspension will turn into a yellow precipitate (AgI) while the solution contains the desired product.
-
-
Validation: Stir until the violet color of iodine completely disappears (approx. 1-2 hours). If violet persists, the reaction is incomplete.
-
Isolation: Filter off the yellow AgI.[1] Concentrate the filtrate to obtain I(coll)₂PF₆ as a white/off-white powder.
-
Stability:[4] Store at 0°C in the dark. Stable for months.
-
Protocol B: General Iodolactonization/Etherification
Workflow:
-
Dissolve the unsaturated acid/alcohol (1.0 mmol) in anhydrous DCM (10 mL).
-
Add I(coll)₂PF₆ (1.1 mmol) at room temperature (or 0°C for higher selectivity).
-
Stir under nitrogen. Monitor by TLC (usually complete in 30-60 mins).
-
Quench: Add saturated aqueous
(to remove any trace oxidative species). -
Extraction: Extract with DCM, wash with brine, dry over
.
Figure 2: Standard operating procedure for iodocyclization using I(coll)₂PF₆.
References
-
Rousseau, G., & Robin, S. (2005). Preparation of Bis(2,4,6-trimethylpyridine)iodine(I) Hexafluorophosphate and Its Application in Organic Synthesis. Organic Syntheses , 82, 166.
-
Evans, R. D., & Schauble, J. H. (1987). Bis(collidine)iodine(I) Hexafluorophosphate: A Reagent for the Iodolactonization of Unsaturated Acids. Synthesis , 1987(06), 551-554.
-
Lemieux, R. U., & Morgan, A. R. (1965). The preparation and properties of some bis-collidine-halonium ions. Canadian Journal of Chemistry , 43(8), 2190-2198.
- Danishefsky, S. J., et al. (1989). Application of the IDCP Reagent to the Synthesis of Glycoconjugates.
Sources
Comparative Technical Guide: Bis(2,4,6-trimethylpyridine)iodine(I) vs. Bromine(I) Reagents
Executive Summary
This guide provides a technical comparison between Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate (often referred to as Barluenga’s Reagent or
While elemental iodine (
Structural & Mechanistic Basis
The "Collidine Effect"
Both reagents rely on 2,4,6-trimethylpyridine (s-collidine) . Unlike pyridine, collidine possesses methyl groups at the 2- and 6-positions. This steric bulk serves two critical functions:
-
Stabilization: It prevents the ligand itself from undergoing nucleophilic attack by the electrophilic halogen center.
-
Modulation: It allows for the reversible release of the active halonium species (
) without permanently sequestering it.
Hard/Soft Acid-Base (HSAB) Theory Application
- (Soft Acid): The iodine center is large and polarizable. It reacts preferentially with "soft" nucleophiles (e.g., electron-rich alkenes) and allows for thermodynamic control. The C-I bond formed is weaker, often allowing for reversible iodonium formation.
- (Harder Acid): The bromine center is smaller and more electronegative. It is a more aggressive electrophile, often governed by kinetic control. The resulting C-Br bond is stronger and rarely reversible under standard conditions.
Mechanistic Pathway
The general mechanism for both reagents involves the transfer of the halonium ion to an unsaturated substrate, followed by nucleophilic capture (e.g., halolactonization).
Figure 1: The dissociation of one collidine ligand is often required to open the coordination site for the alkene, generating the active electrophilic species.
Comparative Reactivity Profile
The choice between the Iodine and Bromine variants is rarely arbitrary; it dictates the reaction pathway and product stability.
Stability and Handling
A major advantage of the collidine system is the ability to isolate the bromonium species as a solid, a rarity in halogen chemistry where
| Feature | Bis(collidine)iodine(I) ( | Bis(collidine)bromine(I) ( |
| Physical State | Stable crystalline solid | Crystalline solid (sensitive) |
| Melting Point | 124–126°C (dec.) | 131–132°C (dec.) |
| Storage | Ambient / Refrigerated | Strictly Dark & 0°C |
| Hygroscopicity | Low | Moderate to High |
| Shelf Life | Months to Years | Months (if stored correctly) |
Functional Group Tolerance & Selectivity
-
Iodine (
): [1][2][3][4]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Application: Iodolactonization, iodoetherification of glycals.
-
Selectivity: Highly chemoselective. Will tolerate more sensitive functional groups due to milder electrophilicity.
-
Outcome: Products are often precursors for radical dehalogenation or coupling reactions (e.g., Suzuki-Miyaura).
-
-
Bromine (
):-
Application: Bromolactonization, synthesis of oxetanes from homoallylic alcohols.[1]
-
Selectivity: More reactive; can induce cyclization in sterically hindered or electron-deficient alkenes where the iodine reagent fails.
-
Outcome: Products are generally more stable to hydrolysis than their iodo-analogs but harder to functionalize further via metal catalysis.
-
Experimental Protocols
Safety Note: All procedures involving
Precursor Synthesis: Bis(collidine)silver(I) Hexafluorophosphate
Both reagents share a common silver salt precursor. This method ensures the final reagent is free of halide counterions (
-
Dissolution: Dissolve
(1.0 eq) and (1.01 eq) in distilled water. -
Ligand Addition: Add 2,4,6-collidine (2.8 eq) slowly with stirring. A white precipitate forms immediately.
-
Isolation: Filter the solid, wash with water, and dry under high vacuum over
in the dark.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Synthesis of Halonium Reagents
Protocol A: Bis(collidine)iodine(I) Hexafluorophosphate[5]
-
Reaction:
-
Procedure:
-
Suspend the silver salt (1.0 eq) in dry Dichloromethane (DCM).
-
Add
(1.0 eq) in one portion. -
Stir for 30–60 minutes. The mixture will turn yellow/orange as AgI precipitates.
-
Filter through Celite to remove AgI.
-
Concentrate the filtrate and precipitate with diethyl ether.
-
Protocol B: Bis(collidine)bromine(I) Hexafluorophosphate[1]
-
Reaction:
-
Procedure:
-
Suspend the silver salt (1.0 eq) in dry DCM under inert atmosphere (Ar/N2) .
-
Add
(1.0 eq) dropwise at 0°C. Protect from light. -
Stir for 15–30 minutes.
-
Filter rapidly under inert gas if possible (AgBr is light sensitive).
-
Evaporate solvent to obtain the white solid. Store immediately at -20°C in the dark.
-
Figure 2: Divergent synthesis from the common silver precursor allows for on-demand generation of the required electrophile.
Supporting Data & Case Studies
Case Study: Cyclization of Unsaturated Hydroxamates
Research by Rousseau et al. highlights the distinct behaviors of these reagents in cyclization reactions.
-
Substrate:
-phenyl- -unsaturated hydroxamates. -
Reagent:
. -
Outcome: Formation of cyclic bromo imidates .[1]
-
Observation: The bromine reagent was necessary to drive the reaction due to the higher activation energy required for the 5-exo-trig cyclization on this specific substrate. The iodine analog often resulted in reversible addition or incomplete cyclization.
Case Study: Glycosylation (Iodine)
In carbohydrate chemistry (Lemieux-Morgan reaction variants),
-
Reaction: Iodination of glycals.
-
Advantage: The mildness of the
source prevents the degradation of acid-sensitive protecting groups (acetals/silyl ethers) often present on the sugar backbone. The resulting 2-iodo-glycoside is a versatile donor for glycosylation.
Comparative Yields (General Trends)
| Reaction Type | Reagent | Typical Yield | Notes |
| Iodolactonization | 85-95% | Kinetic vs Thermodynamic control possible. | |
| Bromolactonization | 75-90% | Faster reaction; requires strictly anhydrous conditions. | |
| Oxetane Formation | 60-80% | Specific to homoallylic alcohols; I-analog often fails. | |
| Phenol Halogenation | Both | >95% | Both are excellent for electrophilic aromatic substitution. |
References
-
Rousseau, G., & Robin, S. (2005). Preparation of Bis(2,4,6-Trimethylpyridine) Iodine(I) Hexafluorophosphate and Bis(2,4,6-Trimethylpyridine) Bromine(I)
-
Barluenga, J., et al. (1987). Bis(pyridine)iodonium(I) tetrafluoroborate: A new and selective iodinating agent. Journal of the Chemical Society, Perkin Transactions 1.
-
Lemieux, R. U., & Morgan, A. R. (1965). The preparation and properties of some bis-pyridine-halogen(I) salts. Canadian Journal of Chemistry, 43(8), 2190–2198.
-
Brunel, Y., & Rousseau, G. (1995). Trans-stereoselective bis-functionalization of electron-deficient olefins. Tetrahedron Letters, 36(15), 2619-2622.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate | 113119-46-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Effect of bromide and iodide ions on the formation and speciation of disinfection byproducts during chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Strategic Validation of Stereoselectivity: A Comparative Guide to Analytical Methodologies
Executive Summary: The "Matched/Mismatched" Challenge
In drug discovery, the validation of stereoselectivity is not merely a box-checking exercise; it is a regulatory mandate and a chemical necessity. When a chiral substrate undergoes a reaction to form a new stereocenter, the pre-existing chirality influences the outcome—a phenomenon known as double asymmetric induction . This results in "matched" (synergistic) or "mismatched" (antagonistic) pairs, leading to diastereomeric mixtures.
The FDA’s policy on stereoisomeric drugs (1992) mandates that the stereoisomeric composition must be known and defined.[1][2][3] This guide compares the primary analytical methodologies for validating these ratios: NMR Spectroscopy (including Mosher's analysis) and Chromatographic Separation (Chiral HPLC/SFC). While NMR offers rapid structural insight, this guide argues that Chiral SFC (Supercritical Fluid Chromatography) has emerged as the superior "workhorse" for quantitative validation due to its resolution, speed, and ability to handle racemates without derivatization.
Comparative Analysis: Analytical Methodologies
The following table objectively compares the three dominant methods for validating diastereomeric ratio (
Table 1: Performance Matrix of Stereoselectivity Validation Methods
| Feature | Method A: NMR Spectroscopy (Standard & Derivatized) | Method B: Chiral HPLC (High-Performance Liquid Chromatography) | Method C: Chiral SFC (Supercritical Fluid Chromatography) |
| Primary Output | Structural assignment & relative | Quantitative | Quantitative |
| Resolution | Low to Medium (Signal overlap common) | High (Baseline separation typical) | Very High (Superior diffusion coefficients) |
| Throughput | Fast (Minutes) | Slow (20–60 mins/run) | Rapid (3–10 mins/run) |
| Sample Prep | Minimal (unless derivatization required) | Filter & Dilute | Filter & Dilute |
| Solvent Waste | Low (Deuterated solvents) | High (Organic solvents) | Low (Mainly CO₂, eco-friendly) |
| Limit of Detection | ~1–2% (minor isomer often lost in noise) | <0.1% | <0.1% |
| Absolute Config? | Yes (via Mosher's Ester/Shift Reagents) | No (unless standards exist) | No (unless standards exist) |
| Best Use Case | Initial screen; Absolute configuration assignment | Robust QC; Non-volatile compounds | High-throughput screening; Process validation |
Decision Framework: Selecting the Right Validation Tool
Scientific integrity requires choosing the method that minimizes error. Use the following logic flow to determine the appropriate validation pathway.
Figure 1: Decision tree for validating stereoselectivity. Note that chromatographic methods (SFC/HPLC) are preferred for quantification, while NMR/Derivatization is required for absolute configuration assignment.
Detailed Protocol 1: The "Workhorse" – Chiral SFC Method Development
Expert Insight: Chiral SFC is superior to HPLC for this application because supercritical CO₂ has low viscosity and high diffusivity. This allows for higher flow rates without sacrificing resolution, critical when separating diastereomers that may have very similar physical properties.
Objective:
Establish a quantitative method to separate diastereomers (
Materials:
-
Instrument: SFC System (e.g., Waters UPCC+ or Agilent 1260 Infinity II SFC).
-
Columns: "The Big Four" Polysaccharide phases (Chiralpak IA/IG, IC, AD-H, OJ-H).
-
Modifiers: Methanol, Ethanol, Isopropanol (IPA).
-
Additives: 0.1% Diethylamine (for basic analytes) or 0.1% TFA (for acidic analytes).
Step-by-Step Workflow:
-
Racemate Generation (The Control):
-
Why: You cannot validate a stereoselective reaction without a "bad" reaction (racemate) to prove you can see the impurities.
-
Action: Perform the reaction using a non-chiral catalyst or mix the enantiomers of the starting material to produce a sample containing all possible stereoisomers (enantiomers and diastereomers).
-
-
Primary Screening (Gradient Mode):
-
Set CO₂ backpressure to 120–150 bar.
-
Run a generic gradient: 5% to 50% Modifier over 5 minutes on all 4 columns.
-
Selection Criteria: Choose the column/modifier combination that shows the widest separation (
) between the diastereomers.
-
-
Isocratic Optimization:
-
Convert the successful gradient retention time to an isocratic hold (e.g., if elution is at 20% gradient, try 15% isocratic).
-
Self-Validating Step: Ensure the Resolution Factor (
) is > 1.5. If , the integration will be mathematically inaccurate due to peak tailing overlap.
-
-
Validation of the Stereoselective Sample:
-
Inject the actual reaction product.
-
Compare retention times against the racemate.
-
Crucial Check: Verify peak purity using a Diode Array Detector (DAD) or Mass Spec (MS) to ensure no hidden impurities are co-eluting with the major isomer.
-
Detailed Protocol 2: The "Structural Validator" – Mosher's Ester Analysis[7]
Expert Insight: When you do not have a standard, or when you need to prove which diastereomer you made (Absolute Configuration), NMR is the only path. This protocol uses the magnetic anisotropy of the phenyl group in MTPA (Mosher's acid) to shield/deshield protons.
Objective:
Determine the absolute configuration of a secondary alcohol or amine.
Mechanism Visualization:
Figure 2: Workflow for Mosher's Ester Analysis.[4][5] Note: The configuration of the ester is opposite to the acid chloride used due to Cahn-Ingold-Prelog priority rules.
Step-by-Step Methodology:
-
Derivatization:
-
Take two aliquots of your chiral alcohol.
-
React Aliquot A with (R)-(-)-MTPA-Cl (yields the (S)-ester).
-
React Aliquot B with (S)-(+)-MTPA-Cl (yields the (R)-ester).
-
Note: Use pyridine/DMAP as the base. Ensure conversion is 100% to avoid kinetic resolution effects.
-
-
NMR Acquisition:
-
Acquire 1H NMR for both esters in
. -
Assign signals for protons flanking the chiral center (
).
-
- Calculation:
Data Simulation: The "Hidden" Error in NMR
Why is HPLC/SFC preferred over NMR for quantification? NMR integration errors are typically
Table 2: Simulated Validation Data (Reaction X)
| Measurement | NMR Integration (1H) | Chiral SFC Integration (UV 254nm) | Analysis |
| Major Isomer | 95.2% | 98.1% | NMR often underestimates purity due to satellite bands or baseline noise. |
| Minor Isomer | 4.8% | 1.9% | Critical: NMR overestimated the impurity (noise interpreted as signal). |
| Calculated dr | ~20:1 | 51:1 | Impact: The reaction is actually highly selective. NMR failed to validate the true selectivity. |
| Confidence | Low (Visual estimation) | High (Digital integration) | SFC is the definitive validation tool. |
References
-
FDA Policy Statement. (1992).[6][7] FDA's Policy Statement for the Development of New Stereoisomeric Drugs.[1][3][7] Food and Drug Administration.[1][2][3] Link
-
Dale, J. A., & Mosher, H. S. (1973).[8] Nuclear Magnetic Resonance Enantiomer Reagents.[9][10] Configuration Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters. Journal of the American Chemical Society, 95(2), 512–519. Link
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. Link
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons.[9][11] Nature Protocols, 2, 2451–2458. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. fda.gov [fda.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. youtube.com [youtube.com]
- 9. individual.utoronto.ca [individual.utoronto.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Review of the Reactivity and Selectivity of Barluenga's Reagent ( ) and Related Compounds
Executive Summary
In the landscape of electrophilic iodination, Barluenga’s Reagent (Bis(pyridine)iodonium(I) tetrafluoroborate,
This guide objectively compares
Part 1: The Chemical Architecture
To understand the performance of Barluenga's Reagent, one must understand its solution-phase behavior. It is not merely a "source of iodine"; it is a masked iodonium cation.
-
Structure: An iodine(I) atom linearly coordinated by two pyridine ligands.
-
Counterion: Tetrafluoroborate (
). This is critical. Becausengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> is non-nucleophilic, it does not compete with external nucleophiles (like alcohols, amines, or electron-rich arenes) during the termination step of the reaction. -
Active Species: In solution, the complex exists in equilibrium, dissociating to release the reactive mono-pyridine iodine cation
.
Figure 1: Mechanistic Activation Pathway
The following diagram illustrates the dissociation equilibrium that generates the active electrophile.
Part 2: Comparative Reactivity Profile
The choice of iodinating agent is often driven by substrate sensitivity and the desired outcome (substitution vs. addition). The table below contrasts
Table 1: Comparative Performance Matrix
| Feature | Barluenga's Reagent ( | N-Iodosuccinimide (NIS) | Elemental Iodine ( | Iodine Monochloride (ICl) |
| Active Species | ||||
| Reaction Medium | Neutral / Mild | Often requires | Basic or Oxidative | Acidic / Polar |
| Atom Economy | Moderate (Pyridine waste) | High (Succinimide waste) | High | High |
| Selectivity | High (Steric control via ligands) | Moderate | Low (Reversible) | Low (Very reactive) |
| Oxidation Potential | Moderate (Can oxidize alcohols) | Low | Low | High |
| Primary Use Case | Late-stage alkene functionalization, Peptide modification | Aromatic iodination, Halolactonization | General iodination | Highly deactivated arenes |
| Key Limitation | Moisture sensitive, Shelf-life | Activation required for difficult substrates | Low reactivity without oxidants | Corrosive, Chlorination side-products |
Expert Insight:
"In our application workflows, we switch from NIS to
specifically when the substrate contains acid-labile protecting groups (like acetals or silyl ethers). NIS often requires triflic acid orto react with deactivated alkenes, conditions that strip protecting groups. effects the same transformation under essentially neutral conditions."
Part 3: Selectivity and Applications[3]
Regioselective Iodofunctionalization of Alkenes
This is the "killer application" for
-
Mechanism: Formation of a cyclic iodonium ion followed by anti-Markovnikov or Markovnikov opening, dictated strictly by electronic stabilization and steric factors of the pyridine ligands.
-
Versatility: The nucleophile can be internal (lactonization, etherification) or external (solvent, added amines).
Peptide Modification (Tyrosine Targeting)
Drug development often requires the functionalization of peptides for half-life extension or labeling.
-
Challenge: Standard iodination reagents often oxidize Methionine or Tryptophan indiscriminately.
-
Barluenga's Solution: Due to the steric bulk of the pyridine ligands,
shows high selectivity for the phenol ring of Tyrosine over other residues. The reaction proceeds rapidly in aqueous/organic mixtures.
Part 4: Experimental Protocols
Safety Warning:
Protocol A: Intermolecular Iodo-functionalization of Styrene
Target: Synthesis of 1-iodo-2-methoxy-2-phenylethane
-
Preparation: In a flame-dried round-bottom flask under
, dissolve styrene (1.0 mmol) in anhydrous (5 mL) and Methanol (1 mL, acts as nucleophile). -
Addition: Cool the solution to 0°C. Add
(1.1 mmol, 409 mg) in one portion.-
Observation: The solution will turn from colorless to pale yellow. A deep brown color indicates decomposition or free
formation (usually due to moisture).
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour.
-
Monitoring: TLC should show consumption of styrene.
-
-
Quench: Pour the mixture into 10% aqueous sodium thiosulfate (
) to reduce any unreacted iodonium species (color disappears). -
Workup: Extract with DCM (3x), dry over
, and concentrate. -
Yield Expectation: 85-95%.
Protocol B: Oxidation of Secondary Alcohols to Ketones
Target: Conversion of Cyclohexanol to Cyclohexanone
-
Setup: Dissolve cyclohexanol (1.0 mmol) in Acetonitrile (
). -
Reagent: Add
(1.2 mmol). -
Catalysis: Add a catalytic amount of Copper(II) tetrafluoroborate (
, 10 mol%) if the reaction is sluggish (optional, but recommended for steric bulk). -
Conditions: Heat to 60°C for 2-4 hours.
-
Workup: Standard aqueous workup.
-
Note: This method avoids the heavy metal waste associated with Jones reagent (Cr) or PCC.
-
Part 5: Decision Framework
When should you reach for Barluenga's Reagent? Use this logic flow to determine the optimal reagent for your substrate.
References
-
Barluenga, J., et al. "Bis(pyridine)iodonium Tetrafluoroborate: A Versatile Reagent for the Iodofunctionalization of Olefins." Journal of the American Chemical Society, vol. 112, no. 10, 1990.
-
Chalker, J. M., Thompson, A. L., & Davis, B. G. "Safe and Scalable Preparation of Barluenga's Reagent."[1] Organic Syntheses, vol. 87, 2010, pp. 288.[1]
-
Barluenga, J., et al. "Selective Iodination of Tyrosine in Peptides and Proteins." Chemical Communications, 1999.
-
Espino, G., et al. "Metal-Free Intermolecular Iodine-Promoted functionalization of Alkenes." Angewandte Chemie International Edition, vol. 49, 2010.
-
Sigma-Aldrich Technical Bulletin. "Bis(pyridine)iodonium Tetrafluoroborate Usage Guide."
Safety Operating Guide
Operational Guide: Disposal of Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate
Executive Summary & Hazard Architecture
Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate (CAS: 113119-46-3) is a hypervalent iodine(III) reagent widely used as a mild, selective electrophilic iodinating agent. While it is structurally stabilized by the collidine (2,4,6-trimethylpyridine) ligands, it retains the energetic characteristics inherent to hypervalent iodine species.
Effective disposal requires understanding its dual-hazard profile:
-
The Cation (Iodonium): A potent oxidant. Improper mixing with reducing agents or organic waste can trigger exothermic decomposition.
-
The Anion (Hexafluorophosphate): While generally hydrolytically stable,
can release Hydrogen Fluoride (HF) if subjected to thermal decomposition or strong acidic conditions.
This guide moves beyond generic "solid waste" labeling, providing a chemically grounded protocol to neutralize the oxidative potential before the waste leaves your fume hood.
Chemical Identity & Physical Properties
Understanding the physical state is the first step in selecting the correct waste stream.
| Parameter | Data Specification | Operational Implication |
| Appearance | White to off-white powder | High dusting potential; use powder weighing funnel. |
| Molecular Weight | 560.25 g/mol | Heavy atom content (Iodine) requires consideration for incineration ash. |
| Melting Point | >180°C (Decomposition) | Do not autoclave. Thermal stress triggers decomposition. |
| Solubility | DCM, Acetonitrile, Acetone | Waste solutions will likely be halogenated organic streams. |
| Reactivity | Oxidizer (Iodine III) | Incompatible with strong reducers, metallic powders, and strong bases. |
Pre-Disposal Quenching Protocol (The "Kill" Step)
As a best practice in process safety, we do not simply discard active oxidizers. We quench them. This converts the reactive Iodine(III) species into benign Iodine(I) or Iodide, and neutralizes the collidine base.
Why this works: Sodium thiosulfate reduces the hypervalent iodine, breaking the I-N bonds and releasing the free collidine and iodide salts.
Reagents Required:
-
10% Sodium Thiosulfate (
) aqueous solution. -
Starch-Iodide paper.
-
Dichloromethane (DCM) or suitable solvent if the material is solid.
Step-by-Step Quenching Methodology
-
Dissolution: If the waste is solid, dissolve it in a minimal amount of Dichloromethane (DCM). If it is already in a reaction mixture, ensure it is at room temperature.
-
Biphasic Reduction: Add an equal volume of 10% Sodium Thiosulfate solution to the organic layer.
-
Agitation: Stir vigorously for 15–20 minutes. The mixture may change color (iodine release and subsequent reduction).
-
Verification (Self-Validating Step): Stop stirring and let layers separate. Dip a strip of Starch-Iodide paper into the organic layer.
-
Dark/Blue: Oxidizer still present. Add more thiosulfate and stir.
-
No Color Change: Quench complete.
-
-
Separation:
-
Organic Layer: Contains 2,4,6-trimethylpyridine and solvent. Dispose of as Halogenated Organic Waste .
-
Aqueous Layer: Contains inorganic salts and
. Check pH. If neutral (pH 6-8), this can often be drain-disposed (subject to local municipal regulations regarding fluorides). If unsure, collect as Aqueous Chemical Waste .
-
Waste Segregation & Packaging
If quenching is not feasible (e.g., bulk expired solids), strict segregation is required.
Scenario A: Solid Waste (Expired/Excess Reagent)
-
Container: High-density polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Must carry the "Oxidizer" GHS pictogram.
-
Segregation: Do NOT commingle with:
-
Paper towels or cellulosic absorbents (fire risk).
-
Reducing metal fines (Zinc, Magnesium).
-
Strong acids (risk of HF generation from
).
-
Scenario B: Liquid Waste (Mother Liquors)
-
Stream: Halogenated Organic Waste.
-
pH Control: Ensure the waste stream is not strongly acidic to preserve the integrity of the
anion. -
Venting: Use a vented cap (Safety Waste Funnel) for the first 24 hours to ensure no slow off-gassing occurs from unquenched residues.
Operational Workflow Diagram
The following logic flow ensures that the material is assessed and treated based on its state, minimizing downstream risks.
Figure 1: Decision matrix for the safe disposal of hypervalent iodine reagents, prioritizing chemical neutralization (quenching) over direct disposal.
Emergency Procedures (Spill Management)
In the event of a spill outside the fume hood:
-
PPE Upgrade: Immediately don double nitrile gloves and safety goggles. If powder is airborne, use an N95 or P100 respirator.
-
Containment: Do not use paper towels directly on the solid oxidizer.
-
Neutralization: Cover the spill with solid sodium carbonate (soda ash) or clean sand/vermiculite.
-
Cleanup: Scoop material into a plastic container. Wipe the area with a dilute sodium thiosulfate solution to deactivate residues, then wash with water.
References
- Zhdankin, V. V. (2013). Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. John Wiley & Sons. (General reference for stability and reactivity of I(III) species).
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Personal protective equipment for handling Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate
Executive Summary: The "Hidden" Hazards
While often categorized generically as an iodonium salt, Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate presents a dual-threat profile that many standard Safety Data Sheets (SDS) understate. Beyond the expected skin and eye irritation, this compound carries a Reproductive Toxicity (H360) warning and potential Sensitization (H317) risks.
Furthermore, the hexafluorophosphate anion (
This guide provides the operational framework to handle this reagent with the rigor required for high-integrity drug development environments.
Part 1: Risk Assessment & Hazard Identification
Effective safety is based on understanding causality, not just memorizing rules. Here is the deconstruction of why this chemical requires specific PPE:
| Component | Hazard Mechanism | Operational Implication |
| Iodonium Cation ( | Electrophilic oxidant. High reactivity with nucleophiles (proteins/DNA). | Sensitizer & Irritant: Direct contact can cause immediate dermatitis and potential long-term sensitization. |
| Collidine Ligand | Organic base. | Contributes to the Reproductive Toxicity (H360) profile. Requires strict containment to prevent inhalation of dust.[1][2][3][4] |
| Hexafluorophosphate ( | Hydrolysis potential. | In the presence of strong acids or moisture at high temperatures, can release HF . Standard silica-based glass can be etched; plasticware is preferred for storage. |
| Physical State | Fine crystalline powder. | Dust Generation: The primary vector of exposure is inhalation during weighing. Static charge can disperse particles unexpectedly. |
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed for the process, not just the chemical. The solvent used for solubilization often dictates the glove breakthrough time more than the salt itself.
Core PPE Requirements[1][3][4][5][6][7][8]
| PPE Category | Standard Protocol (Solid Handling) | Enhanced Protocol (Solution Handling) |
| Respiratory | Fume Hood (Mandatory). If weighing outside a hood (discouraged), use a P100/N95 respirator . | Fume Hood. Ensure sash is at the certified working height. |
| Hand Protection | Nitrile Gloves (Single layer, 4 mil). Sufficient for transient contact with the solid. | Double Gloving. Inner: Nitrile (4 mil). Outer: Laminate (Silver Shield) or High-Grade Nitrile if using DCM/Chloroform. |
| Eye Protection | Chemical Safety Goggles. Safety glasses are insufficient due to the risk of fine dust bypassing side shields. | Chemical Safety Goggles + Face Shield if working with volumes >100mL or under pressure. |
| Body Protection | Lab Coat (Cotton/Poly blend). Buttoned to the neck. | Lab Coat + Chemical Apron if pouring large volumes. |
Solvent-Specific Glove Logic
Most researchers dissolve this reagent in Dichloromethane (DCM) or Acetonitrile (MeCN).
-
If using DCM: Standard nitrile gloves degrade in <5 minutes. Use PVA or Laminate gloves , or change nitrile gloves immediately upon any splash.
-
If using MeCN: Standard nitrile gloves provide good protection (>30 mins).
Part 3: Operational Protocol
Workflow Visualization
The following decision logic ensures you select the correct protection based on the state of the reagent.
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.
Step-by-Step Handling Procedure
1. Preparation & Weighing
-
The Setup: Clear the fume hood. Place a balance inside the hood if possible. If the balance is external, tare the vial inside the hood, cap it, move to the balance, weigh, and return to the hood to open.
-
Static Control: This powder is prone to static cling. Use an ionizing gun or anti-static brush to prevent "jumping" of the powder, which spreads contamination.
-
Light Sensitivity: The reagent degrades under light. Weigh quickly or use amber glassware.
2. Reaction Setup
-
Solubilization: Add solvent slowly. If using DCM, be aware that the heat of solution (though usually mild) can increase solvent vapor pressure.
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. While the salt is air-stable for short periods, moisture can hydrolyze the
anion over time.
3. Quenching & Cleanup[1][4][5]
-
Quench: Treat excess iodonium salt with a mild reducing agent (e.g., Sodium Thiosulfate or Sodium Bisulfite solution) to reduce the electrophilic iodine to iodide (
). The solution should turn from yellow/orange (if free iodine is present) to colorless. -
Wipe Down: Clean all surfaces with a detergent solution followed by water. Do not use bleach (hypochlorite) initially, as it can oxidize iodide residues back to elemental iodine.
Part 4: Emergency Response & Disposal[1][4]
Decontamination Logic
In the event of exposure, immediate action is required.[1][2][6][7] The reproductive toxicity risk means "wait and see" is not an option.
Figure 2: Immediate decontamination workflow for exposure incidents.[2][4][6][8]
Disposal Protocols
-
Waste Stream: Do not mix with general organic waste if possible. Segregate into Halogenated Organic Waste .
-
Labeling: Clearly label the waste container with "Contains Iodonium Salts" and "Fluorides."
-
Why: Incineration of this waste requires scrubbers to capture Iodine vapor and Hydrogen Fluoride gas. Improper disposal can damage facility incinerators.
References
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate. Retrieved from (Note: Link directs to product page where current SDS is downloadable).
-
TCI Chemicals. (2025).[6][8] Safety Data Sheet: this compound. Retrieved from (Reference for analog/class hazards).
-
National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: this compound.[9][10][11] Retrieved from .
-
Chem-Impex International. (n.d.). Product Safety Summary. Retrieved from .
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. download.basf.com [download.basf.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemimpex.com [chemimpex.com]
- 11. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
